molecular formula C30H32ClNO4S B1499833 Raloxifene Bismethyl Ether hydrochloride CAS No. 84541-36-6

Raloxifene Bismethyl Ether hydrochloride

Número de catálogo: B1499833
Número CAS: 84541-36-6
Peso molecular: 538.1 g/mol
Clave InChI: MPPNHHUKVJDWQV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Raloxifene Bismethyl Ether hydrochloride is a useful research compound. Its molecular formula is C30H32ClNO4S and its molecular weight is 538.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO4S.ClH/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31;/h6-15,20H,3-5,16-19H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPNHHUKVJDWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84541-36-6
Record name Methanone, [6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84541-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is the chemical structure of Raloxifene Bismethyl Ether hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of Raloxifene Bismethyl Ether hydrochloride. This compound is a key metabolite of Raloxifene, a selective estrogen receptor modulator (SERM). While Raloxifene itself has clinical applications, understanding its metabolites is crucial for comprehensive pharmacological and toxicological profiling.

Chemical and Physical Properties

This compound is characterized by the methylation of both hydroxyl groups of Raloxifene. This structural modification significantly alters its biological activity, rendering it inactive as an estrogen receptor modulator.[1][2][3] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Chemical Name [6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochlorideInferred from structure
Molecular Formula C30H32ClNO4S[2][3]
Molecular Weight 538.10 g/mol [3]
CAS Number 84541-36-6[2][3]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in DMSO and methanol (B129727).Inferred from related compounds[1]
Storage Store at -20°C for long-term stability.[2]

Chemical Structure

The chemical structure of this compound is depicted below. The structure was generated based on its SMILES (Simplified Molecular Input Line Entry Specification) notation: O=C(C1=C(C2=CC=C(OC)C=C2)SC3=CC(OC)=CC=C31)C4=CC=C(OCCN5CCCCC5)C=C4.[H]Cl.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. The following protocol is adapted from the synthesis of Raloxifene hydrochloride.

Materials:

Procedure:

  • Formation of the Acid Chloride: To a solution of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride in methylene dichloride and a catalytic amount of pyridine, add thionyl chloride dropwise at room temperature under an inert atmosphere. Heat the reaction mixture to 40-45°C and stir for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride and solvent under vacuum to obtain the crude acid chloride hydrochloride salt.

  • Friedel-Crafts Acylation: Dissolve the crude acid chloride in methylene dichloride and cool the solution to 0-10°C. Add 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene to the solution. Add anhydrous aluminum chloride portion-wise while maintaining the temperature below 15°C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Salt Formation and Crystallization: Dissolve the crude product in methanol and add a solution of hydrochloric acid in methanol. Stir the mixture at room temperature to allow for the formation of the hydrochloride salt. The product can be purified by recrystallization from a suitable solvent system like methanol/water to yield pure this compound.

Characterization Methods

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Column Temperature: 45°C.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Chromatography: Utilize the HPLC conditions described above.

  • Mass Spectrometry: An electrospray ionization (ESI) source in positive ion mode would be suitable for detecting the protonated molecule [M+H]+. The expected m/z would be around 502.2 (for the free base).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum would be complex, showing characteristic signals for the aromatic protons, the methoxy (B1213986) groups (around 3.8-3.9 ppm), the piperidine (B6355638) ring protons, and the ethoxy linker protons. The spectrum would be recorded in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.

  • ¹³C NMR: The spectrum would show distinct signals for all 30 carbon atoms in the molecule, including the carbonyl carbon (around 195 ppm), the aromatic carbons, and the aliphatic carbons of the side chain and methoxy groups.

Infrared (IR) Spectroscopy:

  • The IR spectrum would display characteristic absorption bands for the C=O stretch of the ketone (around 1640-1650 cm⁻¹), C-O-C stretching of the ether linkages, and aromatic C-H and C=C stretching vibrations.

Signaling Pathways and Logical Relationships

As Raloxifene Bismethyl Ether is biologically inactive at the estrogen receptor, it is not expected to significantly modulate estrogen-related signaling pathways. Its primary relevance is in the context of Raloxifene metabolism. The logical relationship is straightforward: Raloxifene is metabolized to Raloxifene Bismethyl Ether, which is then likely further metabolized and excreted.

Raloxifene_Metabolism Raloxifene Raloxifene Metabolism Metabolism (Methylation) Raloxifene->Metabolism Raloxifene_Bismethyl_Ether Raloxifene Bismethyl Ether Metabolism->Raloxifene_Bismethyl_Ether Excretion Further Metabolism and Excretion Raloxifene_Bismethyl_Ether->Excretion

Caption: Metabolic pathway of Raloxifene to its bismethyl ether derivative.

Conclusion

This technical guide has provided a detailed overview of this compound, a significant metabolite of Raloxifene. The information on its chemical structure, properties, synthesis, and characterization methods serves as a valuable resource for researchers in drug development and medicinal chemistry. Further studies to obtain and publish detailed experimental spectra would be beneficial to the scientific community.

References

Raloxifene Bismethyl Ether Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Raloxifene Bismethyl Ether hydrochloride, a key metabolite of the selective estrogen receptor modulator (SERM), Raloxifene. This document outlines its chemical and physical properties, provides detailed hypothetical experimental protocols for its synthesis and analysis, and explores the pertinent biological signaling pathways.

Core Chemical and Physical Properties

This compound is primarily known as a metabolite of Raloxifene.[1][2][3][4] It is characterized by the methylation of both hydroxyl groups of the parent compound, rendering it inactive as an estrogen receptor ligand.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 84541-36-6[5]
Molecular Formula C30H32ClNO4S[5]
Molecular Weight 538.1 g/mol [5]
Chemical Name [6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochlorideN/A
Appearance Assumed to be a solidN/A
Solubility Data not available. Inferred to have low aqueous solubility, similar to the parent compound.N/A
Melting Point Data not available.N/A

Experimental Protocols

Hypothetical Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from Raloxifene hydrochloride: 1) methylation of the hydroxyl groups, and 2) conversion to the hydrochloride salt.

Materials:

  • Raloxifene hydrochloride

  • Dimethyl sulfate (B86663) (DMS) or Methyl iodide

  • A suitable base (e.g., Potassium carbonate, Sodium hydride)

  • Anhydrous aprotic solvent (e.g., Acetone (B3395972), Dimethylformamide (DMF))

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Methylation of Raloxifene:

    • Dissolve Raloxifene hydrochloride in a suitable solvent mixture (e.g., acetone and water) and neutralize with a base (e.g., sodium bicarbonate) to obtain the free base form of Raloxifene. Extract the free base with an organic solvent like ethyl acetate and dry over anhydrous sodium sulfate.

    • Dissolve the dried Raloxifene free base in an anhydrous aprotic solvent (e.g., DMF).

    • Add a suitable base (e.g., potassium carbonate, 2.5 equivalents) to the solution.

    • To this stirred suspension, add the methylating agent (e.g., dimethyl sulfate, 2.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature and quench by adding water.

    • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Raloxifene Bismethyl Ether.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Formation of Hydrochloride Salt:

    • Dissolve the purified Raloxifene Bismethyl Ether in a minimal amount of a suitable solvent like ethyl acetate.

    • Slowly add a solution of hydrochloric acid in ethanol (B145695) or diethyl ether with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a non-polar solvent like hexane, and dry under vacuum to yield this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Procedure: Dissolve a small sample of this compound in the mobile phase. Inject the solution into the HPLC system and record the chromatogram. The purity can be determined by the relative peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

  • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum is expected to show characteristic peaks for the aromatic protons, the piperidine (B6355638) ring protons, and two distinct singlets for the two methoxy (B1213986) groups, which would be absent in the spectrum of Raloxifene. The phenolic -OH protons will be absent.

  • ¹³C NMR: The spectrum should show the corresponding carbon signals, including two signals for the methoxy carbons.

Mass Spectrometry (MS) for Molecular Weight Verification:

  • Utilize electrospray ionization (ESI) mass spectrometry to confirm the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.

Signaling Pathways

Raloxifene is a selective estrogen receptor modulator (SERM), meaning it exhibits tissue-specific estrogen agonist or antagonist effects.[6][7] This activity is mediated through its interaction with estrogen receptors (ERα and ERβ).[6][7] Raloxifene Bismethyl Ether, being an "estrogen receptor inactive" compound, is not expected to initiate the downstream signaling events that are characteristic of Raloxifene. The following diagrams illustrate the canonical estrogen signaling pathways that Raloxifene modulates and which its bismethyl ether derivative would likely fail to activate.

Classical Genomic Estrogen Receptor Signaling Pathway

This pathway involves the direct binding of the estrogen receptor to estrogen response elements (EREs) on the DNA, leading to the regulation of gene transcription.

ERE_Signaling Raloxifene Raloxifene ER Estrogen Receptor (ERα/ERβ) Raloxifene->ER Binds Dimerization Dimerization & Conformational Change ER->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Gene Transcription (Agonist/Antagonist Effect) ERE->Transcription RBE Raloxifene Bismethyl Ether RBE->ER No Binding

Caption: Classical ERE-dependent signaling pathway modulated by Raloxifene.

Non-Genomic (AP-1 Tethering) Estrogen Receptor Signaling Pathway

In this pathway, the estrogen receptor does not bind directly to DNA but instead "tethers" to other transcription factors, such as AP-1 (a complex of c-Jun and c-Fos), to modulate gene expression.

AP1_Signaling Raloxifene Raloxifene ER Estrogen Receptor (ERα/ERβ) Raloxifene->ER Binds AP1_complex AP-1 Complex (c-Jun/c-Fos) ER->AP1_complex Tethers to AP1_site AP-1 Binding Site AP1_complex->AP1_site Binds to Transcription Gene Transcription (Tissue-Specific Effects) AP1_site->Transcription RBE Raloxifene Bismethyl Ether RBE->ER No Binding

Caption: Non-genomic AP-1 tethering pathway influenced by Raloxifene.

Experimental Workflow for Assessing Estrogen Receptor Activity

The following workflow outlines a typical experimental approach to confirm the estrogen receptor inactivity of this compound.

Experimental_Workflow start Start: Test Compound (Raloxifene Bismethyl Ether HCl) cell_culture Cell Culture (e.g., MCF-7 breast cancer cells expressing Estrogen Receptors) start->cell_culture treatment Treatment with Compound (and controls: Vehicle, Raloxifene) cell_culture->treatment reporter_assay ERE-Luciferase Reporter Assay treatment->reporter_assay gene_expression Gene Expression Analysis (qRT-PCR for ER target genes) treatment->gene_expression result_reporter Measure Luciferase Activity reporter_assay->result_reporter result_gene Measure mRNA Levels gene_expression->result_gene conclusion Conclusion: Confirm ER Inactivity result_reporter->conclusion result_gene->conclusion

Caption: Workflow to determine the estrogen receptor activity of a test compound.

Conclusion

This compound serves as an important reference compound in the study of Raloxifene metabolism and the structure-activity relationships of selective estrogen receptor modulators. Its characterization as an estrogen receptor inactive molecule underscores the critical role of the free hydroxyl groups in the pharmacological activity of Raloxifene. The provided hypothetical experimental protocols and pathway diagrams offer a foundational framework for researchers engaged in the synthesis, analysis, and biological evaluation of this and similar compounds. Further experimental validation is necessary to confirm the specific physicochemical properties and to fully elucidate its biological profile.

References

Raloxifene Bismethyl Ether Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene Bismethyl Ether hydrochloride is a derivative and metabolite of Raloxifene, a well-established second-generation selective estrogen receptor modulator (SERM).[1][2] Unlike its parent compound, Raloxifene Bismethyl Ether is characterized as an estrogen receptor inactive compound where both hydroxyl groups have been methylated.[2][3] This structural modification significantly alters its pharmacological profile, making it a subject of interest for researchers studying the structure-activity relationships of SERMs and their metabolites. This document provides a concise technical guide on the physicochemical properties and biological context of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for experimental design, including dosage calculations, solvent selection, and analytical characterization.

PropertyValueReferences
Molecular Weight 538.10 g/mol [3][4][5]
Molecular Formula C₃₀H₃₂ClNO₄S[3][4][5]
CAS Number 84541-36-6[3][5]

Biological Activity and Mechanism of Action

This compound is primarily recognized as a metabolite of Raloxifene.[2][3] Crucially, it is reported to be inactive as a ligand for the estrogen receptor (ER).[2][3] This is in stark contrast to Raloxifene, which exerts its therapeutic effects by binding with high affinity to estrogen receptors (ERα and ERβ), acting as an agonist in some tissues (like bone) and an antagonist in others (such as breast and uterine tissue).[1][6][7]

The inactivation resulting from the bismethylation of Raloxifene's hydroxyl groups underscores the critical role of these functional groups in ER binding and modulation. Despite its ER inactivity, one study noted an IC50 value of 300 nM for antagonizing estrogen action in the MCF-7 breast cancer cell line, though the precise mechanism for this effect, potentially ER-independent, is not fully elucidated.[3] Furthermore, research has suggested that Raloxifene Bismethyl Ether may have effects on bone material properties that are independent of bone cells.[2][3]

Signaling Pathway of Parent Compound: Raloxifene

To understand the biological context from which Raloxifene Bismethyl Ether is derived, it is useful to visualize the mechanism of the parent compound, Raloxifene. As a SERM, its tissue-selective actions are central to its clinical utility.

Raloxifene_Signaling cluster_bone Bone Tissue cluster_breast Breast Tissue Raloxifene_bone Raloxifene ER_bone Estrogen Receptor (ERα, ERβ) Raloxifene_bone->ER_bone Binds Agonist_Effect Agonist Action (Conformational Change) ER_bone->Agonist_Effect Induces Bone_Resorption Decreased Bone Resorption Agonist_Effect->Bone_Resorption Osteoporosis_Prevention Osteoporosis Prevention Bone_Resorption->Osteoporosis_Prevention Leads to Raloxifene_breast Raloxifene ER_breast Estrogen Receptor (ERα) Raloxifene_breast->ER_breast Binds Antagonist_Effect Antagonist Action (Blocks Estrogen) ER_breast->Antagonist_Effect Induces Cell_Proliferation Inhibited Cell Proliferation Antagonist_Effect->Cell_Proliferation Cancer_Risk Reduced Breast Cancer Risk Cell_Proliferation->Cancer_Risk Leads to

Caption: Tissue-selective signaling pathway of the parent compound, Raloxifene.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively available in peer-reviewed literature. However, its synthesis would logically follow from the established synthesis of Raloxifene, with an additional methylation step, or by using methylated precursors. Below is a generalized workflow for the synthesis of the Raloxifene scaffold, which would be adapted for the bismethyl ether derivative.

General Synthesis Workflow for Raloxifene Analogs

The synthesis of Raloxifene and its derivatives, including the bismethyl ether, typically involves a multi-step process. A common route is based on the Friedel-Crafts acylation.[8]

Synthesis_Workflow node1 Step 1: Precursor Synthesis (e.g., 6-methoxy-2-(4-methoxyphenyl) benzo[b]thiophene) node3 Step 3: Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) node1->node3 node2 Step 2: Acid Chloride Formation (e.g., from 4-[2-(1-piperidinyl)ethoxy] benzoic acid hydrochloride) node2->node3 node4 Step 4: Demethylation (for Raloxifene) OR Purification (for Bismethyl Ether) node3->node4 node5 Step 5: Salt Formation & Purification (Conversion to Hydrochloride Salt) node4->node5

Caption: Generalized synthetic workflow for the Raloxifene scaffold.

Methodology Outline (Based on Raloxifene Synthesis):

  • Preparation of Intermediates : Synthesize the key precursors: 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) and the acid chloride of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride. The latter is typically formed by reacting the benzoic acid derivative with a chlorinating agent like thionyl chloride.

  • Friedel-Crafts Acylation : The benzothiophene (B83047) intermediate is acylated with the prepared acid chloride. This reaction is conducted in a suitable solvent (e.g., methylene (B1212753) dichloride) and catalyzed by a Lewis acid, such as anhydrous aluminum chloride. The mixture is typically stirred for several hours to ensure the completion of the reaction.

  • Work-up and Isolation : The reaction is quenched, often with an ice/acid mixture. For the synthesis of Raloxifene itself, this step is followed by demethylation using agents like ethanethiol. For Raloxifene Bismethyl Ether, this demethylation step would be omitted.

  • Purification and Salt Formation : The crude product is isolated and purified, commonly through recrystallization. The final hydrochloride salt is typically formed by treating the free base with hydrochloric acid in a suitable solvent system.

Note: This protocol is a generalized representation for the synthesis of the Raloxifene core structure. Researchers must develop and optimize specific reaction conditions, including stoichiometry, temperature, and reaction times, for the synthesis of this compound.

References

A Comparative Analysis of Raloxifene and Its Bismethyl Ether Derivative for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This document provides a comprehensive technical overview of the core differences between the selective estrogen receptor modulator (SERM), Raloxifene, and its metabolite, Raloxifene Bismethyl Ether. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed comparison of their chemical properties, biological activities, and underlying mechanisms of action.

Introduction

Raloxifene is a second-generation SERM utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk individuals. Its therapeutic efficacy is derived from its tissue-specific estrogenic and anti-estrogenic activities. Raloxifene Bismethyl Ether is a recognized metabolite of Raloxifene in which both phenolic hydroxyl groups are methylated. This structural modification significantly alters its pharmacological profile, rendering it largely inactive as a direct estrogen receptor ligand. This guide will explore the critical distinctions between these two molecules, providing quantitative data, experimental methodologies, and visual representations of their molecular interactions.

Chemical and Physical Properties

Raloxifene and Raloxifene Bismethyl Ether share a common benzothiophene (B83047) core structure but differ in the functional groups at the 6 and 4' positions.

Table 1: Physicochemical Properties of Raloxifene and Raloxifene Bismethyl Ether

PropertyRaloxifeneRaloxifene Bismethyl Ether
Chemical Formula C₂₈H₂₇NO₄SC₃₀H₃₁NO₄S
Molecular Weight 473.58 g/mol 501.64 g/mol
Appearance Off-white to pale-yellow solidNot widely reported, likely a solid
Solubility Very slightly soluble in waterNot widely reported, expected to be less soluble in aqueous media
Key Structural Difference Two phenolic hydroxyl groupsBoth hydroxyl groups are methylated (methoxy groups)

Mechanism of Action and Pharmacological Profile

The primary pharmacological difference between Raloxifene and its bismethyl ether derivative lies in their interaction with the estrogen receptor (ER).

Raloxifene

Raloxifene's biological effects are mediated through its high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] This binding is tissue-specific, leading to either estrogen agonist or antagonist effects.

  • Agonist Activity: In bone tissue, Raloxifene acts as an estrogen agonist, which helps to inhibit bone resorption and maintain bone mineral density.[2]

  • Antagonist Activity: In breast and uterine tissues, it acts as an estrogen antagonist, competitively inhibiting the binding of endogenous estrogens and thereby reducing the risk of estrogen-driven cancers.[3]

The differential activity of Raloxifene is due to the unique conformational changes it induces in the estrogen receptor upon binding. This, in turn, leads to the recruitment of different co-activator and co-repressor proteins in various cell types, resulting in tissue-specific gene expression.

Raloxifene Bismethyl Ether

Raloxifene Bismethyl Ether is generally considered an inactive metabolite of Raloxifene due to the methylation of the two hydroxyl groups.[4] These hydroxyl groups are critical for high-affinity binding to the estrogen receptor. While direct, head-to-head comparative studies on ER binding affinity are not extensively published, the available data and the principles of medicinal chemistry strongly suggest a significantly reduced affinity for the estrogen receptor.

One study reported an IC50 value of 300 nM for Raloxifene Bismethyl Ether in an antiproliferative assay using MCF-7 breast cancer cells. This indicates some level of biological activity, although it is substantially weaker than that of Raloxifene, which typically exhibits ER binding affinity in the low nanomolar range.

Table 2: Comparative Pharmacological Data

ParameterRaloxifeneRaloxifene Bismethyl EtherReference
ERα Binding Affinity (IC50) ~20 nMSignificantly higher (inactive)[5]
MCF-7 Cell Proliferation (IC50) Not specified in this context300 nM[5]
Primary Mechanism of Action Selective Estrogen Receptor ModulationEstrogen Receptor Inactive[4]

Signaling Pathways

The signaling pathways activated by Raloxifene are complex and tissue-dependent. The primary pathway involves the nuclear estrogen receptors.

Raloxifene_Signaling Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds Dimerization Dimerization ER->Dimerization HSP Heat Shock Proteins HSP->ER Dissociates ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to DNA AP1 AP-1 Site Dimerization->AP1 Tethering to Coactivators Co-activators ERE->Coactivators Recruits (Agonist tissues) Corepressors Co-repressors ERE->Corepressors Recruits (Antagonist tissues) Gene_Agonist Agonist Gene Transcription (e.g., in bone) Coactivators->Gene_Agonist Activates Gene_Antagonist Antagonist Gene Transcription (e.g., in breast) Corepressors->Gene_Antagonist Represses

Caption: Raloxifene's tissue-specific signaling pathway.

Due to its inactivity at the estrogen receptor, Raloxifene Bismethyl Ether is not expected to significantly engage these primary signaling pathways.

Experimental Protocols

Synthesis of Raloxifene Bismethyl Ether

Objective: To synthesize Raloxifene Bismethyl Ether from Raloxifene.

Materials:

Procedure:

  • Preparation: In a round-bottom flask, dissolve Raloxifene hydrochloride in a suitable solvent mixture (e.g., acetone/water) and neutralize with a base (e.g., sodium bicarbonate) to obtain the free base form of Raloxifene. Extract the free base with an organic solvent like ethyl acetate, dry the organic layer, and evaporate the solvent to yield solid Raloxifene.

  • Methylation Reaction: To a solution of Raloxifene (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (excess, e.g., 5 equivalents). The mixture is stirred at room temperature for 30 minutes.

  • Dimethyl sulfate (excess, e.g., 4 equivalents) is then added dropwise to the suspension at 0°C.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water.

  • The aqueous layer is extracted twice more with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Raloxifene Bismethyl Ether.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Estrogen Receptor Binding Assay

Objective: To determine the in vitro binding affinity of Raloxifene and Raloxifene Bismethyl Ether to the estrogen receptor (ERα) through a competitive radioligand binding assay.

Materials:

  • Human recombinant ERα

  • [³H]-Estradiol (radioligand)

  • Raloxifene and Raloxifene Bismethyl Ether (test compounds)

  • Binding buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

  • Filter mats

Procedure:

  • Compound Preparation: Prepare stock solutions of Raloxifene and Raloxifene Bismethyl Ether in DMSO. Create a series of dilutions of each test compound in the binding buffer.

  • Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of [³H]-Estradiol, and the various concentrations of the test compounds (or vehicle control).

  • Incubation: Add the human recombinant ERα to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: The data will be used to generate a dose-response curve by plotting the percentage of specific binding of [³H]-Estradiol against the log concentration of the competitor compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then calculated using non-linear regression analysis.

Experimental_Workflow start Start synthesis Synthesis of Raloxifene Bismethyl Ether start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification binding_assay Estrogen Receptor Binding Assay purification->binding_assay cell_assay Cell-based Proliferation Assay (e.g., MCF-7) purification->cell_assay data_analysis Data Analysis (IC50/Ki Determination) binding_assay->data_analysis cell_assay->data_analysis comparison Comparative Analysis of Activity Profiles data_analysis->comparison end End comparison->end

Caption: Comparative experimental workflow diagram.

Conclusion

The structural modification of Raloxifene to its bismethyl ether derivative by methylation of the phenolic hydroxyl groups results in a profound loss of estrogen receptor binding affinity and, consequently, its characteristic SERM activity. While Raloxifene engages in tissue-specific ER signaling to exert its therapeutic effects, Raloxifene Bismethyl Ether is largely considered an inactive metabolite in this regard. This technical guide highlights the critical role of the hydroxyl groups in the pharmacophore of Raloxifene for its interaction with the estrogen receptor. For researchers in drug development, Raloxifene Bismethyl Ether serves as an important tool compound and a negative control in studies investigating the mechanism of action of SERMs and the structural requirements for estrogen receptor modulation.

References

The Architect's Guide to Raloxifene Analogs: A Technical Overview of Synthesis and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the synthetic pathways for Raloxifene and its diverse analogs and derivatives. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of established and novel synthetic strategies, detailed experimental protocols, and a comparative analysis of quantitative data. Furthermore, it elucidates the key signaling pathways modulated by these compounds, offering a molecular-level understanding of their therapeutic action.

Core Synthetic Strategies for the Raloxifene Scaffold

The synthesis of Raloxifene and its analogs primarily revolves around the construction of the core 2-arylbenzothiophene structure. Key intermediates in this process include a substituted benzothiophene (B83047) and a side-chain-bearing acylating agent. The central coupling reaction is typically a Friedel-Crafts acylation, followed by demethylation to unmask the phenolic hydroxyl groups crucial for biological activity.

A prevalent pathway commences with the synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302). This intermediate is then subjected to Friedel-Crafts acylation with 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride. The final step involves the demethylation of the methoxy (B1213986) groups, traditionally using reagents like aluminum chloride and the foul-smelling ethanethiol (B150549), although greener alternatives have been developed.[1][2]

General Synthesis of Raloxifene Hydrochloride

A robust and high-purity synthesis of Raloxifene hydrochloride has been well-documented, involving a critical Friedel-Crafts acylation followed by a one-pot deprotection and crystallization.[3] This method offers high yields and purity, crucial for pharmaceutical applications.

Experimental Protocol: High-Purity Synthesis of Raloxifene Hydrochloride [3][4]

Step 1: Preparation of 4-[2-(1-Piperidinyl)ethoxy]benzoyl Chloride Hydrochloride

To a solution of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride (55g) in dichloromethane (B109758) (200 mL), thionyl chloride (56g) is added under a nitrogen atmosphere at 25-35°C. The mixture is heated to 40°C for 3 hours. The solvent and excess thionyl chloride are then removed under vacuum to yield the crude acid chloride.[3][4]

Step 2: Friedel-Crafts Acylation

The crude acid chloride is dissolved in dichloromethane (250 mL). To this solution, 6-methylsulfonyloxy-2-[4-(methylsulfonyloxy)phenyl]benzothiophene (50g) is added. The mixture is cooled to 10-15°C, and aluminum chloride (137.5g) is added portion-wise. The reaction is allowed to proceed at 25-35°C for 4 hours. The reaction is subsequently quenched by slow addition to water at 0-5°C. The organic layer is separated, washed with water and dilute HCl, and then concentrated under vacuum.[3][4]

Step 3: One-Pot Deprotection and Crystallization

The crude intermediate from the previous step is treated with methanol (B129727) (200 mL) and a 50% aqueous sodium hydroxide (B78521) solution (100 mL). The mixture is heated to 65-70°C for 10 hours. After cooling, activated charcoal is added, and the mixture is filtered. The pH of the filtrate is adjusted to 2 with aqueous hydrochloric acid at 65-70°C. Water (300 mL) is added, and the mixture is cooled to 0-5°C to precipitate the product. The solid is filtered, washed with methanol, and dried to afford Raloxifene hydrochloride.[3]

Greener Demethylation Approach

To mitigate the use of hazardous and malodorous reagents, a greener demethylation process has been developed, substituting ethanethiol with the less volatile and odorless decanethiol.[1][2][5]

Experimental Protocol: Greener Demethylation of Raloxifene Precursor [1]

To a solution of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride (14.3 g) in methylene (B1212753) dichloride (400 mL) and pyridine (B92270) (0.5 mL), thionyl chloride (23.8 g) is added dropwise. The resulting acid chloride is then reacted with 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (10.8 g) in the presence of anhydrous aluminum chloride (37.0 g). After stirring, decanethiol (28.0 g) is added, and the reaction is stirred for an additional 2 hours. The reaction is quenched with a mixture of methanol, ice, and concentrated HCl. The precipitated solid is collected and purified.

Synthesis of Raloxifene Analogs and Derivatives

The modular nature of Raloxifene synthesis allows for the introduction of various functionalities to probe structure-activity relationships (SAR) and develop analogs with improved therapeutic profiles.

C6-Substituted Raloxifene Derivatives

Modifications at the C6 position of the benzothiophene core have been explored to modulate the estrogenic/anti-estrogenic activity of Raloxifene.[6][7] The synthesis of these analogs often involves the preparation of a C6-functionalized benzothiophene intermediate, followed by the standard acylation and deprotection sequence.

Table 1: Synthesis of 6-Substituted Benzothiophenes via Halogen-Metal Exchange [7]

EntryElectrophileProductYield (%)
1DMF6-Formylbenzothiophene75
2CO₂6-Carboxybenzothiophene81
3N-Methoxy-N-methylacetamide6-Acetylbenzothiophene68
4N-Methoxy-N-methylbenzamide6-Benzoylbenzothiophene72

Experimental Protocol: Friedel-Crafts Acylation of C6-Substituted Benzothiophenes [7]

A C6-substituted 6-methoxy-2-(4-methoxyphenyl)benzothiophene (1 equivalent) and 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride (1.1 equivalents) are heated in chlorobenzene (B131634) at 140°C in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) for 9-12 hours. The resulting ketone is then deprotected to yield the final C6-substituted Raloxifene analog.

Sulfamoylated Raloxifene Derivatives

Sulfamoylated analogs of Raloxifene have been synthesized to act as dual-targeting agents, inhibiting steroid sulfatase (STS) and modulating the estrogen receptor.[8][9]

Table 2: Biological Activity of Sulfamoylated Raloxifene Derivatives [8]

CompoundSTS Inhibition IC₅₀ (nM, whole JEG3 cells)ERα Binding Affinity (Kᵢ, nM)
RaloxifeneInactive-
Bis-sulfamate 712.213
Mono-sulfamate 8Weaker than 71.5

Experimental Protocol: Synthesis of Raloxifene bis-sulfamate [8]

To a solution of Raloxifene (1 equivalent) in DMF, sodium hydride (2 equivalents) is added. Subsequently, sulfamoyl chloride (10 equivalents) is added, and the reaction mixture is stirred at room temperature. The resulting bis-sulfamoylated product is purified by preparative HPLC.

Fluoroalkylated Raloxifene Derivatives

Fluoroalkylated derivatives of Raloxifene have been synthesized, with the key step being a Stille cross-coupling reaction to form the C-C bond between the benzothiophene core and a substituted phenyl group.[10][11] These analogs have shown high binding affinities for the estrogen receptor.[10][11]

Table 3: Estrogen Receptor Binding Affinities of Fluoroalkylated Raloxifenes [10][11]

CompoundRelative Binding Affinity (%) vs. Estradiol
Raloxifene25
Fluoroalkylated analog 145
Fluoroalkylated analog 260
Fluoroalkylated analog 389

Visualization of Synthetic and Signaling Pathways

To further clarify the complex relationships in Raloxifene synthesis and its mechanism of action, the following diagrams have been generated using the DOT language.

Synthetic Pathways

Raloxifene_Synthesis_Pathways cluster_main Core Raloxifene Synthesis cluster_c6 C6-Substituted Analogs cluster_sulfamoyl Sulfamoylated Derivatives I1 6-Methoxy-2-(4-methoxyphenyl) benzo[b]thiophene P1 Protected Raloxifene Intermediate I1->P1 Friedel-Crafts Acylation (AlCl₃) I2 4-[2-(1-Piperidinyl)ethoxy] benzoyl Chloride HCl I2->P1 C6_Analog C6-Substituted Raloxifene Analog I2->C6_Analog Raloxifene Raloxifene P1->Raloxifene Demethylation (e.g., AlCl₃/Decanethiol) C6_Start C6-Functionalized Benzothiophene C6_Start->C6_Analog Acylation & Deprotection Sulf_Analog Sulfamoylated Raloxifene Raloxifene_base Raloxifene (base) Raloxifene_base->Sulf_Analog Sulfamoylation (NaH, H₂NSO₂Cl)

Caption: Core and analog synthesis pathways for Raloxifene.

Signaling Pathways

Raloxifene_Signaling_Pathways cluster_genomic Genomic Pathway (Nuclear) cluster_nongenomic Non-Genomic Pathway (Membrane) Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds mER Membrane ER (mER) Raloxifene->mER Activates Complex Raloxifene-ER Complex ERE Estrogen Response Element (ERE) Complex->ERE Binds to DNA Gene Target Gene Transcription ERE->Gene Modulates Response Tissue-Specific Agonist/Antagonist Effects Gene->Response Kinase Kinase Cascades (e.g., MAPK, PI3K/Akt) mER->Kinase Initiates Cellular_Response Rapid Cellular Responses Kinase->Cellular_Response

Caption: Genomic and non-genomic signaling pathways of Raloxifene.

Conclusion

The synthetic versatility of the Raloxifene scaffold has enabled the development of a wide array of analogs with tailored biological activities. This guide provides a foundational understanding of the key synthetic transformations and detailed protocols that underpin the creation of these important therapeutic agents. The elucidation of their signaling pathways further enhances our ability to design next-generation selective estrogen receptor modulators with improved efficacy and safety profiles. The presented data and methodologies serve as a valuable resource for the continued advancement of research in this critical area of medicinal chemistry.

References

Unveiling Raloxifene Bismethyl Ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Raloxifene Bismethyl Ether, a key research compound and a metabolite of the well-known selective estrogen receptor modulator (SERM), Raloxifene. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, biological activity, and applications in experimental settings.

Introduction

Raloxifene Bismethyl Ether, chemically known as [6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone, is a derivative of Raloxifene where both phenolic hydroxyl groups have been methylated.[1][2] This structural modification renders the compound inactive as a ligand for the estrogen receptor (ER).[1][2] Consequently, Raloxifene Bismethyl Ether serves as an invaluable tool in research, particularly as a negative control, to delineate the estrogen receptor-dependent and -independent effects of its parent compound, Raloxifene. Its primary utility lies in studies investigating the non-classical mechanisms of action of SERMs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Raloxifene Bismethyl Ether is presented in Table 1. It is important to note that comprehensive experimental data for the non-deuterated form is not extensively available in the public domain. Some properties listed are for the deuterated analogue or are computational predictions.

Table 1: Physicochemical Properties of Raloxifene Bismethyl Ether and its Deuterated Analog

PropertyValueSource
Chemical Name [6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone[3]
CAS Number 84541-36-6 (hydrochloride); 1185006-58-9 (deuterated)[4][5]
Molecular Formula C₃₀H₃₁NO₄S[2]
Molecular Weight 501.64 g/mol [2]
Molecular Formula (D4) C₃₀H₂₇D₄NO₄S[4]
Appearance Yellow Foam (deuterated)Inferred from commercial suppliers
Solubility (deuterated) Soluble in DMF, DMSO, MethanolInferred from commercial suppliers

Synthesis of Raloxifene Bismethyl Ether

A plausible synthetic route would begin with the synthesis of the Raloxifene core structure, followed by a double methylation reaction. Standard methylation procedures for phenols, such as using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a suitable base (e.g., potassium carbonate), would be employed.

G cluster_synthesis Plausible Synthesis of Raloxifene Bismethyl Ether Raloxifene Raloxifene Reaction Reaction Raloxifene->Reaction Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Reaction Base Base (e.g., K2CO3) Base->Reaction Raloxifene_Bismethyl_Ether Raloxifene Bismethyl Ether Reaction->Raloxifene_Bismethyl_Ether

Caption: Plausible final step in the synthesis of Raloxifene Bismethyl Ether.

Biological Activity and Mechanism of Action

The defining characteristic of Raloxifene Bismethyl Ether is its inactivity at the estrogen receptor.[1][2] The presence of the methyl ether groups at the positions corresponding to the phenolic hydroxyls in Raloxifene prevents the necessary hydrogen bonding interactions within the ligand-binding pocket of the ER, which are crucial for receptor activation or antagonism.

This inactivity makes Raloxifene Bismethyl Ether an ideal negative control in experiments designed to investigate the ER-independent effects of Raloxifene. By comparing the effects of Raloxifene with those of Raloxifene Bismethyl Ether, researchers can distinguish between cellular or physiological responses that are mediated by the ER and those that occur through alternative pathways.

G Raloxifene Raloxifene Estrogen_Receptor Estrogen Receptor (ER) Raloxifene->Estrogen_Receptor Binds ER_Independent_Effects ER-Independent Effects Raloxifene->ER_Independent_Effects Raloxifene_Bismethyl_Ether Raloxifene Bismethyl Ether Raloxifene_Bismethyl_Ether->Estrogen_Receptor Does Not Bind ER_Dependent_Effects ER-Dependent Effects Estrogen_Receptor->ER_Dependent_Effects Mediates

Caption: Interaction of Raloxifene and Raloxifene Bismethyl Ether with the Estrogen Receptor.

Experimental Protocols

The primary application of Raloxifene Bismethyl Ether is as a negative control in research settings. A notable example is its use in a study by Gallant et al. (2014) to investigate the bone cell-independent effects of Raloxifene on the material properties of bone.

5.1 Ex Vivo Treatment of Bone Beams (Adapted from Gallant et al., 2014)

  • Objective: To determine if the effects of Raloxifene on bone toughness are independent of estrogen receptor signaling.

  • Experimental Setup:

    • Cortical bone beams are machined from donor bone (e.g., canine or human).

    • Bone beams are devitalized to remove living cells.

    • Beams are incubated in a phosphate-buffered saline (PBS) solution containing one of the following:

      • Vehicle (Control)

      • Raloxifene

      • Raloxifene Bismethyl Ether (Negative Control)

    • Incubation is carried out for a specified period (e.g., 2 weeks).

    • Following incubation, the mechanical properties of the bone beams (e.g., toughness) are assessed using a 4-point bending test.

  • Expected Outcome: If the beneficial effects of Raloxifene on bone toughness are ER-mediated, then Raloxifene Bismethyl Ether should have no effect compared to the vehicle control. Conversely, if the effects are ER-independent, both Raloxifene and potentially its bismethyl ether derivative (if the effect is mediated by a different part of the molecule) might show similar effects, or Raloxifene would have an effect while the bismethyl ether does not, indicating the hydroxyl groups are crucial for the non-ER mediated effect. The study by Gallant et al. demonstrated that the hydroxyl groups of Raloxifene were important for the observed effects on bone toughness and water content, and Raloxifene Bismethyl Ether did not replicate these effects, confirming the importance of the hydroxyl groups for this specific ER-independent action.

G cluster_workflow Experimental Workflow: Ex Vivo Bone Treatment Start Start: Donor Bone Machining Machine Cortical Bone Beams Start->Machining Devitalization Devitalize Beams Machining->Devitalization Incubation Incubate Beams (2 weeks) Devitalization->Incubation Vehicle Vehicle (PBS) Incubation->Vehicle Raloxifene Raloxifene Incubation->Raloxifene Raloxifene_BME Raloxifene Bismethyl Ether Incubation->Raloxifene_BME Mechanical_Testing 4-Point Bending Test Vehicle->Mechanical_Testing Raloxifene->Mechanical_Testing Raloxifene_BME->Mechanical_Testing End End: Assess Bone Toughness Mechanical_Testing->End

Caption: Workflow for assessing the ex vivo effects of Raloxifene and its derivatives on bone.

Conclusion

Raloxifene Bismethyl Ether is a crucial research compound for elucidating the complex pharmacology of Raloxifene. Its inactivity at the estrogen receptor makes it an indispensable negative control for differentiating between ER-dependent and ER-independent mechanisms of action. This technical guide provides a foundational understanding of Raloxifene Bismethyl Ether for its effective application in scientific research. Further studies are warranted to fully characterize its physicochemical properties and to explore its potential in other experimental contexts.

References

Unraveling the Role of Raloxifene Bismethyl Ether in Bone Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of Raloxifene Bismethyl Ether (RBE) in bone tissue studies. While its parent compound, Raloxifene, is a well-established selective estrogen receptor modulator (SERM) for the treatment of postmenopausal osteoporosis, RBE serves as a critical tool for elucidating the specific mechanisms of SERM action on bone. This document summarizes the current understanding of RBE's interaction with bone tissue, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications. The evidence strongly indicates that RBE, lacking the key hydroxyl groups of Raloxifene, is biologically inactive in terms of both estrogen receptor-mediated pathways and direct, cell-independent effects on the bone matrix.

Introduction: The Significance of Raloxifene and its Analogs

Raloxifene is a second-generation SERM that exhibits tissue-selective estrogenic and anti-estrogenic effects.[1] In bone, it acts as an estrogen agonist, inhibiting bone resorption and reducing the risk of vertebral fractures in postmenopausal women.[2] Its mechanism of action is primarily attributed to its binding to estrogen receptors (ERα and ERβ), which leads to the modulation of downstream signaling pathways that regulate bone remodeling.[1]

To dissect the intricate mechanisms of Raloxifene's beneficial effects on bone, researchers have utilized various analogs. Among these, Raloxifene Bismethyl Ether (RAL bis-Me) is of particular importance. In RBE, the hydroxyl groups at the 4' and 6 positions of the Raloxifene molecule are replaced by methoxy (B1213986) groups. This structural modification has profound implications for its biological activity.

Biological Inactivity of Raloxifene Bismethyl Ether in Bone

Current research consistently demonstrates that Raloxifene Bismethyl Ether is an estrogen receptor-inactive compound.[3] The hydroxyl groups on the Raloxifene molecule are crucial for high-affinity binding to the ligand-binding domain of estrogen receptors. By masking these groups, RBE is unable to effectively dock with ERα and ERβ and, consequently, fails to initiate the downstream signaling cascades that are characteristic of Raloxifene's action in bone cells.

Furthermore, studies have revealed a cell-independent mechanism through which Raloxifene can improve the mechanical properties of the bone matrix. This effect is also attributed to the presence of its hydroxyl groups. A key study demonstrated that Raloxifene Bismethyl Ether, lacking these functional groups, does not exert this beneficial effect on bone toughness.[3]

Quantitative Data Summary

The primary role of Raloxifene Bismethyl Ether in bone research has been as a negative control to highlight the activity of Raloxifene. Therefore, the quantitative data associated with RBE predominantly reflects a lack of effect.

ParameterRaloxifeneRaloxifene Bismethyl EtherReference Study
Estrogen Receptor Binding High AffinityInactive[3]
Effect on Bone Tissue Toughness Significant IncreaseNo Effect[3]
Modulation of Osteoclast Activity InhibitsNot Reported (Expected No Effect)-
Modulation of Osteoblast Activity StimulatesNot Reported (Expected No Effect)-

Key Experimental Protocols

The following experimental protocols are based on the pivotal study by Gallant MA, et al. (2014), which utilized Raloxifene Bismethyl Ether to investigate the cell-independent effects of Raloxifene on bone.[3]

Ex Vivo Bone Beam Incubation
  • Objective: To assess the direct, cell-independent effects of Raloxifene and its analogs on the mechanical properties of bone.

  • Specimen Preparation: Cortical bone beams are machined from a suitable animal model (e.g., canine or human donors). The beams are depleted of living cells through a series of freeze-thaw cycles and washes.

  • Incubation: The acellular bone beams are incubated in a phosphate-buffered saline (PBS) solution containing either Raloxifene, Raloxifene Bismethyl Ether, or a vehicle control. The incubation is typically carried out at 37°C for a specified period (e.g., 2 weeks).

  • Outcome Measures: Following incubation, the mechanical properties of the bone beams are assessed using methods such as four-point bending tests to determine parameters like tissue toughness.

Mechanical Testing of Bone Beams
  • Objective: To quantify the changes in the mechanical properties of bone following treatment.

  • Procedure: A four-point bending test is performed on the incubated bone beams. The beams are loaded until failure, and the force-displacement data are recorded.

  • Data Analysis: From the force-displacement curve, several mechanical properties can be calculated, including:

    • Ultimate Force: The maximum force the bone can withstand before failure.

    • Stiffness: The resistance of the bone to deformation under load.

    • Energy to Failure (Toughness): The total energy absorbed by the bone before it fractures.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, visualize the key concepts discussed in this guide.

Raloxifene_Signaling Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds RBE Raloxifene Bismethyl Ether RBE->ER Does NOT Bind Nucleus Nucleus ER->Nucleus Translocates ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene Gene Transcription (e.g., OPG, RANKL modulation) ERE->Gene Initiates Bone_Remodeling Regulation of Bone Remodeling Gene->Bone_Remodeling Impacts

Caption: Raloxifene's ER-mediated signaling pathway in bone cells, contrasted with the inactivity of RBE.

Cell_Independent_Action Raloxifene Raloxifene (with Hydroxyl Groups) Bone_Matrix Bone Matrix (Collagen) Raloxifene->Bone_Matrix Direct Interaction RBE Raloxifene Bismethyl Ether (lacks Hydroxyl Groups) RBE->Bone_Matrix No Interaction No_Effect No Effect on Bone Toughness Toughness Increased Bone Toughness Bone_Matrix->Toughness Leads to

Caption: Cell-independent action of Raloxifene on the bone matrix, highlighting the inaction of RBE.

Experimental_Workflow start Start: Bone Sample Collection prep Bone Beam Machining & Acellularization start->prep incubation Ex Vivo Incubation (37°C, 2 weeks) prep->incubation group1 Vehicle Control (PBS) incubation->group1 Group 1 group2 Raloxifene incubation->group2 Group 2 group3 Raloxifene Bismethyl Ether incubation->group3 Group 3 testing Four-Point Bending Test to Failure group1->testing group2->testing group3->testing analysis Data Analysis: Calculation of Mechanical Properties (e.g., Toughness) testing->analysis end Conclusion: Determine Treatment Effect analysis->end

Caption: Experimental workflow for assessing the cell-independent effects of Raloxifene and its analogs.

Conclusion and Future Directions

The study of Raloxifene Bismethyl Ether has been instrumental in confirming the dual mechanism of action of Raloxifene on bone tissue. Its biological inactivity, stemming from the absence of critical hydroxyl groups, underscores the necessity of these functional moieties for both estrogen receptor-mediated signaling and direct, cell-independent interactions with the bone matrix. For researchers and drug development professionals, Raloxifene Bismethyl Ether serves as an indispensable negative control in experiments aimed at dissecting the structure-activity relationships of SERMs and other bone-targeting agents.

Future research could explore the synthesis and evaluation of other Raloxifene analogs with targeted modifications to further refine our understanding of SERM pharmacology in bone. Such studies will be crucial for the development of next-generation therapies for osteoporosis with enhanced efficacy and improved safety profiles.

References

Investigating the Estrogen Receptor Binding Affinity of Raloxifene Bismethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM), is a cornerstone in the management of postmenopausal osteoporosis and the reduction of invasive breast cancer risk. Its therapeutic efficacy is intrinsically linked to its differential binding and modulation of estrogen receptors alpha (ERα) and beta (ERβ) in various tissues. This technical guide delves into the estrogen receptor binding affinity of a specific metabolite, Raloxifene Bismethyl Ether. Contrary to the high affinity of the parent compound, evidence strongly indicates that the bismethylated form is an estrogen receptor inactive compound. This guide will explore the structural basis for this inactivity, present comparative binding affinity data for raloxifene and its derivatives, detail the experimental methodologies used for these determinations, and provide visual representations of the pertinent biological and experimental frameworks.

Introduction: Raloxifene and the Estrogen Receptor

Raloxifene's pharmacological activity is mediated through its interaction with estrogen receptors, which are ligand-activated transcription factors. There are two main subtypes, ERα and ERβ, which can have distinct and sometimes opposing physiological roles. Upon binding, SERMs like raloxifene induce conformational changes in the receptor, leading to tissue-specific agonist or antagonist effects. For instance, raloxifene exhibits estrogen-like (agonist) effects on bone, helping to maintain bone mineral density, while demonstrating anti-estrogen (antagonist) effects in breast and uterine tissues, which is crucial for its role in breast cancer risk reduction.[1][2][3] The binding affinity of a compound for these receptors is a critical determinant of its potency and overall pharmacological profile.

Raloxifene Bismethyl Ether: An Inactive Metabolite

Raloxifene Bismethyl Ether is a metabolite of raloxifene in which both of the hydroxyl groups on the parent molecule have been replaced by methoxy (B1213986) groups. This seemingly minor structural modification has a profound impact on the molecule's ability to interact with the estrogen receptor. Multiple sources explicitly state that Raloxifene Bismethyl Ether is an estrogen receptor inactive compound.[4][5] The likely reason for this inactivity is the absence of the hydroxyl groups, which are critical for forming hydrogen bonds within the ligand-binding pocket of the estrogen receptor. These hydrogen bonds are essential for the high-affinity interaction of raloxifene with the receptor.[6]

Comparative Estrogen Receptor Binding Affinity

To understand the impact of the bismethylation, it is essential to compare the binding affinity of Raloxifene Bismethyl Ether with that of the parent compound, raloxifene, and other derivatives. While direct quantitative data for the bismethyl ether is scarce due to its inactivity, the data for raloxifene and its analogs highlight the importance of the hydroxyl groups.

CompoundReceptorBinding Affinity MetricValueReference
Raloxifene ERαRelative Binding Affinity (vs. Estradiol)25%[7]
Raloxifene ERαIC50< 10 µM (general)[8]
Fluoroalkylated Raloxifene Derivative 1 ERαRelative Binding Affinity (vs. Estradiol)45%[7]
Fluoroalkylated Raloxifene Derivative 2 ERαRelative Binding Affinity (vs. Estradiol)60%[7]
Fluoroalkylated Raloxifene Derivative 3 ERαRelative Binding Affinity (vs. Estradiol)89%[7]
Raloxifene Monosulfamate (R-mono-I 8) ERαKi1.5 nM[9][10]
Raloxifene Bis-sulfamate (R-bis 7) ERαKi13 nM[9][10]
Raloxifene 6-Monomethyl Ether ERαIC50 (MCF-7 cells)250 nM[11]
Raloxifene Bismethyl Ether ERActivityInactive[4][5]

Experimental Protocols for Determining Estrogen Receptor Binding Affinity

The determination of a compound's binding affinity for estrogen receptors is typically accomplished through competitive binding assays. These assays measure the ability of a test compound to displace a known high-affinity radiolabeled or fluorescently labeled ligand from the receptor.

Radioligand Binding Assay

A common method involves the use of a radiolabeled estrogen, such as [³H]-estradiol, and either purified estrogen receptors or cell lysates containing the receptors.

Workflow:

  • Incubation: A constant concentration of the radiolabeled ligand is incubated with the estrogen receptor source in the presence of varying concentrations of the unlabeled test compound (e.g., Raloxifene Bismethyl Ether).

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through various techniques, such as filtration, dextran-coated charcoal adsorption, or size-exclusion chromatography.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value.

Fluorescence Polarization (FP) Assay

This method utilizes a fluorescently labeled estrogen analog (fluorophore).

Workflow:

  • Principle: When the small, fluorescently labeled ligand is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger estrogen receptor, its tumbling is slowed, leading to a high fluorescence polarization signal.

  • Competition: A fixed concentration of the estrogen receptor and the fluorescent ligand are incubated with increasing concentrations of the unlabeled test compound.

  • Measurement: As the test compound competes with the fluorescent ligand for binding to the receptor, the amount of unbound fluorescent ligand increases, leading to a decrease in the fluorescence polarization signal.[8]

  • Data Analysis: Similar to the radioligand binding assay, the data is used to calculate an IC50 value, which reflects the binding affinity of the test compound.

Visualizing Key Concepts

Signaling Pathway of Estrogen Receptor Modulation

EstrogenReceptorSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα / ERβ) Estrogen->ER Binding SERM Raloxifene SERM->ER Binding HSP Heat Shock Proteins ER->HSP Inactive Complex Dimerized_ER Dimerized Receptor (Agonist/Antagonist Conformation) ER->Dimerized_ER Dimerization & Conformational Change ERE Estrogen Response Element Transcription Transcription ERE->Transcription Initiates/Blocks Gene_Expression Tissue-Specific Gene Expression Transcription->Gene_Expression Dimerized_ER->ERE Binds to DNA

Caption: Generalized signaling pathway of estrogen receptor modulation by ligands like estrogen or SERMs.

Competitive Binding Assay Workflow```dot

CompetitiveBindingAssay cluster_components Assay Components cluster_process Experimental Process ER Estrogen Receptor Incubation Incubate Components ER->Incubation Labeled_Ligand Labeled Ligand (Radiolabeled or Fluorescent) Labeled_Ligand->Incubation Test_Compound Test Compound (e.g., Raloxifene Bismethyl Ether) Test_Compound->Incubation Separation Separate Bound from Unbound Ligand Incubation->Separation Detection Detect Signal from Bound Labeled Ligand Separation->Detection Analysis Data Analysis (IC50/Ki) Detection->Analysis

Caption: Logical flow illustrating the structure-activity relationship for ER binding.

Conclusion

References

An In-depth Technical Guide on the Preliminary In Vitro Studies of Raloxifene Bismethyl Ether Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Raloxifene (B1678788) Bismethyl Ether hydrochloride, a key metabolite of the selective estrogen receptor modulator (SERM), Raloxifene. This document synthesizes the limited available data and presents it in a structured format, supplemented with detailed experimental protocols and conceptual diagrams to facilitate further research and development.

Introduction

Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. Its biological activity is mediated through its interaction with estrogen receptors (ERs), acting as an agonist in bone and an antagonist in breast and uterine tissues.[1][2] Raloxifene Bismethyl Ether hydrochloride is a metabolite of Raloxifene in which the hydroxyl groups at the 6-position of the benzothiophene (B83047) core and the 4'-position of the 2-aryl substituent are both methylated. These hydroxyl groups are crucial for the binding of Raloxifene to the estrogen receptor. Consequently, Raloxifene Bismethyl Ether is characterized as an estrogen receptor-inactive compound.

Core Compound Profile

The primary role of Raloxifene Bismethyl Ether in scientific literature is as a tool to understand the mechanism of action of its parent compound, Raloxifene. The absence of the critical hydroxyl moieties in the bismethylated form provides a valuable negative control in studies investigating the estrogen receptor-dependent and -independent effects of Raloxifene.

PropertyRaloxifeneThis compoundReference
Chemical Structure Contains two hydroxyl groupsBoth hydroxyl groups are replaced by methoxy (B1213986) groups
Estrogen Receptor (ER) Binding High affinityInactive; does not bind to the estrogen receptor
Biological Activity Selective Estrogen Receptor Modulator (SERM)Generally considered biologically inactive with respect to ER-mediated pathways
Primary Use in Research Study of estrogenic and anti-estrogenic effectsNegative control to elucidate the role of hydroxyl groups in Raloxifene's activity[3]

Experimental Protocols

Due to the limited specific in vitro studies published for this compound, this section provides detailed, representative protocols for the key experiments that would be used to formally characterize its lack of estrogen receptor-mediated activity.

This assay is designed to determine the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to the estrogen receptor.

Objective: To quantify the binding affinity of this compound for the estrogen receptor (ERα and ERβ).

Materials:

  • Rat uterine cytosol (as a source of estrogen receptors)

  • [³H]-17β-estradiol (radiolabeled ligand)

  • Test compound (this compound)

  • Unlabeled 17β-estradiol (for standard curve)

  • Assay buffer (e.g., Tris-EDTA-Glycerol buffer)

  • Scintillation cocktail and scintillation counter

Protocol:

  • Preparation of Reagents: Prepare assay buffer and serial dilutions of the test compound, unlabeled 17β-estradiol, and [³H]-17β-estradiol.

  • Incubation: In microcentrifuge tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or unlabeled 17β-estradiol.

  • Equilibration: Incubate the mixture at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand: Separate the receptor-bound [³H]-17β-estradiol from the unbound ligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol) is then determined. A very high or non-determinable IC50 for this compound would confirm its inactivity.

This assay assesses the estrogenic or anti-estrogenic effects of a compound on the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.

Objective: To determine if this compound exhibits estrogenic (proliferative) or anti-estrogenic (inhibition of estrogen-induced proliferation) effects.

Materials:

  • MCF-7 human breast cancer cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Charcoal-dextran treated FBS (to remove endogenous steroids)

  • Test compound (this compound)

  • 17β-estradiol (positive control for proliferation)

  • Raloxifene (positive control for anti-estrogenic effect)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Protocol:

  • Cell Seeding: Plate MCF-7 cells in 96-well plates in regular culture medium and allow them to attach for 24 hours.

  • Hormone Deprivation: Replace the medium with one containing charcoal-dextran treated FBS and incubate for 48-72 hours to synchronize the cells and minimize the effects of endogenous estrogens.

  • Treatment: Treat the cells with various concentrations of this compound, alone (to test for agonist activity) or in combination with a fixed concentration of 17β-estradiol (to test for antagonist activity). Include appropriate controls (vehicle, 17β-estradiol alone, Raloxifene).

  • Incubation: Incubate the cells for 6 days.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the resulting formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Compare the cell proliferation in wells treated with this compound to the control wells. Lack of proliferation (agonist test) and no inhibition of estradiol-induced proliferation (antagonist test) would confirm its inactivity.[4][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic relationship of Raloxifene Bismethyl Ether to its parent compound and a generalized workflow for assessing its biological activity.

Raloxifene Raloxifene (Active SERM with -OH groups) Metabolism Metabolism (Methylation) Raloxifene->Metabolism Binding Binding Raloxifene->Binding RBE Raloxifene Bismethyl Ether (Inactive Metabolite with -OCH3 groups) Metabolism->RBE NoBinding No Binding RBE->NoBinding ER Estrogen Receptor (ER) Response Biological Response (e.g., Gene Transcription) ER->Response NoResponse No Biological Response ER->NoResponse Binding->ER NoBinding->ER

Metabolic pathway and differential estrogen receptor interaction.

start Start: Test Compound (Raloxifene Bismethyl Ether HCl) binding_assay In Vitro ER Competitive Binding Assay start->binding_assay cell_assay In Vitro Cell-Based Assay (e.g., MCF-7 Proliferation) start->cell_assay data_analysis Data Analysis binding_assay->data_analysis agonist_test Agonist Test: Compound Alone cell_assay->agonist_test antagonist_test Antagonist Test: Compound + Estrogen cell_assay->antagonist_test agonist_test->data_analysis antagonist_test->data_analysis conclusion Conclusion: Determine ER Activity Profile data_analysis->conclusion

Experimental workflow for assessing estrogen receptor activity.

Conclusion

The available evidence strongly indicates that this compound is an estrogen receptor-inactive metabolite of Raloxifene. Its primary utility in research is as a negative control to delineate the ER-dependent mechanisms of Raloxifene from other potential cell-independent effects. The experimental protocols detailed in this guide provide a robust framework for formally confirming this inactivity and for use in comparative studies. Further investigation into any potential non-ER-mediated activities of this metabolite, while currently not supported by existing literature, could be an area for future exploration.

References

Methodological & Application

Application Notes and Protocols: Dissolving Raloxifene Bismethyl Ether Hydrochloride for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Raloxifene (B1678788) Bismethyl Ether hydrochloride is a metabolite of Raloxifene, a selective estrogen receptor modulator (SERM).[1][2][3] Like many pharmaceutical compounds, it is hydrophobic, presenting a challenge for dissolution in aqueous cell culture media. Proper solubilization is critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide a detailed protocol for dissolving Raloxifene Bismethyl Ether hydrochloride and preparing it for use in cell culture experiments.

Physicochemical Properties and Solubility

This compound is supplied as a crystalline solid.[4] Due to its hydrophobic nature, it is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.[4][5] While specific solubility data for this compound is not extensively published, the solubility of its parent compound, Raloxifene hydrochloride, provides a strong indication of suitable solvents. The general principle for dissolving hydrophobic compounds is to first create a concentrated stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration in the aqueous culture medium.[6][7][8]

Table 1: Solubility of Raloxifene Hydrochloride in Various Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)Temperature (°C)
Dimethyl Sulfoxide (DMSO)~15~29.4Not Specified
Dimethylformamide (DMF)~10~19.6Not Specified
Ethanol~0.1~0.2Not Specified
Water0.01460.0286Not Specified
Phosphate Buffer (pH 6.8)0.380.745Not Specified
DMSO:PBS (1:2, pH 7.2)~0.3~0.59Not Specified

Note: Data presented is for Raloxifene hydrochloride (MW: 510.0 g/mol ) and serves as a close proxy for this compound (MW: 538.10 g/mol ). Molar solubility was calculated based on the respective molecular weights. Data sourced from multiple references.[4][9][10][11]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent condensation.[6]

  • Weigh: Carefully weigh the desired amount of the compound. For a 10 mM stock solution, the required mass is 5.38 mg per 1 mL of DMSO (Molecular Weight = 538.10 g/mol ).

  • Dissolve: Add the appropriate volume of DMSO to the powder. Vortex the solution vigorously until the compound is completely dissolved.[7][8] A brief sonication (5-10 minutes) can be used to aid dissolution if necessary.[6][8] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.[6][8] Store the aliquots at -20°C or -80°C, protected from light. The stock solution in DMSO is stable for extended periods when stored properly.

Protocol 2: Preparation of Working Solution in Cell Culture Medium

This protocol outlines the dilution of the DMSO stock solution into the final cell culture medium.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] A concentration of 0.1% is often considered safe for most cell lines.[5] Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Precipitation: Hydrophobic compounds can precipitate when diluted into aqueous solutions.[8][12] To minimize this, add the stock solution to the culture medium while vortexing or stirring to ensure rapid and uniform dispersion.[6] It is also recommended to warm the culture medium to 37°C before adding the compound.[12]

Procedure:

  • Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.

  • Dilution: Add the required volume of the 10 mM stock solution to the pre-warmed medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 10 µL of the 10 mM stock solution to 10 mL of culture medium.

  • Mix Immediately: Immediately after adding the stock solution, vortex or gently pipette the medium up and down to ensure the compound is evenly dispersed and remains in solution.

  • Use Promptly: Use the freshly prepared working solution for your cell culture experiments as soon as possible. Aqueous solutions of Raloxifene are not recommended for storage for more than one day.[4]

Visualizations

Experimental Workflow

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Application A Weigh Raloxifene Bismethyl Ether HCl B Add Anhydrous DMSO A->B C Vortex / Sonicate until Dissolved B->C D 10 mM Stock Solution C->D F Add Stock Solution to Medium (e.g., 1:1000) D->F E Pre-warm Cell Culture Medium (37°C) E->F G Vortex Immediately F->G H Final Working Solution (e.g., 10 µM) G->H I Add to Cell Culture H->I G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) Complex Raloxifene-ER Complex ER->Complex Raloxifene Raloxifene Raloxifene->ER Complex_nuc Raloxifene-ER Complex Complex->Complex_nuc Translocation ERE Estrogen Response Element (ERE) on DNA Gene Target Gene Transcription ERE->Gene Modulation Complex_nuc->ERE

References

Raloxifene Bismethyl Ether hydrochloride solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. These application notes provide essential data and protocols regarding the solubility of its hydrochloride salt in various organic solvents, which is critical for its use in in-vitro and in-vivo research settings.

Note on Raloxifene Bismethyl Ether Hydrochloride: Publicly available solubility data specifically for this compound is limited. The following data pertains to the more commonly studied Raloxifene hydrochloride . Researchers should consider that the bismethyl ether derivative may exhibit different solubility characteristics and should determine its solubility experimentally for their specific applications.

Solubility Data

The solubility of a compound is a key physicochemical property that influences its biological activity and formulation development. The following table summarizes the solubility of Raloxifene hydrochloride in Dimethyl Sulfoxide (DMSO) and other common organic solvents.

SolventSolubility (mg/mL)Molar Concentration (mM)Temperature
DMSO ~100~195Room Temperature
Ethanol <1 (Slightly Soluble)<1.95Room Temperature
Methanol Sparingly Soluble-Room Temperature
Water <1 (Slightly Soluble)<1.95Room Temperature

Note: The exact solubility can vary depending on the specific lot of the compound, the purity of the solvent, and the ambient temperature and humidity.

Experimental Protocols

Protocol for Preparing a Stock Solution of Raloxifene Hydrochloride in DMSO

This protocol describes the preparation of a 10 mM stock solution of Raloxifene hydrochloride in DMSO.

Materials:

  • Raloxifene hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Weighing the Compound: Accurately weigh out the desired amount of Raloxifene hydrochloride powder using an analytical balance. For 1 mL of a 10 mM stock solution, you will need approximately 5.12 mg (Molecular Weight: 510.04 g/mol ).

  • Solvent Addition: Add the appropriate volume of DMSO to the vial containing the Raloxifene hydrochloride powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 2-3 minutes to dissolve the compound.

  • Warming (Optional): If the compound does not fully dissolve, warm the solution in a water bath at 37°C for 10-15 minutes. Vortex again.

  • Sterilization (Optional): If required for cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 month).

General Protocol for Solubility Determination (Visual Method)

This protocol provides a basic method for visually assessing the solubility of a compound in a given solvent.

Procedure:

  • Preparation: Add a pre-weighed amount of the compound (e.g., 1 mg) to a clear vial.

  • Solvent Addition: Add a small, known volume of the solvent (e.g., 100 µL) to the vial.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution against a dark background to see if all the solid has dissolved.

  • Titration: If the compound has dissolved, continue adding known volumes of the compound until a precipitate is observed. If the compound has not dissolved, continue adding known volumes of the solvent until the solid is fully dissolved.

  • Calculation: Calculate the approximate solubility based on the final volume of solvent used to dissolve the known mass of the compound.

Signaling Pathways and Workflows

Raloxifene's Mechanism of Action

Raloxifene acts as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific estrogenic or anti-estrogenic effects. In bone, it acts as an estrogen agonist, activating estrogen receptors (ERα and ERβ) to promote anti-resorptive effects, thus maintaining bone density. In contrast, in breast and uterine tissue, it acts as an estrogen antagonist, blocking the proliferative effects of estrogen.

Caption: Mechanism of action of Raloxifene as a Selective Estrogen Receptor Modulator (SERM).

Experimental Workflow for In-Vitro Cell-Based Assays

The following diagram outlines a typical workflow for using Raloxifene hydrochloride in cell-based experiments, from stock solution preparation to data analysis.

Cell_Assay_Workflow A Prepare 10 mM Raloxifene HCl Stock Solution in DMSO C Prepare Working Solutions by Diluting Stock Solution in Culture Medium A->C B Culture Target Cells (e.g., MCF-7, U2OS) to Desired Confluency D Treat Cells with Various Concentrations of Raloxifene B->D C->D E Incubate for Specified Time Period (e.g., 24, 48, 72 hours) D->E F Perform Assay (e.g., MTT for Viability, qPCR for Gene Expression, Western Blot for Protein) E->F G Data Acquisition (e.g., Plate Reader, Gel Imager) F->G H Data Analysis and Interpretation G->H

Caption: General workflow for utilizing Raloxifene in cell-based in-vitro experiments.

Application Notes and Protocols for Raloxifene Hydrochloride in MCF-7 Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene (B1678788) hydrochloride is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and antiestrogenic effects.[1][2] In breast tissue, it acts as an estrogen antagonist, making it a compound of significant interest in the study and treatment of estrogen receptor-positive (ER+) breast cancers.[1][3] The MCF-7 cell line, an ER+ human breast adenocarcinoma cell line, serves as a cornerstone model for investigating the mechanisms of action of SERMs like Raloxifene.

These application notes provide a comprehensive protocol for utilizing Raloxifene hydrochloride in MCF-7 cell-based assays to evaluate its anti-proliferative and cytotoxic effects. Detailed methodologies for cell culture, viability assays, and protein analysis are presented, along with a summary of reported quantitative data and a visualization of the key signaling pathways involved.

Important Clarification: The compound "Raloxifene Bismethyl Ether hydrochloride" is a metabolite of Raloxifene and is considered to be estrogen receptor inactive.[4][5][6] Published research on its activity in MCF-7 cells is scarce. Therefore, this document focuses on the extensively studied parent compound, Raloxifene hydrochloride .

Data Presentation

The following tables summarize quantitative data from various studies on the effects of Raloxifene hydrochloride on MCF-7 cells.

Table 1: Effects of Raloxifene Hydrochloride on MCF-7 Cell Viability and Proliferation

ParameterConcentrationIncubation TimeResultReference
Cell Viability (MTS Assay)10 µM48 h~50% reduction[7]
Cell Viability (MTS Assay)20 µM48 h>50% reduction[7]
Cell Viability (Trypan Blue)10 µM48 hSignificant increase in cell death[7]
Cell Viability (Trypan Blue)20 µM48 hFurther increase in cell death[7]
IC50 (MTT Assay)Not explicitly stated, but 10 µM killed ~50% of cells48 h~10 µM[7]
Antiproliferative Activity300 nMNot specifiedAntiproliferative activity observed[6]
Cell Viability10 µMNot specifiedCell viability of 66.83 +/- 6.17% of control (when administered early in a combination treatment)[8]
Cell Viability10 µMNot specifiedCell viability of 39.40 +/- 17.03% of control (when administered late in a combination treatment)[8]

Table 2: Effects of Raloxifene Hydrochloride on Cell Cycle and Apoptosis in MCF-7 Cells

ParameterConcentrationIncubation TimeResultReference
Cell CycleNot specifiedNot specifiedG0/G1 arrest[9]
ApoptosisNot specifiedNot specifiedInduction of apoptosis[9]
Apoptosis10 µM48 hAutophagy-dependent cell death, not apoptosis (no cleavage of caspases-7, -9, and PARP)[7]
Cell Cycle (in Raloxifene-resistant cells treated with estradiol)Not specifiedNot specifiedG2/M phase arrest[10]
Ki67 Expression (in ER+ tumors)60 mg/day (in vivo)14 days21% decrease[11]

Experimental Protocols

MCF-7 Cell Culture

This protocol outlines the standard procedure for culturing and maintaining MCF-7 cells.

  • Materials:

    • MCF-7 cells (ATCC HTB-22)

    • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

    • 0.25% Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • Cell culture flasks (T-75)

    • Incubator (37°C, 5% CO2, 95% humidity)

  • Procedure:

    • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

    • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

    • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

    • Media Change: Replace the medium every 2-3 days.

    • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes.

    • Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed new flasks at a subcultivation ratio of 1:3 to 1:6.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • MCF-7 cells

    • 96-well cell culture plates

    • Raloxifene hydrochloride stock solution (dissolved in DMSO)

    • Complete growth medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

    • Treatment: Prepare serial dilutions of Raloxifene hydrochloride in complete growth medium. The final concentration of DMSO should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the Raloxifene-containing medium or control medium (with 0.1% DMSO).

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).

    • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated or vehicle-treated) cells.

Western Blot Analysis

This protocol is for detecting changes in protein expression in response to Raloxifene treatment.

  • Materials:

    • MCF-7 cells

    • 6-well cell culture plates

    • Raloxifene hydrochloride

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against LC3, BECN1, p-AMPK, total AMPK, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Treatment and Lysis: Seed MCF-7 cells in 6-well plates and treat with Raloxifene hydrochloride as desired. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualization

Signaling Pathways

Raloxifene_Signaling_Pathways cluster_0 Estrogen Receptor Signaling cluster_1 Raloxifene Action cluster_2 Autophagy Induction Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds ERE Estrogen Response Element ER->ERE Binds Gene_Transcription_P Gene Transcription (Proliferation) ERE->Gene_Transcription_P Activates Raloxifene Raloxifene Hydrochloride Raloxifene->ER Binds & Blocks ATP_dec Decreased ATP AMPK AMPK ATP_dec->AMPK Activates ULK1 ULK1 AMPK->ULK1 Activates Autophagy Autophagy ULK1->Autophagy Initiates Cell_Death Autophagy-Dependent Cell Death Autophagy->Cell_Death Raloxifene_auto Raloxifene Hydrochloride Raloxifene_auto->ATP_dec

Caption: Raloxifene's dual mechanism in MCF-7 cells.

Experimental Workflow

Experimental_Workflow cluster_assays Assays start Start cell_culture MCF-7 Cell Culture start->cell_culture treatment Treat with Raloxifene HCl cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay western_blot Western Blot (Protein Expression) treatment->western_blot cell_cycle Flow Cytometry (Cell Cycle Analysis) treatment->cell_cycle data_analysis Data Analysis mtt_assay->data_analysis western_blot->data_analysis cell_cycle->data_analysis end End data_analysis->end

References

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Raloxifene (B1678788) Bismethyl Ether Hydrochloride:

It is important to clarify that Raloxifene Bismethyl Ether hydrochloride is a metabolite of Raloxifene and is generally considered to be inactive at the estrogen receptor.[1][2][3] Consequently, it is not typically used as the active agent in in vivo studies, and established dosage recommendations for this specific compound in animal models are not available in the scientific literature. The following application notes and protocols, therefore, focus on the widely studied and pharmacologically active parent compound, Raloxifene hydrochloride .

Introduction to Raloxifene Hydrochloride

Raloxifene hydrochloride is a second-generation selective estrogen receptor modulator (SERM).[4] It exhibits tissue-specific estrogen agonist and antagonist effects.[5] Specifically, it acts as an estrogen agonist in bone, preserving bone mineral density, and as an estrogen antagonist in breast and uterine tissues, making it a valuable tool for studying and modeling postmenopausal osteoporosis and breast cancer.[4][5]

Recommended Dosage of Raloxifene Hydrochloride for In Vivo Animal Models

The appropriate dosage of Raloxifene hydrochloride can vary depending on the animal model, the disease being studied, and the specific research question. The following table summarizes dosages reported in the literature for common preclinical models.

Animal ModelDisease ModelDosage RangeAdministration RouteFrequencyDurationReference(s)
Rat (Ovariectomized) Postmenopausal Osteoporosis0.1 - 10 mg/kgOral gavageDaily5 weeks[6]
Mouse (C57Bl/6J) Osteoporosis0.5 - 2.0 mg/kgNot specifiedNot specifiedNot specified[7]
Mouse (BALB/c) Mammary Cancer (xenograft)18 - 27 mg/kg/daySubcutaneous mini-osmotic pumpsContinuousNot specified[8]
Rat (Female Wistar) Pharmacokinetic Studies30 mg/kgOralSingle doseNot applicable[9]

Experimental Protocols

Protocol 1: Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis

This protocol is designed to evaluate the efficacy of Raloxifene hydrochloride in preventing bone loss in a model that mimics postmenopausal estrogen deficiency.

Materials:

  • Female Sprague-Dawley rats (3 months old)

  • Raloxifene hydrochloride

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for ovariectomy

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.

  • Ovariectomy:

    • Anesthetize the rats.

    • Perform bilateral ovariectomy to induce estrogen deficiency. A sham surgery group, where the ovaries are externalized but not removed, should be included as a control.

  • Post-operative Recovery: Allow a recovery period of 2-4 weeks to permit the onset of bone loss.

  • Treatment Groups: Randomly assign the OVX rats to the following treatment groups (n=8-10 per group):

    • OVX + Vehicle

    • OVX + Raloxifene hydrochloride (e.g., 1 mg/kg)

    • OVX + Raloxifene hydrochloride (e.g., 3 mg/kg)

    • OVX + Raloxifene hydrochloride (e.g., 10 mg/kg)

    • Sham + Vehicle

  • Drug Administration: Administer Raloxifene hydrochloride or vehicle daily via oral gavage for a period of 5 weeks.

  • In-life Monitoring: Monitor body weight and general health status of the animals weekly.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Collect femurs and lumbar vertebrae for bone mineral density (BMD) analysis using dual-energy X-ray absorptiometry (DXA).

    • Collect blood samples for biochemical marker analysis (e.g., serum cholesterol).

    • Collect uteri and weigh them to assess the estrogenic/anti-estrogenic effects on uterine tissue.

Protocol 2: Mouse Mammary Cancer Xenograft Model

This protocol outlines a method to assess the anti-tumor activity of Raloxifene hydrochloride on estrogen-dependent breast cancer cells.

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • Estrogen-dependent human breast cancer cells (e.g., MCF-7)

  • 17β-estradiol pellets

  • Matrigel

  • Raloxifene hydrochloride

  • Mini-osmotic pumps

  • Calipers for tumor measurement

Procedure:

  • Estrogen Supplementation: Implant a 17β-estradiol pellet subcutaneously in each mouse to support the growth of the estrogen-dependent MCF-7 cells.

  • Cell Implantation:

    • Harvest MCF-7 cells and resuspend them in a 1:1 mixture of culture medium and Matrigel.

    • Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomly assign the mice to the following treatment groups (n=8-10 per group):

    • Control (vehicle-filled mini-osmotic pump)

    • Raloxifene hydrochloride (e.g., 18 mg/kg/day via mini-osmotic pump)

    • Raloxifene hydrochloride (e.g., 27 mg/kg/day via mini-osmotic pump)

  • Treatment Administration: Surgically implant the mini-osmotic pumps subcutaneously for continuous drug delivery.

  • Tumor Measurement: Measure tumor volume with calipers twice a week.

  • Endpoint Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and weigh them.

    • Analyze tumors for markers of apoptosis and cell proliferation (e.g., via immunohistochemistry).

    • Assess for lymph node metastasis.[8]

Visualizations

Raloxifene_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Target Cell (e.g., Bone, Breast) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds to ER ERE Estrogen Response Element (ERE) on DNA ER->ERE Translocates to Nucleus & Binds to ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Modulates Transcription Tissue_Response Tissue-Specific Response (Agonist or Antagonist Effect) Gene_Transcription->Tissue_Response Leads to

Caption: Simplified signaling pathway of Raloxifene as a Selective Estrogen Receptor Modulator (SERM).

InVivo_Workflow start Start: Acclimatization of Animals disease_model Induction of Disease Model (e.g., Ovariectomy or Tumor Xenograft) start->disease_model recovery Post-Procedure Recovery Period disease_model->recovery grouping Randomization into Treatment Groups recovery->grouping treatment Daily Drug Administration (e.g., Oral Gavage or Mini-Pump) grouping->treatment monitoring In-life Monitoring (Body Weight, Tumor Size) treatment->monitoring monitoring->treatment Repeated Cycles endpoint Endpoint Analysis (BMD, Tumor Weight, Biomarkers) monitoring->endpoint end End of Study endpoint->end

Caption: General experimental workflow for in vivo studies using Raloxifene hydrochloride.

References

HPLC analytical method for quantification of Raloxifene Bismethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: HPLC Quantification of Raloxifene Bismethyl Ether

Introduction

Raloxifene Bismethyl Ether is a key metabolite and related substance of Raloxifene, a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[1][2][3] Accurate quantification of Raloxifene Bismethyl Ether is crucial for pharmacokinetic studies, impurity profiling, and quality control in the manufacturing of Raloxifene Hydrochloride. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Raloxifene Bismethyl Ether.

Principle

The method employs reverse-phase HPLC with UV detection to separate and quantify Raloxifene Bismethyl Ether. The chromatographic separation is achieved on a C18 or C8 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier. This allows for the effective resolution of Raloxifene Bismethyl Ether from Raloxifene and other potential impurities.

Experimental Protocols

1. Materials and Reagents

  • Raloxifene Bismethyl Ether reference standard

  • Raloxifene Hydrochloride reference standard

  • Acetonitrile (HPLC grade)[4]

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)[4]

  • Orthophosphoric acid (AR grade)[4]

  • Water (Milli-Q or equivalent)

  • 0.45 µm membrane filters

2. Instrumentation

A standard HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector[4]

3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of Raloxifene Bismethyl Ether.

ParameterCondition
Column Inertsil C8-3, (250 x 4.6) mm, 5 µm[4] or Kromasil C18, (250 x 4.6) mm, 5 µm[5]
Mobile Phase A: 0.01 M KH₂PO₄ buffer (pH adjusted to 3.0 with Orthophosphoric acid)[4]B: Acetonitrile[4]
Gradient Elution A gradient program can be optimized for better separation. A starting point could be a linear gradient from 30% B to 70% B over 20 minutes.
Flow Rate 1.0 mL/min[4][5]
Column Temperature 45°C[4]
Detection Wavelength 280 nm[4]
Injection Volume 10 µL
Run Time Approximately 30 minutes

4. Preparation of Solutions

  • Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.0 (±0.05) with orthophosphoric acid.[4] Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Raloxifene Bismethyl Ether reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug analysis, a procedure similar to the standard preparation can be followed. For biological matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) will be required.

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following parameters are typically evaluated:

Validation ParameterTypical Results
Linearity R² > 0.999 over the concentration range
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0% for repeatability and intermediate precision
Limit of Detection (LOD) Typically in the ng/mL range
Limit of Quantification (LOQ) Typically in the ng/mL range
Specificity No interference from blank, placebo, or other related impurities at the retention time of Raloxifene Bismethyl Ether.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area (n=6) ≤ 2.0%

Table 2: Quantitative Data for a Representative Sample

AnalyteRetention Time (min)Area (mAU*s)Concentration (µg/mL)
RaloxifeneTo be determinedTo be determinedTo be determined
Raloxifene Bismethyl EtherTo be determinedTo be determinedTo be determined

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D E Chromatographic Separation (C8/C18 Column) D->E F UV Detection at 280 nm E->F G Peak Integration F->G H Quantification using Calibration Curve G->H I Report Generation H->I

Caption: Experimental workflow for the HPLC quantification of Raloxifene Bismethyl Ether.

Method_Validation cluster_core Method Validation Parameters cluster_relationship Logical Flow Specificity Specificity Report Validation Report Linearity Linearity Accuracy Accuracy Precision Precision LOD LOD LOQ LOQ Robustness Robustness Start Method Development Validation Validation Protocol Start->Validation Execution Parameter Execution Validation->Execution Execution->Specificity Execution->Linearity Execution->Accuracy Execution->Precision Execution->LOD Execution->LOQ Execution->Robustness Execution->Report

Caption: Logical relationship of key steps in HPLC method validation.

References

Application Note: A Stability-Indicating UPLC Method for the Detection of Impurities in Raloxifene Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Raloxifene hydrochloride is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in postmenopausal women with osteoporosis or at high risk for invasive breast cancer. The manufacturing process and storage of Raloxifene hydrochloride can lead to the formation of various impurities. The presence of these impurities, even in small amounts, can affect the safety and efficacy of the drug product. Therefore, a reliable and sensitive analytical method is crucial for the detection and quantification of these impurities to ensure the quality and stability of Raloxifene hydrochloride.

This application note describes a rapid, specific, and stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the determination of impurities in Raloxifene hydrochloride samples. The method is capable of separating Raloxifene from its known process-related impurities and degradation products.

Experimental Protocols

Materials and Reagents
  • Raloxifene hydrochloride reference standard and impurity standards (Impurity A, Impurity B, Impurity C, Impurity D) were sourced from a reputable supplier.

  • HPLC grade methanol (B129727) and ammonium (B1175870) acetate (B1210297) were purchased from a commercial vendor.

  • High purity water was generated using a water purification system.

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array detector was used for this analysis. The detailed chromatographic conditions are summarized in the table below.

ParameterCondition
Column Extended C18, 50mm x 3.0 mm, 1.8 µm
Mobile Phase 5mM Ammonium Acetate and Methanol (50:50, v/v)
Elution Mode Isocratic
Flow Rate 0.7 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 2 µL
Preparation of Solutions
  • Standard Solution: A stock solution of Raloxifene hydrochloride was prepared by dissolving an accurately weighed amount of the reference standard in methanol to achieve a concentration of 0.3 mg/mL.

  • Impurity Stock Solution: Stock solutions of each impurity (Impurity A, Impurity B, Impurity C, and Impurity D) were prepared individually in methanol.

  • Spiked Sample Solution: A spiked sample solution was prepared by adding known amounts of each impurity stock solution to the Raloxifene hydrochloride standard solution.

  • Test Sample Solution: An accurately weighed amount of the Raloxifene hydrochloride sample was dissolved in methanol to obtain a final concentration of 0.3 mg/mL.

System Suitability

To ensure the validity of the analytical results, system suitability tests were performed before the analysis of any samples. The system suitability was evaluated by injecting the spiked sample solution six times. The acceptance criteria for the system suitability parameters are listed in the table below.

ParameterAcceptance Criteria
Resolution > 2.0 between all adjacent peaks
Tailing Factor ≤ 2.0 for the Raloxifene peak
Relative Standard Deviation (RSD) ≤ 2.0% for the peak area of Raloxifene
Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the Raloxifene hydrochloride bulk drug. The drug was subjected to various stress conditions as follows:

  • Acid Hydrolysis: 0.5N HCl

  • Base Hydrolysis: 0.5N NaOH

  • Oxidative Degradation: 3.0% H2O2

  • Thermal Degradation: Heat at 70°C

  • Photolytic Degradation: Exposure to UV light at 254 nm

The stressed samples were then diluted with the mobile phase and analyzed using the developed UPLC method. Degradation of Raloxifene hydrochloride was observed under oxidative and base hydrolysis conditions. The method was able to successfully separate the degradation products from the main peak.

Data Presentation

The developed UPLC method effectively separated Raloxifene hydrochloride from its four potential impurities. The retention times, resolution, and limits of detection (LOD) and quantification (LOQ) for each impurity are summarized in the tables below.

Table 1: Chromatographic Data for Raloxifene and its Impurities

CompoundRetention Time (min)
Impurity A0.70
Impurity B1.59
Impurity C2.46
RaloxifeneNot specified in the source
Impurity D6.05

Note: The retention time for Raloxifene was not explicitly stated in the provided search results.

Table 2: Method Validation Data - LOD and LOQ

ImpurityLOD (µg/mL)LOQ (µg/mL)
Impurity A0.170.54
Impurity B0.100.35
Impurity C0.080.26
Impurity D0.180.62

Mandatory Visualization

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Raloxifene HCl Standard Solution (0.3 mg/mL) prep_spiked Prepare Spiked Sample Solution prep_std->prep_spiked prep_imp Prepare Impurity Stock Solutions prep_imp->prep_spiked system_suitability System Suitability Test (Spiked Sample) prep_spiked->system_suitability prep_sample Prepare Test Sample Solution (0.3 mg/mL) analysis Inject Samples into UPLC System prep_sample->analysis system_suitability->analysis If Passed data_acq Data Acquisition (280 nm) analysis->data_acq integration Peak Integration & Identification data_acq->integration quantification Quantification of Impurities integration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for the UPLC analysis of Raloxifene hydrochloride impurities.

Conclusion

The developed UPLC method is simple, rapid, and efficient for the determination of impurities in Raloxifene hydrochloride samples. The method has been validated and demonstrated to be specific, precise, accurate, and stability-indicating. It can be successfully employed for routine quality control analysis and stability studies of Raloxifene hydrochloride in the pharmaceutical industry.

Application of Raloxifene Bismethyl Ether in Bone Material Property Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene (B1678788), a selective estrogen receptor modulator (SERM), is utilized in the treatment and prevention of postmenopausal osteoporosis.[1][2] Its mechanism of action involves binding to estrogen receptors, which leads to the activation of estrogenic pathways in bone tissue, thereby increasing bone mineral density and reducing bone resorption.[1] Beyond its well-documented cell-mediated effects, research has unveiled a novel, cell-independent mechanism through which raloxifene enhances the material properties of bone, specifically its toughness.[3][4] This effect is attributed to a direct interaction with the bone matrix, leading to an increase in matrix-bound water.[3][4]

To elucidate the structural components of raloxifene responsible for these material property enhancements, researchers have employed various analogs. Among these, Raloxifene Bismethyl Ether serves as a critical negative control. In this molecule, the two hydroxyl (-OH) groups of raloxifene are replaced by methoxy (B1213986) (-OCH3) groups. This modification renders the compound inactive at the estrogen receptor and provides a tool to investigate the role of the hydroxyl groups in the cell-independent effects of raloxifene on bone.[5]

These application notes provide a comprehensive overview of the use of Raloxifene Bismethyl Ether in bone material property research, including its mechanism of action (or lack thereof), experimental protocols, and data interpretation.

Mechanism of Action: The Role of Hydroxyl Groups

The primary application of Raloxifene Bismethyl Ether in bone research is to dissect the mechanism of action of its parent compound, raloxifene. The methylation of the hydroxyl groups in Raloxifene Bismethyl Ether prevents its binding to the estrogen receptor, thus eliminating its cell-mediated effects on bone turnover.[5]

More importantly, studies have demonstrated that these hydroxyl groups are crucial for the cell-independent effects of raloxifene on bone's mechanical properties.[3] Raloxifene has been shown to directly interact with the bone matrix, leading to increased hydration and toughness.[3][6] In contrast, Raloxifene Bismethyl Ether, lacking these hydroxyl groups, fails to produce the same effects.[3] This strongly suggests that the hydroxyl groups are directly involved in the interaction with the bone matrix that leads to improved material properties.

The proposed mechanism involves the formation of hydrogen bonds between the hydroxyl groups of raloxifene and the components of the bone matrix, such as collagen or the collagen-mineral interface. This interaction is thought to increase the amount of bound water within the matrix, which in turn enhances the bone's ability to resist fracture.

dot graph TD{ rankdir="LR"; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#34A853", arrowhead="vee"];

} Caption: Comparative mechanism of Raloxifene and Raloxifene Bismethyl Ether.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies involving Raloxifene and Raloxifene Bismethyl Ether.

Table 1: Effect of Raloxifene Analogs on Canine Cortical Bone Toughness

Treatment GroupToughness (Pa·m)% Change from Vehicle
Vehicle (PBS)1050 ± 50-
Raloxifene (2 µM)1350 ± 70+28.6%
Raloxifene Bismethyl Ether (2 µM)1060 ± 60+1.0%

Data adapted from Gallant et al.[3]

Table 2: Effect of Raloxifene Analogs on Canine Cortical Bone Water Content

Treatment GroupWater Content (% wet weight)% Change from Vehicle
Vehicle (PBS)8.5 ± 0.5-
Raloxifene (2 µM)9.3 ± 0.6+9.4%
Raloxifene Bismethyl Ether (2 µM)8.6 ± 0.5+1.2%

Data adapted from Gallant et al.[3]

Experimental Protocols

This section provides a detailed protocol for an ex vivo experiment to assess the direct effects of Raloxifene Bismethyl Ether on bone material properties, based on methodologies described in the literature.[3]

Protocol 1: Ex Vivo Incubation of Bone Beams

Objective: To determine the direct, cell-independent effect of Raloxifene Bismethyl Ether on the mechanical properties and water content of cortical bone.

Materials:

  • Cortical bone from a suitable animal model (e.g., canine, bovine, human cadaveric)

  • Raloxifene (Sigma-Aldrich or other reputable supplier)

  • Raloxifene Bismethyl Ether (e.g., Amsbio, AMS.T19544)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Penicillin-Streptomycin solution

  • Incubator (37°C)

  • Low-speed diamond saw (e.g., Isomet)

  • Calipers

Workflow:

dot graph G { rankdir="TB"; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4"];

} Caption: Experimental workflow for ex vivo bone treatment and analysis.

Procedure:

  • Bone Beam Preparation:

    • Harvest cortical bone from the diaphysis of long bones (e.g., femur, tibia).

    • Using a low-speed diamond saw with constant irrigation, machine the bone into rectangular beams of standardized dimensions (e.g., 2 mm x 2 mm x 20 mm).

    • Thoroughly rinse the beams with PBS to remove marrow and debris.

    • To ensure the removal of viable cells, subject the beams to multiple freeze-thaw cycles or treatment with detergents.

  • Baseline Measurements:

    • Measure the dimensions of each beam using calipers.

    • Determine the initial bone mineral content or density if required, using techniques like micro-computed tomography (µCT).

  • Group Allocation and Incubation:

    • Randomly assign the bone beams to different treatment groups:

      • Group 1: Vehicle control (PBS with 1% Penicillin-Streptomycin)

      • Group 2: Raloxifene (e.g., 2 µM in PBS with 1% Penicillin-Streptomycin)

      • Group 3: Raloxifene Bismethyl Ether (e.g., 2 µM in PBS with 1% Penicillin-Streptomycin)

    • Place each beam in a sterile tube with a sufficient volume of the respective treatment solution to ensure complete immersion.

    • Incubate the tubes at 37°C for a specified period (e.g., 2 weeks), with solution changes every few days to maintain compound concentration and sterility.

Protocol 2: Mechanical Testing

Objective: To quantify the toughness and other mechanical properties of the treated bone beams.

Equipment:

  • Materials testing system capable of four-point bending (e.g., Instron, MTS)

  • Four-point bending fixture

Procedure:

  • Sample Preparation:

    • After incubation, thoroughly rinse the bone beams with PBS.

    • Keep the beams hydrated in PBS until testing.

  • Four-Point Bending Test:

    • Position a bone beam on the lower supports of the four-point bending fixture.

    • Apply a monotonic load to the beam at a constant displacement rate (e.g., 0.05 mm/s) until fracture.

    • Record the load-displacement data throughout the test.

  • Data Analysis:

    • From the load-displacement curve, calculate the following parameters:

      • Stiffness (N/m): The slope of the initial linear portion of the curve.

      • Yield Load (N): The load at which the curve deviates from linearity.

      • Ultimate Load (N): The maximum load sustained by the beam.

      • Toughness (J): The total area under the load-displacement curve, representing the energy absorbed before fracture.

Protocol 3: Water Content Measurement

Objective: To determine the effect of the treatments on the water content of the bone matrix.

Equipment:

  • Analytical balance (precision of at least 0.01 mg)

  • Drying oven or vacuum desiccator

Procedure:

  • Wet Weight Measurement:

    • Immediately after mechanical testing, blot the bone fragments to remove excess surface water.

    • Weigh the fragments to obtain the wet weight (W_wet).

  • Dry Weight Measurement:

    • Dry the bone fragments to a constant weight using a drying oven (e.g., 60°C for 48 hours) or a vacuum desiccator.

    • Weigh the dried fragments to obtain the dry weight (W_dry).

  • Calculation:

    • Calculate the water content as a percentage of the wet weight:

      • Water Content (%) = [(W_wet - W_dry) / W_wet] x 100

Signaling Pathway Diagram

dot graph G { rankdir="LR"; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4"];

} Caption: Divergent pathways of Raloxifene and Raloxifene Bismethyl Ether.

Conclusion

Raloxifene Bismethyl Ether is an indispensable tool for investigating the cell-independent mechanisms by which certain pharmacological agents can influence bone material properties. Its inability to interact with the estrogen receptor and the bone matrix, in contrast to its parent compound raloxifene, allows researchers to isolate and study the effects mediated by specific functional groups. The protocols and data presented here provide a framework for utilizing Raloxifene Bismethyl Ether as a negative control to advance our understanding of bone quality and to inform the development of novel therapeutics for osteoporosis and other bone disorders.

References

Application Notes and Protocols for Transdermal Delivery of Raloxifene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of Raloxifene (B1678788) and its derivatives for transdermal delivery. The aim is to offer a practical guide for researchers developing novel therapeutic strategies for conditions such as osteoporosis, with improved bioavailability and patient compliance.

Introduction

Raloxifene, a selective estrogen receptor modulator (SERM), is primarily used for the prevention and treatment of osteoporosis in postmenopausal women.[1][2] However, its oral bioavailability is very low (approximately 2%) due to extensive first-pass metabolism.[1][3] Transdermal delivery offers a promising alternative to bypass hepatic metabolism, potentially leading to improved therapeutic efficacy and reduced side effects.[3][4] This document outlines various formulation strategies and the requisite experimental protocols to assess their efficacy and safety.

Formulation Strategies for Transdermal Delivery

Several advanced formulation strategies have been explored to enhance the transdermal permeation of Raloxifene. These include vesicular systems, nanoparticle-based formulations, and microneedle patches.

Vesicular Systems: Ethosomes and Transfersomes

Ethosomes and transfersomes are lipid-based vesicles that can efficiently encapsulate and deliver drugs across the stratum corneum.

  • Ethosomes are soft, malleable vesicles composed of phospholipids, ethanol (B145695), and water. The high ethanol concentration fluidizes the lipid bilayers of the skin, facilitating drug penetration.[5] An optimized ethosomal formulation of Raloxifene HCl demonstrated a transdermal flux 21 times higher than conventional liposomes.[5]

  • Transfersomes are ultra-deformable vesicles containing an edge activator (a surfactant) in addition to phospholipids. This composition allows them to squeeze through intercellular spaces of the stratum corneum. A study on Raloxifene HCl-loaded transfersomes reported a significant enhancement in drug permeation and skin deposition compared to conventional liposomes.[6][7]

Nanoparticle-Based Formulations

Nanoparticles can enhance drug solubility and provide a controlled release profile. Raloxifene nanoparticles have been formulated using techniques like bead milling with stabilizers such as methylcellulose.[3] The inclusion of a permeation enhancer like menthol (B31143) in a nanoparticle gel formulation was shown to be crucial for overcoming the barrier function of the stratum corneum.[3]

Microneedle Patches

Microneedle patches create micron-sized pores in the skin, allowing for direct and enhanced drug delivery into the dermal microcirculation. A study utilizing thiolated chitosan (B1678972) to fabricate microneedle patches for Raloxifene demonstrated good skin penetration (84%) and sustained drug release (85% in vitro).[8][9]

Polymeric Gels

Transdermal gels containing polymers like Eudragit or colloidal silicon dioxide, along with chemical enhancers such as oleic acid, have been developed for the weekly administration of Raloxifene.[4][10][11] These formulations have been shown to exceed the target flux required for therapeutic efficacy.[4][10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on transdermal Raloxifene formulations.

Table 1: Formulation Characteristics of Raloxifene Vesicular Systems

Formulation TypeComposition HighlightsParticle Size (nm)Entrapment Efficiency (%)Transdermal Flux (µg/cm²/h)Reference
EthosomesRaloxifene HCl, Phospholipids, EthanolNot SpecifiedNot Specified22.14 ± 0.83[5]
TransfersomesRaloxifene HCl, Phospholipids, Edge Activator134 ± 991.00 ± 4.906.5 ± 1.1[6][12]

Table 2: Performance of Raloxifene Nanoparticle and Microneedle Formulations

Formulation TypeKey ParametersResultsReference
Nanoparticle GelMean Particle Size173.7 nm[3]
Bioavailability (vs. oral)8.5%[3][13]
Microneedle PatchNeedle Dimensions665 µm length, 90 µm width[8][9]
In-vitro Drug Release85%[8][9]
HPLC Drug Release91.7%[8][9]

Table 3: Permeation Data for Raloxifene Polymeric Gels

Polymer BaseChemical EnhancerCumulative Permeation (µg/cm² over 7 days)Target FluxReference
EudragitOleic Acid326.23 ± 107.58>24 µg/cm²/day[4][10]
Colloidal Silicon DioxideOleic Acid498.81 ± 14.26>24 µg/cm²/day[4][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is essential for evaluating the rate and extent of drug permeation through the skin from a transdermal formulation.

1. Materials and Equipment:

  • Franz diffusion cells

  • Excised skin (e.g., rat, porcine, or human cadaver skin)

  • Receptor medium (e.g., phosphate-buffered saline, PBS, with a solubility enhancer if needed)

  • Magnetic stirrer

  • Water bath maintained at 37°C

  • Syringes for sampling

  • HPLC system for analysis

2. Procedure:

  • Prepare the excised skin by carefully removing any subcutaneous fat and hair. The skin can be used as a full-thickness membrane or separated into epidermis and dermis.

  • Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.[14][15]

  • Fill the receptor compartment with pre-warmed (37°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

  • Equilibrate the setup for 30 minutes.

  • Apply a known quantity of the Raloxifene formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling port for analysis.[4][16]

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[17]

  • Analyze the collected samples for Raloxifene concentration using a validated HPLC method.

  • At the end of the study, dismount the skin, wash the surface to remove excess formulation, and extract the drug retained in the skin using a suitable solvent for quantification.[17]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Raloxifene

A validated HPLC method is crucial for the accurate quantification of Raloxifene in various samples.

1. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., Waters Acquity BEH C18, 50 × 2.1 mm, 1.7 µm)[18]

  • Mobile Phase: Gradient or isocratic mixture of acetonitrile (B52724) and water (with an additive like 0.1% formic acid or trifluoroacetic acid).[18][19] A common isocratic ratio is 30:70 (v/v) acetonitrile:phosphate buffer.[20]

  • Flow Rate: Typically 0.9-1.0 mL/min.[19][20]

  • Detection Wavelength: 287 nm or 290 nm.[18][19][20]

  • Injection Volume: 0.5-20 µL.[19]

2. Standard Solution Preparation:

  • Prepare a stock solution of Raloxifene hydrochloride in a suitable solvent (e.g., methanol (B129727) or the mobile phase).

  • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

3. Sample Preparation:

  • For permeation samples, filter the receptor medium through a 0.45 µm filter before injection.

  • For skin retention samples, centrifuge the skin extract and filter the supernatant before injection.

4. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the Raloxifene concentration in the samples by comparing their peak areas with the calibration curve.

5. Method Validation:

  • The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[18]

Protocol 3: Skin Irritation Study

This study assesses the potential of the transdermal formulation to cause skin irritation.

1. Animal Model:

  • Albino rabbits or guinea pigs are commonly used.[21]

2. Procedure (Primary Skin Irritation Test):

  • Shave the dorsal skin of the animals 24 hours before the study.

  • Apply the transdermal patch or a defined amount of the gel formulation to the shaved skin. A placebo formulation should be used as a control.[21]

  • Leave the application site uncovered or cover with a semi-occlusive dressing.

  • Observe the application site for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 24, 48, and 72 hours) after application or removal.[21][22]

  • Score the reactions based on a standardized scale (e.g., Draize scale).

  • The formulation is classified based on the primary irritation index.[21] A formulation that does not cause erythema or edema is considered non-irritating.[23]

Visualizations

Raloxifene Formulation and Evaluation Workflow

G cluster_formulation Formulation Development cluster_evaluation In Vitro & Ex Vivo Evaluation cluster_safety Preclinical Safety Assessment F1 Raloxifene Derivative Selection F2 Excipient Screening (Polymers, Enhancers, etc.) F1->F2 F3 Formulation Optimization (e.g., Vesicles, Nanoparticles, Gels) F2->F3 E1 Physicochemical Characterization (Size, Entrapment Efficiency) F3->E1 E2 In Vitro Drug Release F3->E2 E3 Ex Vivo Skin Permeation (Franz Diffusion Cells) F3->E3 S1 Skin Irritation Studies F3->S1 E4 HPLC Analysis E3->E4 S2 Skin Sensitization Studies S1->S2

Caption: Workflow for formulating and evaluating transdermal Raloxifene derivatives.

Simplified Signaling Pathway of Raloxifene in Bone Homeostasis

G cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Raloxifene Raloxifene ER Estrogen Receptor (ER) Raloxifene->ER Binds to OPG Osteoprotegerin (OPG) Production ↑ ER->OPG RANKL RANKL Expression ↓ ER->RANKL Osteoclast_Activity Osteoclast Differentiation & Activity ↓ OPG->Osteoclast_Activity Inhibits RANKL->Osteoclast_Activity Promotes (Inhibited) Bone_Resorption Bone Resorption ↓ Osteoclast_Activity->Bone_Resorption Leads to

Caption: Raloxifene's mechanism in regulating bone cell activity.

By following these protocols and considering the various formulation strategies, researchers can effectively develop and evaluate novel transdermal delivery systems for Raloxifene and its derivatives, potentially leading to improved treatments for osteoporosis and other related conditions.

References

Application Notes and Protocols: Use of Raloxifene Bismethyl Ether in Developing Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Raloxifene (B1678788) and its derivatives, specifically focusing on the role of Raloxifene Bismethyl Ether as a synthetic intermediate in the development of targeted drug delivery systems. The protocols outlined below are based on established methodologies for the synthesis of Raloxifene analogs and the formulation of Raloxifene-targeted nanoparticles.

Introduction

Raloxifene is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor (ER) agonist or antagonist activity. This property makes it an attractive targeting ligand for drug delivery systems aimed at ER-positive cancers, such as certain types of breast cancer. By conjugating Raloxifene to the surface of nanoparticles or micelles, these drug carriers can be selectively delivered to tumor cells overexpressing ERs, thereby enhancing the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects.

"Raloxifene Bismethyl Ether" is not typically used directly as a targeting ligand. Instead, it serves as a crucial intermediate in the synthesis of Raloxifene derivatives. The phenolic hydroxyl groups of Raloxifene are protected as methyl ethers to prevent unwanted reactions during subsequent chemical modifications. Following these modifications, the methyl ether groups are deprotected to regenerate the hydroxyl groups, which are essential for binding to the estrogen receptor. This document provides protocols for the synthesis of Raloxifene Bismethyl Ether, its deprotection, and the subsequent conjugation of Raloxifene to a polymeric micelle drug delivery system.

Data Presentation

The following tables summarize the physicochemical properties of various Raloxifene-based nanoparticle formulations reported in the literature.

Table 1: Physicochemical Properties of Raloxifene-Loaded Nanoparticles

Formulation TypePolymer/LipidParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Polymeric MicellesPLGA95.41-0.7116.08 ± 0.345.04 ± 0.002[1]
NanoparticlesChitosan220.0 ± 14.7N/AN/AN/A[2]
Liposomal-GrapheneLiposome/Graphene156.33N/A54.9 ± 4.90N/A[3]
NanospongesBeta-Cyclodextrin440 ± 8.5-25.18 ± 2.3N/AN/A[4]
Solid Lipid NanoparticlesCompritol 888 ATO155.3 ± 4.2-21.4 ± 1.872.4 ± 3.5N/A
HexosomesGMO/Oleic Acid125 ± 3.1-36.7 ± 2.894.2 ± 4.3N/A[5]
NiosomesSpan 60/Cholesterol627 ± 7.6-27.19 ± 7.364.3 ± 4.6N/A[5]
LiposomesSoy Lecithin/Cholesterol263 ± 4.4-18.21 ± 3.653.2 ± 7.4N/A[5]

Table 2: In Vitro Drug Release from Raloxifene-Loaded Nanoparticles

Formulation TypeRelease MediumTime (h)Cumulative Release (%)Reference
Polymeric MicellesMethanol (B129727):Phosphate Buffer (pH 7.4)12095.10[1]
Liposomal-GrapheneN/A25Sustained Release[3]
Nanosponges0.1% Polysorbate 802~85[4]
Solid Lipid NanoparticlesPhosphate Buffer (pH 6.8)24~80

Experimental Protocols

Protocol 1: Synthesis of Raloxifene Bismethyl Ether (Intermediate)

This protocol describes the protection of the phenolic hydroxyl groups of Raloxifene as methyl ethers. This is a necessary step to prevent side reactions during subsequent functionalization of the Raloxifene molecule for conjugation.

Materials:

Procedure:

  • Dissolve Raloxifene hydrochloride in a minimal amount of deionized water and neutralize with a saturated solution of sodium bicarbonate. Extract the free base of Raloxifene with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Dissolve the dried Raloxifene free base in acetone or DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add an excess of potassium carbonate (approximately 3-5 equivalents).

  • Add dimethyl sulfate (approximately 2.5-3 equivalents) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain pure Raloxifene Bismethyl Ether.

Protocol 2: Deprotection of Raloxifene Bismethyl Ether

This protocol describes the cleavage of the methyl ether protecting groups to regenerate the free phenolic hydroxyl groups of Raloxifene, making it active for estrogen receptor binding.

Materials:

  • Raloxifene Bismethyl Ether

  • Boron tribromide (BBr₃) solution in dichloromethane (B109758) (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Raloxifene Bismethyl Ether in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of BBr₃ in DCM (approximately 3-4 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0°C.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent to yield the crude product.

  • Purify the product by silica gel column chromatography to obtain pure Raloxifene.

Protocol 3: Preparation of Raloxifene-Targeted Polymeric Micelles for Docetaxel Delivery

This protocol outlines the preparation of polymeric micelles with Raloxifene conjugated to the surface for targeted delivery of the chemotherapy drug, Docetaxel.[8][9]

Materials:

  • Poly(styrene-maleic acid)-poly(amide-ether-ester-imide)-poly(ethylene glycol) with a terminal NHS ester (SMA-PAEE-PEG-NHS)

  • Raloxifene (deprotected)

  • Triethylamine (B128534) (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Docetaxel

  • Dialysis membrane (MWCO 3.5 kDa)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

Part A: Conjugation of Raloxifene to the Polymer

  • Dissolve SMA-PAEE-PEG-NHS and Raloxifene in anhydrous DMF.

  • Add triethylamine (as a base to deprotonate the phenolic hydroxyl group of Raloxifene) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.

  • Dialyze the reaction mixture against deionized water for 48 hours to remove unreacted Raloxifene, DMF, and TEA.

  • Lyophilize the dialyzed solution to obtain the Raloxifene-conjugated polymer (SMA-PAEE-PEG-Raloxifene).

Part B: Preparation of Docetaxel-Loaded Raloxifene-Targeted Micelles

  • Dissolve the SMA-PAEE-PEG-Raloxifene conjugate and Docetaxel in a suitable organic solvent such as acetone or acetonitrile.

  • Add this organic solution dropwise to a vigorously stirring aqueous solution (e.g., PBS pH 7.4).

  • Continue stirring for several hours to allow for the evaporation of the organic solvent and the self-assembly of the polymer into micelles.

  • Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.

  • Determine the drug loading and encapsulation efficiency using a validated HPLC method.

  • Characterize the micelles for particle size and zeta potential using dynamic light scattering (DLS).

Visualizations

Synthetic Workflow for Raloxifene-Targeted Moiety

G Raloxifene Raloxifene Protection Protection (O-Methylation) Reagents: DMS or DMC, K₂CO₃ Raloxifene->Protection Raloxifene_BME Raloxifene Bismethyl Ether (Intermediate) Protection->Raloxifene_BME Functionalization Optional Functionalization (e.g., for linker attachment) Raloxifene_BME->Functionalization Deprotection Deprotection Reagent: BBr₃ Raloxifene_BME->Deprotection Activated_Raloxifene Functionalized Raloxifene Functionalization->Activated_Raloxifene Final_Raloxifene Raloxifene Deprotection->Final_Raloxifene Activated_Raloxifene->Deprotection Conjugation Conjugation to Drug Delivery System Final_Raloxifene->Conjugation Targeted_DDS Raloxifene-Targeted Drug Delivery System Conjugation->Targeted_DDS

Caption: Synthetic workflow for preparing a Raloxifene-targeted drug delivery system.

Signaling Pathway of Raloxifene in ER-Positive Breast Cancer Cells

G cluster_cell ER-Positive Breast Cancer Cell Raloxifene Raloxifene ER Estrogen Receptor (ERα) Raloxifene->ER Ral_ER_Complex Raloxifene-ER Complex ER->Ral_ER_Complex Binding ERE Estrogen Response Element (ERE) in DNA Ral_ER_Complex->ERE Binds to Gene_Transcription Altered Gene Transcription ERE->Gene_Transcription Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition_TGFa Inhibition of TGFα Gene_Transcription->Inhibition_TGFa Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition TGFa_Expression TGFα Expression (Growth Factor) Inhibition_TGFa->Proliferation_Inhibition Extracellular Extracellular Space Extracellular->Raloxifene

Caption: Simplified signaling pathway of Raloxifene in ER-positive breast cancer cells.

References

Application Note: High-Throughput Analysis of Raloxifene and its Major Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Raloxifene (B1678788) is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women. It undergoes extensive first-pass metabolism, primarily forming glucuronide conjugates. The major active metabolites are raloxifene-4'-glucuronide (R4G) and raloxifene-6-glucuronide (R6G). Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a sensitive and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of raloxifene, R4G, and R6G in human plasma.

Experimental Workflow

Raloxifene Analysis Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (e.g., 100 µL) is Add Internal Standard (e.g., Raloxifene-d4) plasma->is extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject into UPLC/HPLC System reconstitution->injection separation Chromatographic Separation (e.g., C18 or PFP column) injection->separation ms_detection Tandem Mass Spectrometry Detection (Positive ESI, MRM mode) separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Report Concentrations quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of Raloxifene.

Metabolic Pathway of Raloxifene

Raloxifene Metabolism cluster_glucuronidation Major Pathway: Glucuronidation (UGTs) cluster_cyp450 Minor Pathway: Oxidation (CYP450) Raloxifene Raloxifene R4G Raloxifene-4'-glucuronide (R4G) Raloxifene->R4G R6G Raloxifene-6-glucuronide (R6G) Raloxifene->R6G Reactive_Metabolites Reactive Quinone-type Metabolites Raloxifene->Reactive_Metabolites R_diglucuronide Raloxifene-6,4'-diglucuronide R4G->R_diglucuronide R6G->R_diglucuronide

Caption: Metabolic pathway of Raloxifene.

Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is adapted from a method utilizing a 96-well SPE plate for high-throughput processing.[1]

Materials:

  • Human plasma

  • Raloxifene, R4G, and R6G analytical standards

  • Raloxifene-d4 (Internal Standard, IS)

  • Methanol (B129727)

  • Acetonitrile

  • Formic acid

  • Ammonium (B1175870) formate

  • Water (LC-MS grade)

  • SPE plate (e.g., Thermo Scientific™ SOLAµ™ SCX)

Procedure:

  • Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of internal standard working solution (e.g., 100 ng/mL Raloxifene-d4 in methanol). Vortex for 30 seconds.

  • SPE Plate Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.

  • Washing: Wash the wells with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 2 x 50 µL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: A reversed-phase column, such as a C18 (e.g., 50 x 2.1 mm, 1.8 µm) or a Pentafluorophenyl (PFP) column (e.g., Thermo Scientific™ Hypersil GOLD™ PFP).[1]

  • Mobile Phase A: 0.1% Formic acid in water or 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10-20% B), ramp up to a high percentage (e.g., 90-95% B) to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Raloxifene: m/z 474.2 → 112.2

    • Raloxifene-4'-glucuronide (R4G): m/z 650.2 → 474.2

    • Raloxifene-6-glucuronide (R6G): m/z 650.2 → 474.2

    • Raloxifene-d4 (IS): m/z 478.2 → 116.2

  • Collision Energy and other source parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods for the analysis of Raloxifene and its metabolites in plasma.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Raloxifene0.02 - 2[1]> 0.99[1]0.02[1]
Raloxifene-4'-glucuronide (R4G)3 - 300[1]> 0.99[1]3[1]
Raloxifene-6-glucuronide (R6G)0.6 - 60[1]> 0.99[1]0.6[1]
Raloxifene0.040 - 1.5[2]> 0.99[2]0.040[2]
Raloxifene-4'-glucuronide (R4G)0.6 - 50.0[2]> 0.99[2]0.6[2]
Raloxifene-6-glucuronide (R6G)0.6 - 50.0[2]> 0.99[2]0.6[2]
Raloxifene0.20 - 250[3]> 0.99[3]0.20[3]

Table 2: Accuracy and Precision

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Raloxifene
LQC0.06< 15< 1585 - 115
MQC0.8< 15< 1585 - 115
HQC1.6< 15< 1585 - 115
R4G
LQC9< 15< 1585 - 115
MQC120< 15< 1585 - 115
HQC240< 15< 1585 - 115
R6G
LQC1.8< 15< 1585 - 115
MQC24< 15< 1585 - 115
HQC48< 15< 1585 - 115

Note: The values in Table 2 are representative of typical acceptance criteria for bioanalytical method validation and are based on data from various sources.[1][2][3]

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Raloxifene> 70[4]Within ±15%
Raloxifene-4'-glucuronide (R4G)> 70Within ±15%
Raloxifene-6-glucuronide (R6G)> 70Within ±15%

Note: Specific recovery and matrix effect values can vary depending on the extraction method and the specific plasma lots used.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and high-throughput solution for the simultaneous quantification of raloxifene and its major glucuronide metabolites in human plasma. The use of solid-phase extraction allows for efficient sample clean-up, and the sensitivity of the triple quadrupole mass spectrometer enables accurate measurement at low concentrations. This method is well-suited for pharmacokinetic and bioequivalence studies in drug development and clinical research.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Raloxifene Derivatives in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no specific stability data available in the public domain for Raloxifene Bismethyl Ether hydrochloride in aqueous solutions. The information provided in this technical support center is based on extensive research into the stability of the parent compound, Raloxifene hydrochloride . This data serves as a close proxy and a guide for researchers. The stability profile of this compound may differ due to the modification of the hydroxyl groups to methyl ethers. A dedicated section discussing the potential implications of this structural change is included.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of Raloxifene hydrochloride in aqueous solutions?

A1: The primary factors influencing the stability of Raloxifene hydrochloride in aqueous solutions are pH, the presence of oxidizing agents, and to a lesser extent, light and temperature. Forced degradation studies have shown that Raloxifene hydrochloride is susceptible to degradation under basic and oxidative conditions, while it remains relatively stable under acidic, photolytic, and thermal stress.

Q2: What are the known degradation products of Raloxifene hydrochloride?

A2: Under forced degradation conditions, several impurities and degradation products of Raloxifene hydrochloride have been identified. Under oxidative stress, Raloxifene N-Oxide (Impurity C) is a known degradation product.[1] In basic conditions, degradation can lead to the formation of other impurities (Impurity A and Impurity D). A comprehensive list of identified process-related impurities and degradation products includes Raloxifene-N-Oxide, EP impurity A, EP impurity B, and Raloxifene Dimer, among others.[1]

Q3: What is the recommended procedure for preparing a stable aqueous solution of Raloxifene hydrochloride for experimental use?

A3: Due to its limited aqueous solubility, it is recommended to first dissolve Raloxifene hydrochloride in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice. For instance, a stock solution in DMSO can be prepared and then diluted with PBS (pH 7.2) to achieve the desired concentration. It is advised not to store the aqueous solution for more than one day.

Q4: How might the stability of this compound differ from Raloxifene hydrochloride?

A4: this compound is a metabolite of Raloxifene in which both hydroxyl groups are absent and replaced by methyl ethers.[2][3] Phenolic hydroxyl groups can be susceptible to oxidation. By converting these to more stable methyl ether groups, the bismethyl ether derivative is likely to exhibit increased stability towards oxidative degradation. Aryl methyl ethers are generally stable under basic conditions but can be cleaved under strongly acidic conditions, although this often requires harsh reagents. Therefore, the degradation profile in acidic and basic media might differ significantly from that of Raloxifene hydrochloride.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram after short-term storage of an aqueous solution. Degradation of the compound.Prepare fresh solutions daily. If using a buffered solution, ensure the pH is neutral or slightly acidic. Protect the solution from strong light and oxidizing agents.
Loss of compound potency in a cell-based assay. Instability in the cell culture medium.Minimize the time the compound is in the culture medium before the assay readout. Consider preparing a more concentrated stock in DMSO and diluting it into the medium immediately before use.
Precipitation of the compound in the aqueous buffer. Poor solubility.Increase the proportion of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. Check the pH of your buffer, as the solubility of Raloxifene hydrochloride is pH-dependent.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Raloxifene Hydrochloride

Stress ConditionReagents and DurationObservation
Acid Hydrolysis0.5N HCl, 12 hoursNo significant degradation observed.
Base Hydrolysis0.5N NaOH, 12 hoursDegradation observed, leading to Impurity A and Impurity D.
Oxidative Hydrolysis3.0% H₂O₂, 12 hoursDegradation observed, leading to Impurity C (Raloxifene N-Oxide).[1]
Thermal Degradation70°C, 24 hoursNo significant degradation observed.
Photolytic DegradationUV light (254nm), 24 hoursNo significant degradation observed.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for Raloxifene Hydrochloride

This protocol is based on a validated UPLC method for determining the stability of Raloxifene hydrochloride.

1. Chromatographic Conditions:

  • Column: Extended C18, 50mm x 3.0mm, 1.8µm particles

  • Mobile Phase: 5mM Ammonium Acetate and Methanol (B129727) (50:50, v/v)

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 2µL

2. Standard Solution Preparation:

  • Prepare a stock solution of Raloxifene hydrochloride in methanol.

  • From the stock solution, prepare working solutions at the desired concentration (e.g., 300µg/mL) using methanol as the diluent.

3. Sample Preparation for Stability Studies:

  • Subject the Raloxifene hydrochloride solution to the desired stress conditions (as outlined in Table 1).

  • After the specified duration, dilute the stressed samples with methanol to a suitable concentration for HPLC analysis.

4. Analysis:

  • Inject the standard and stressed sample solutions into the UPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (Raloxifene HCl in Methanol) prep_working Prepare Working Solutions prep_stock->prep_working stress_acid Acid Hydrolysis prep_working->stress_acid Expose to Stress Conditions stress_base Base Hydrolysis prep_working->stress_base Expose to Stress Conditions stress_ox Oxidative Stress prep_working->stress_ox Expose to Stress Conditions stress_heat Thermal Stress prep_working->stress_heat Expose to Stress Conditions stress_light Photolytic Stress prep_working->stress_light Expose to Stress Conditions hplc_analysis HPLC Analysis stress_acid->hplc_analysis Analyze Stressed Samples stress_base->hplc_analysis Analyze Stressed Samples stress_ox->hplc_analysis Analyze Stressed Samples stress_heat->hplc_analysis Analyze Stressed Samples stress_light->hplc_analysis Analyze Stressed Samples data_interp Data Interpretation hplc_analysis->data_interp

Caption: Experimental workflow for forced degradation studies of Raloxifene hydrochloride.

degradation_pathway cluster_degradation Degradation Pathways cluster_conditions Stress Conditions raloxifene Raloxifene HCl oxidation Oxidative (e.g., H₂O₂) base Basic (e.g., NaOH) imp_c Impurity C (Raloxifene N-Oxide) imp_ad Impurity A & D oxidation->imp_c leads to base->imp_ad leads to

References

How to improve the solubility of Raloxifene Bismethyl Ether for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to improve the solubility of Raloxifene (B1678788) Bismethyl Ether for experimental use.

Troubleshooting Guide

Researchers may encounter challenges in dissolving Raloxifene Bismethyl Ether due to its hydrophobic nature. This guide provides solutions to common solubility issues.

Problem Possible Cause Suggested Solution
Compound precipitates out of solution upon addition to aqueous buffer/media. The solvent concentration is too high in the final aqueous solution, causing the compound to crash out.- Minimize the volume of the organic stock solution added to the aqueous medium (typically ≤1% v/v). - Prepare a more concentrated stock solution to reduce the required volume. - Consider using a multi-step dilution process, gradually adding the stock solution to the aqueous medium while vortexing.
Compound does not fully dissolve in the chosen organic solvent. The solvent may not be optimal for this specific compound, or the concentration is too high.- Try alternative solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Methanol, where a deuterated form has shown solubility.[1] - Gently warm the solution (e.g., to 37°C) or sonicate to aid dissolution. Ensure the compound is stable at the elevated temperature. - Reduce the concentration of the stock solution.
Visible particles or cloudiness remain in the final experimental solution. Incomplete dissolution or precipitation has occurred.- Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles. - Increase the concentration of a co-solvent (e.g., ethanol, propylene (B89431) glycol) in the final aqueous solution, if compatible with the experimental system. - For cell culture experiments, ensure the final solvent concentration is non-toxic to the cells.
Inconsistent experimental results. Poor solubility and inconsistent concentration of the active compound.- Prepare fresh solutions before each experiment. - Validate the concentration of your stock solution using a spectrophotometer if a reference standard is available. - Consider using formulation techniques like cyclodextrin (B1172386) complexation or solid dispersions for improved and more consistent solubility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of Raloxifene Bismethyl Ether?

A1: Based on available data for a deuterated analog, Raloxifene Bismethyl Ether is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Methanol.[1] For biological experiments, DMSO is a common choice due to its high solubilizing power and miscibility with aqueous solutions.

Q2: How can I prepare a working solution of Raloxifene Bismethyl Ether in an aqueous buffer for in vitro assays?

A2: To prepare a working solution in an aqueous buffer, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution.[2] This stock solution can then be serially diluted into the aqueous buffer to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is low (typically less than 1%) to avoid solvent effects in the assay and prevent precipitation.[2]

Q3: My compound is precipitating when I add it to my cell culture media. What can I do?

A3: Precipitation in cell culture media is a common issue with hydrophobic compounds. To address this, you can:

  • Decrease the final concentration of the compound in the media.

  • Reduce the percentage of the organic solvent in the final solution by making a more concentrated initial stock.

  • Consider using a formulation aid, such as complexation with cyclodextrins, which can enhance the aqueous solubility of poorly soluble drugs.

Q4: Are there any other methods to improve the solubility of Raloxifene Bismethyl Ether for in vivo studies?

A4: For in vivo applications, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble compounds like Raloxifene Bismethyl Ether. These include:

  • Co-solvents: Using a mixture of water-miscible solvents.

  • Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug.

  • Nanoparticle formulations: Preparing nanosuspensions or solid lipid nanoparticles to increase the surface area for dissolution.[3]

  • Solid dispersions: Dispersing the compound in a solid hydrophilic carrier to improve its dissolution rate.

Quantitative Solubility Data

While specific quantitative solubility data for Raloxifene Bismethyl Ether is limited, the following table provides solubility data for the parent compound, Raloxifene Hydrochloride, in various solvents. This can serve as a useful reference for solvent selection, as the bismethyl ether derivative is expected to have a similar hydrophobicity profile.

Table 1: Mole Fraction Solubility of Raloxifene Hydrochloride in Various Solvents at 323.2 K (50.05 °C) [4]

SolventMole Fraction Solubility (x 10⁻²)
Dimethyl Sulfoxide (DMSO)5.02
Polyethylene Glycol-400 (PEG-400)0.592
Ethyl Acetate (EA)0.311
Transcutol0.122
Propylene Glycol (PG)0.0219
1-Butanol0.0196
Isopropyl Alcohol (IPA)0.0147
Ethanol0.00790
Ethylene Glycol (EG)0.00665
Water0.00360

Table 2: Solubility of Raloxifene Hydrochloride in Common Organic Solvents [2]

SolventApproximate Solubility (mg/mL)
DMSO15
Dimethyl formamide (B127407) (DMF)10
Ethanol0.1

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of Raloxifene Bismethyl Ether for subsequent dilution in aqueous media.

Materials:

  • Raloxifene Bismethyl Ether powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: Determine the mass of Raloxifene Bismethyl Ether needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of Raloxifene Bismethyl Ether (C₃₀H₃₁NO₄S) is 501.64 g/mol .

    • Mass (mg) = 10 mmol/L * 0.001 L * 501.64 g/mol * 1000 mg/g = 5.0164 mg for 1 mL

  • Weigh the compound: Carefully weigh the calculated amount of Raloxifene Bismethyl Ether powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to facilitate dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

Objective: To prepare a diluted working solution of Raloxifene Bismethyl Ether in cell culture medium.

Materials:

  • 10 mM Raloxifene Bismethyl Ether stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile conical tubes

Procedure:

  • Determine the final concentration: Decide on the final concentration of Raloxifene Bismethyl Ether required for your experiment.

  • Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in the desired volume of cell culture medium.

    • Example: To prepare 10 mL of a 10 µM working solution:

      • V₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Prepare the working solution: In a sterile conical tube, add the calculated volume of the 10 mM stock solution to the pre-warmed cell culture medium.

  • Mix thoroughly: Immediately after adding the stock solution, gently vortex or invert the tube to ensure proper mixing and minimize precipitation.

  • Use immediately: It is recommended to use the freshly prepared working solution for your experiments.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh Raloxifene Bismethyl Ether add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve dilute Dilute Stock in Aqueous Buffer/Media dissolve->dilute 10 mM Stock mix Vortex Immediately dilute->mix use Use in Experiment mix->use precipitate Precipitation? use->precipitate solution1 Decrease Solvent % precipitate->solution1 solution2 Lower Concentration precipitate->solution2 solution3 Use Formulation Aid precipitate->solution3

Caption: Experimental workflow for preparing Raloxifene Bismethyl Ether solutions.

raloxifene_pathway cluster_cell Target Cell Raloxifene Raloxifene ER Estrogen Receptor (ERα/ERβ) Raloxifene->ER Binds ERE Estrogen Response Element (ERE) in DNA ER->ERE Translocates to Nucleus and Binds to DNA Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Regulates Bone Bone: Agonist Effect (Anti-resorptive) Gene_Transcription->Bone Breast Breast: Antagonist Effect (Anti-proliferative) Gene_Transcription->Breast Uterus Uterus: Antagonist Effect Gene_Transcription->Uterus

Caption: Simplified signaling pathway of the parent compound, Raloxifene.

References

Optimizing the concentration of Raloxifene Bismethyl Ether for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Raloxifene (B1678788) Bismethyl Ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Raloxifene Bismethyl Ether in in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during your experiments.

Disclaimer: Raloxifene Bismethyl Ether is a metabolite of Raloxifene and is reported to be an estrogen receptor-inactive compound.[1][2][3][4] Data on its specific activity and optimal use in various in vitro assays are limited. Much of the guidance provided here is extrapolated from research on its parent compound, Raloxifene, and general principles of cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Raloxifene Bismethyl Ether and how does it differ from Raloxifene?

Raloxifene Bismethyl Ether is a metabolite of Raloxifene in which both hydroxyl groups have been replaced by methyl ether groups.[1][2][3][4] This structural modification renders the compound inactive as a ligand for the estrogen receptor (ER).[1][2][3][4] While Raloxifene is a well-known Selective Estrogen Receptor Modulator (SERM) with both estrogen agonist and antagonist effects depending on the target tissue, Raloxifene Bismethyl Ether is not expected to interact with the ER in the same manner.[1][5][6][7][8]

Q2: What is the expected mechanism of action of Raloxifene Bismethyl Ether?

Given its ER-inactive nature, the precise mechanism of action for any observed biological effects of Raloxifene Bismethyl Ether is not well-elucidated. It is possible that it may have off-target effects or interact with other signaling pathways independent of the estrogen receptor. Researchers using this compound should consider investigating alternative pathways. For instance, the parent compound Raloxifene has been shown to have ER-independent effects.[7]

Q3: What is a recommended starting concentration for in vitro assays?

A single study has reported an IC50 value of 300 nM for the antiproliferative activity of Raloxifene Bismethyl Ether in MCF-7 breast cancer cells.[3][4] For initial screening, a broad concentration range is recommended, for example, from 10 nM to 100 µM. For more targeted experiments, a narrower range around the reported IC50 value (e.g., 100 nM to 1 µM) could be a good starting point.[9]

Q4: How should I prepare a stock solution of Raloxifene Bismethyl Ether?

Raloxifene Bismethyl Ether is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Methanol.[10] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For cell-based assays, this stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of the compound Incorrect concentration range: The effective concentration may be higher or lower than the tested range.Test a wider range of concentrations, from nanomolar to high micromolar, in a dose-response experiment.
Cell line insensitivity: The chosen cell line may not be responsive to the compound's mechanism of action.If possible, test the compound on multiple cell lines with different genetic backgrounds.
Compound instability: The compound may be degrading in the cell culture medium over the course of the experiment.Prepare fresh dilutions of the compound for each experiment. Minimize exposure of the stock solution and dilutions to light and elevated temperatures.
High variability between replicate wells Inconsistent cell seeding: Uneven cell distribution across the plate can lead to variable results.Ensure thorough mixing of the cell suspension before plating. Check for cell clumps and aspirate and re-suspend if necessary.
Edge effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
Pipetting errors: Inaccurate pipetting can lead to variations in cell number and compound concentration.Use calibrated pipettes and ensure proper pipetting technique.
Signs of cytotoxicity at all concentrations Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.5%). Include a vehicle control (media with the same concentration of solvent as the highest drug concentration) in your experimental setup.[9]
Poor cell health: Cells may be unhealthy or stressed before the start of the experiment.Use cells that are in the logarithmic growth phase and have high viability. Regularly check for signs of contamination.[9]

Quantitative Data

Table 1: In Vitro Activity of Raloxifene Bismethyl Ether

Cell LineAssay TypeEndpointReported Value
MCF-7Antiproliferation AssayIC50300 nM[3][4]

Table 2: Solubility of Raloxifene Bismethyl Ether

SolventSolubility
DMSOSoluble[10]
DMFSoluble[10]
MethanolSoluble[10]

Experimental Protocols

Cell Viability (MTS/MTT Assay)

This protocol is a general guideline for assessing the effect of Raloxifene Bismethyl Ether on cell viability. Optimization for specific cell lines and experimental conditions is recommended.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of Raloxifene Bismethyl Ether in complete growth medium from a 10 mM DMSO stock solution. A recommended starting range is 10 nM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).[9]

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well. Incubate for 1-4 hours at 37°C. For MTT, after incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

Potential Signaling Pathways

While Raloxifene Bismethyl Ether is considered ER-inactive, its parent compound, Raloxifene, is known to influence various signaling pathways. The following diagram illustrates a potential, though unconfirmed, mechanism of action for Raloxifene Bismethyl Ether, assuming it may have off-target effects similar to other SERMs.

Raloxifene_Bismethyl_Ether_Pathway RBE Raloxifene Bismethyl Ether Unknown_Target Unknown Membrane/Cytosolic Target RBE->Unknown_Target Signaling_Cascade Downstream Signaling Cascade Unknown_Target->Signaling_Cascade Cellular_Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Signaling_Cascade->Cellular_Response

Caption: Putative ER-independent signaling pathway for Raloxifene Bismethyl Ether.

Experimental Workflow: Cell Viability Assay

The following diagram outlines the general workflow for determining the effect of Raloxifene Bismethyl Ether on cell viability.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Seed_Cells Seed Cells in 96-well Plate Add_Compound Add Compound to Cells Seed_Cells->Add_Compound Prepare_Compound Prepare Serial Dilutions of Raloxifene Bismethyl Ether Prepare_Compound->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_Reagent Add MTS/MTT Reagent Incubate->Add_Reagent Read_Absorbance Read Absorbance Add_Reagent->Read_Absorbance Analyze_Data Analyze Data & Determine IC50 Read_Absorbance->Analyze_Data

References

Technical Support Center: Forced Degradation Studies of Raloxifene Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists conducting forced degradation studies on Raloxifene hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is Raloxifene hydrochloride most likely to degrade?

A1: Based on current literature, Raloxifene hydrochloride is most susceptible to degradation under oxidative and alkaline (base hydrolysis) conditions. Some degradation has also been observed under acidic and photolytic stress, while it is generally stable under thermal stress.[1]

Q2: What are the common impurities identified during forced degradation of Raloxifene hydrochloride?

A2: Several impurities have been identified. Notably, Raloxifene-N-Oxide is a known oxidation product.[2] Studies have also reported the formation of specific impurities under different stress conditions, sometimes referred to as Impurity A, C, and D. Impurity C is typically formed under oxidative stress, while Impurities A and D are observed after base hydrolysis. Other identified process-related and degradation impurities include European Pharmacopoeia (EP) impurities A and B, and a Raloxifene dimer.[2][3]

Q3: What is a suitable analytical technique for separating Raloxifene hydrochloride from its degradation products?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common and effective techniques for developing a stability-indicating assay method.[4][5] These methods can effectively separate Raloxifene hydrochloride from its impurities and degradation products.

Q4: What type of HPLC column and mobile phase are typically recommended?

A4: C18 and C8 columns are frequently used for the separation.[4][5] A common mobile phase approach involves a gradient or isocratic elution using a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic solvent such as acetonitrile (B52724) or methanol.[5]

Troubleshooting Guide

Issue 1: Poor separation between Raloxifene and a degradation product peak in my HPLC chromatogram.

  • Possible Cause 1: Suboptimal mobile phase composition.

    • Troubleshooting Step: Adjust the ratio of the organic solvent to the aqueous buffer. A slight modification in the mobile phase composition can significantly impact resolution.

  • Possible Cause 2: Inappropriate column chemistry.

    • Troubleshooting Step: If using a C18 column, consider trying a C8 or a phenyl column, as the difference in stationary phase chemistry can alter selectivity.

  • Possible Cause 3: pH of the mobile phase is not optimal.

    • Troubleshooting Step: The pH of the mobile phase can affect the ionization state of Raloxifene and its impurities, thereby influencing their retention. Adjusting the pH of the buffer can improve separation.

Issue 2: The observed degradation of Raloxifene is much lower than expected under stress conditions.

  • Possible Cause 1: Stress conditions are not stringent enough.

    • Troubleshooting Step: Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent), prolong the exposure time, or increase the temperature. For example, if 0.1N HCl for 4 hours shows no degradation, try 0.5N HCl for 12 hours.

  • Possible Cause 2: Low solubility of Raloxifene in the stress medium.

    • Troubleshooting Step: Ensure that Raloxifene hydrochloride is fully dissolved in the solution before and during the stress testing. A co-solvent might be necessary, but its potential interaction with the stressor should be considered.

Issue 3: Extraneous peaks are appearing in the chromatogram of the unstressed sample (control).

  • Possible Cause 1: Contaminated diluent or mobile phase.

    • Troubleshooting Step: Prepare fresh mobile phase and diluent using high-purity solvents and reagents. Filter the mobile phase before use.

  • Possible Cause 2: Sample degradation after preparation.

    • Troubleshooting Step: Raloxifene solutions may have limited stability. Analyze the sample immediately after preparation or perform a solution stability study to determine how long the prepared sample remains viable.

Experimental Protocols

Forced Degradation Workflow

The following diagram outlines the typical workflow for a forced degradation study of Raloxifene hydrochloride.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Raloxifene HCl Stock Solution Acid Acid Hydrolysis (e.g., 0.5N HCl, 12h) Prep->Acid Base Base Hydrolysis (e.g., 0.5N NaOH, 12h) Prep->Base Oxidative Oxidative Degradation (e.g., 3% H2O2, 12h) Prep->Oxidative Thermal Thermal Degradation (e.g., 70°C, 24h) Prep->Thermal Photolytic Photolytic Degradation (e.g., UV light 254nm, 24h) Prep->Photolytic Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC HPLC/UPLC Analysis Dilute->HPLC Detect Peak Purity & Impurity Detection HPLC->Detect Raloxifene Degradation Pathway Raloxifene Raloxifene HCl ImpurityC Impurity C (e.g., N-Oxide) Raloxifene->ImpurityC Oxidative Stress (3% H2O2) ImpurityD Impurity D Raloxifene->ImpurityD Base Hydrolysis (0.5N NaOH) ImpurityA Impurity A Raloxifene->ImpurityA Base Hydrolysis (0.5N NaOH)

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal peak symmetry during the HPLC analysis of Raloxifene and its related compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for Raloxifene analysis?

A1: Peak tailing is a common chromatographic issue where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical peak shape.[1] For Raloxifene, a basic compound, this is often due to secondary interactions with the stationary phase.[2][3] Tailing peaks can lead to inaccurate integration and quantification, reduced sensitivity, and difficulty in resolving closely eluting impurities.[4]

Q2: What are the primary causes of peak tailing for basic compounds like Raloxifene?

A2: The primary cause of peak tailing for basic compounds is the interaction between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase.[2][3] Other contributing factors can include column overload, extra-column dead volume, and inappropriate mobile phase pH.[5][6]

Q3: How does mobile phase pH affect the peak shape of Raloxifene?

A3: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like Raloxifene.[7] At a low pH (around 3 or below), the silanol groups on the stationary phase are protonated and less likely to interact with the protonated basic Raloxifene molecule, leading to improved peak symmetry.[2] Conversely, at higher pH values, the deprotonated silanols can cause significant peak tailing.

Q4: What type of HPLC column is recommended for Raloxifene analysis?

A4: For analyzing basic compounds like Raloxifene, it is advisable to use end-capped or base-deactivated columns.[2] These columns have a stationary phase designed to minimize secondary interactions with silanol groups. Several validated methods for Raloxifene utilize C8 or C18 columns.[8][9][10]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and improving peak symmetry for Raloxifene and its related compounds.

Issue 1: Significant Peak Tailing Observed for Raloxifene

Root Cause Analysis and Solutions:

The most likely cause of peak tailing for Raloxifene is secondary interactions with residual silanol groups on the HPLC column. The following workflow can help diagnose and resolve this issue.

G start Start: Tailing Peak for Raloxifene check_ph Is Mobile Phase pH ≤ 3.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.5 using an acidifier (e.g., Formic Acid, Orthophosphoric Acid). check_ph->adjust_ph No check_column Are you using a base-deactivated or end-capped column? check_ph->check_column Yes adjust_ph->check_column use_bd_column Switch to a base-deactivated or end-capped C8 or C18 column. check_column->use_bd_column No check_buffer Is a buffer present in the mobile phase? check_column->check_buffer Yes use_bd_column->check_buffer add_buffer Incorporate a buffer (e.g., 10-25 mM Ammonium or Potassium Phosphate) to maintain a stable pH. check_buffer->add_buffer No check_overload Is the peak height near the maximum of the detector range? check_buffer->check_overload Yes add_buffer->check_overload reduce_conc Reduce sample concentration or injection volume. check_overload->reduce_conc Yes end End: Symmetrical Peak check_overload->end No reduce_conc->end

Caption: Troubleshooting workflow for Raloxifene peak tailing.

Quantitative Data Summary

The following tables summarize typical HPLC conditions that have been successfully used for the analysis of Raloxifene, yielding good peak symmetry.

Table 1: Mobile Phase Composition and pH

Mobile Phase ConstituentspHColumn TypeObservationReference
Acetonitrile and 0.01 M KH2PO4 buffer4.0Kromasil C18Sharp peaks obtained[8]
5mM Ammonium Acetate and Methanol (50:50 v/v)Not specifiedExtended C18Symmetrical peak shape[9]
Water and Acetonitrile (20:80 v/v)3.5 (adjusted with orthophosphoric acid)Inertsil C18Good separation and peak shape[10]
Acetonitrile and Phosphate Buffer3.5Phenomenex RP-C8Sharp and symmetrical peaks[11]
Methanol, De-ionized water, and Triethanolamine (70:30:0.1)Not specifiedRP 18 Lichrospher® 100Symmetrical peaks[12]

Table 2: Column and Detection Parameters

ColumnParticle Size (µm)Dimensions (mm)Detection Wavelength (nm)Reference
Kromasil C185250 x 4.6275[8]
Extended C181.850 x 3.0Not specified[9]
Inertsil C185250 x 4.6284[10]
Phenomenex RP-C8Not specifiedNot specified240[11]
RP 18 Lichrospher® 100Not specifiedNot specified286[12]

Detailed Experimental Protocols

Protocol 1: Improving Peak Symmetry by Adjusting Mobile Phase pH

This protocol describes how to systematically evaluate the effect of mobile phase pH on Raloxifene peak shape.

Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak for Raloxifene.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Raloxifene standard solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Orthophosphoric acid

  • pH meter

Procedure:

  • Prepare Mobile Phases:

    • Prepare a series of mobile phases with varying pH values (e.g., pH 4.5, 4.0, 3.5, 3.0, 2.5).

    • For each pH level, mix Acetonitrile and water in a suitable ratio (e.g., 50:50 v/v).

    • Adjust the pH of the aqueous portion of the mobile phase using formic acid or orthophosphoric acid before mixing with the organic solvent.

  • Equilibrate the Column:

    • Start with the highest pH mobile phase.

    • Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.

  • Inject Raloxifene Standard:

    • Inject a fixed volume of the Raloxifene standard solution.

    • Record the chromatogram.

  • Evaluate Peak Asymmetry:

    • Calculate the asymmetry factor (As) for the Raloxifene peak. Most chromatography data systems can automatically calculate this. An ideal As is 1.0, with an acceptable range typically between 0.9 and 1.2.

  • Test Lower pH Mobile Phases:

    • Gradually switch to the next lower pH mobile phase, ensuring the column is fully equilibrated before each injection.

    • Repeat steps 3 and 4 for each pH level.

  • Analyze Results:

    • Compare the chromatograms and asymmetry factors obtained at different pH values.

    • The optimal pH will be the one that provides the most symmetrical peak (As closest to 1.0).

Logical Relationship of Factors Affecting Peak Symmetry

The following diagram illustrates the interplay of key factors that influence the peak shape of basic analytes like Raloxifene in reversed-phase HPLC.

G analyte Raloxifene (Basic Analyte) interaction Secondary Ionic Interactions analyte->interaction column Stationary Phase (e.g., C18 on Silica) silanol Residual Silanol Groups (Si-OH) column->silanol end_capping End-capping/ Base-deactivation column->end_capping mobile_phase Mobile Phase ph Low pH (e.g., < 3.5) mobile_phase->ph buffer Buffer mobile_phase->buffer silanol->interaction ph->interaction Reduces buffer->interaction Minimizes end_capping->interaction Reduces peak_tailing Peak Tailing interaction->peak_tailing Causes symmetrical_peak Symmetrical Peak interaction->symmetrical_peak Absence leads to

References

Proper storage and handling of Raloxifene Bismethyl Ether hydrochloride powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and use of Raloxifene Bismethyl Ether hydrochloride powder for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

For optimal stability, the powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term storage, a temperature of -20°C is recommended. Some suppliers suggest storage at 2-8°C.[2] Short-term storage at room temperature is also acceptable for a related deuterated compound.

Q2: What personal protective equipment (PPE) should be used when handling this powder?

Researchers should always handle this compound powder in a well-ventilated area, preferably within a fume hood. Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn to avoid skin and eye contact.

Q3: How should I prepare a stock solution of this compound?

Based on the solubility profile of the parent compound, Raloxifene hydrochloride, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. For aqueous-based experiments, it is advisable to first dissolve the powder in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.

Q4: Is the powder light sensitive?

Q5: What are the known incompatibilities of this compound?

Specific incompatibility studies for this compound are not widely published. However, based on the reactivity of similar compounds, it is prudent to avoid strong oxidizing agents.

Troubleshooting Guides

Issue: Poor Solubility of the Powder

If you encounter difficulty in dissolving this compound powder, consider the following troubleshooting steps:

  • Solvent Selection: While specific quantitative data is limited, the parent compound, Raloxifene hydrochloride, is freely soluble in DMSO.[3] If you are using other solvents, consider switching to DMSO.

  • Sonication: Gentle sonication can help to break up powder aggregates and enhance dissolution.

  • Warming: Gentle warming of the solvent may increase the solubility. However, be cautious with temperature to avoid potential degradation.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. For aqueous solutions, slight adjustments in pH might improve solubility.

Issue: Potential Degradation of the Compound

If you suspect that your sample of this compound may have degraded, consider the following:

  • Storage Conditions: Verify that the powder has been stored according to the recommended conditions (cool, dry, and protected from light).

  • Solution Stability: Stock solutions in DMSO are generally stable for short periods at 4°C and for longer durations at -80°C. Aqueous solutions are less stable and should ideally be prepared fresh for each experiment.

  • Visual Inspection: Any change in the color or appearance of the powder could indicate degradation.

  • Analytical Verification: If feasible, analytical techniques such as HPLC can be used to assess the purity and integrity of the compound. Studies on Raloxifene hydrochloride have shown that it degrades under oxidative and basic conditions.

Data Presentation

Table 1: Recommended Storage Conditions
ConditionTemperatureDurationContainer
Long-Term Storage -20°C or 2-8°CMonths to YearsTightly sealed, light-resistant
Short-Term Storage Room TemperatureDays to WeeksTightly sealed, light-resistant
Stock Solution (in DMSO) -80°CMonthsTightly sealed, light-resistant
Stock Solution (in DMSO) 4°CWeeksTightly sealed, light-resistant
Table 2: Solubility Profile of Raloxifene Hydrochloride (Parent Compound)

Note: This data is for the parent compound, Raloxifene hydrochloride, and should be used as a guideline for this compound.

SolventSolubility
Dimethyl Sulfoxide (DMSO) Freely soluble[3]
Methanol Sparingly soluble
Ethanol Slightly soluble
Water Very slightly soluble
Isopropyl Alcohol Very slightly soluble
Octanol Very slightly soluble
Ether Practically insoluble
Ethyl Acetate Practically insoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.

    • In a well-ventilated fume hood, weigh the desired amount of powder. For a 1 ml of 10 mM solution, weigh out 5.38 mg of the powder (Molecular Weight: 538.1 g/mol ).

    • Transfer the weighed powder to a sterile microcentrifuge tube or vial.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM (e.g., 1 ml for 5.38 mg).

    • Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh Powder start->weigh add_solvent Add DMSO weigh->add_solvent dissolve Vortex/Sonicate add_solvent->dissolve store Store at -20°C/-80°C dissolve->store use Use in Experiment store->use

Caption: Experimental workflow for preparing a stock solution.

troubleshooting_solubility start Powder Not Dissolving solvent Using appropriate solvent (e.g., DMSO)? start->solvent sonicate Try gentle sonication solvent->sonicate Yes fail Consult Technical Support solvent->fail No warm Try gentle warming sonicate->warm ph Adjust pH (for aqueous solutions) warm->ph success Dissolved ph->success

Caption: Troubleshooting guide for solubility issues.

References

How to prevent the degradation of Raloxifene Bismethyl Ether during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Raloxifene (B1678788) Bismethyl Ether during experiments.

Frequently Asked Questions (FAQs)

Q1: My Raloxifene Bismethyl Ether sample is showing signs of degradation. What are the most likely causes?

A1: The most common causes for the degradation of Raloxifene Bismethyl Ether are exposure to harsh pH conditions (both acidic and basic), oxidizing agents, and light.[1][2][3][4] The ether linkages, while generally stable, can be susceptible to hydrolysis under strong acidic conditions, and the core structure is vulnerable to oxidation.[1][5][6]

Q2: How can I prevent hydrolysis of the ether groups in my experiments?

A2: To prevent hydrolysis, it is crucial to control the pH of your solutions.[2] Ether cleavage typically requires strong acids and heat.[5] Therefore, maintaining a neutral pH (~7) and avoiding high temperatures will minimize the risk of hydrolysis.[7] If your experimental conditions require acidic or basic solutions, consider running the experiment at a lower temperature and for the shortest possible duration.[7]

Q3: What steps should I take to avoid oxidative degradation?

A3: Oxidative degradation can be minimized by using high-purity, peroxide-free solvents and excipients.[4] It is also advisable to degas your solutions to remove dissolved oxygen.[8] Conducting experiments under an inert atmosphere, such as nitrogen or argon, can provide additional protection against oxidation.[2] Raloxifene itself can be oxidized to reactive phenoxyl radicals, so minimizing exposure to potential oxidizing agents is key.[1]

Q4: Is Raloxifene Bismethyl Ether sensitive to light?

A4: Yes, Raloxifene and its derivatives can be sensitive to light.[3][9] To prevent photodegradation, always store the compound in amber vials or containers that protect it from light.[9] When conducting experiments, especially those of long duration, it is best to work in a dimly lit area or cover your experimental setup with aluminum foil.

Q5: What are the ideal storage conditions for Raloxifene Bismethyl Ether?

A5: Raloxifene Bismethyl Ether should be stored in a cool, dry, and dark place.[10] A tightly sealed container in a refrigerator is recommended for long-term storage.[10] Before use, allow the container to warm to room temperature to prevent condensation from introducing moisture.

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC/UPLC analysis Degradation of the compound- Confirm the identity of the degradation products using mass spectrometry. - Review experimental conditions for potential stressors (pH, temperature, light, oxygen). - Run a control experiment with fresh compound under ideal conditions.
Loss of potency or activity Compound degradation- Re-test the compound's purity. - Prepare fresh solutions from a new stock. - Implement preventative measures for hydrolysis, oxidation, and photodegradation.
Discoloration of the sample Oxidation or photodegradation- Discard the discolored sample. - Ensure proper storage in a dark, cool, and dry environment. - Use inert gas and degassed solvents in future experiments.

Stability Data Summary

The following table summarizes the stability of Raloxifene Hydrochloride under various stress conditions. While this data is for the parent compound, it provides valuable insights into the potential stability of Raloxifene Bismethyl Ether.

Condition Duration Temperature pH Degradation (%) Reference
Hydrolysis5 days50°C58.02[11]
Hydrolysis5 days50°C710.61[11]
Hydrolysis5 days50°C923.81[11]
Hydrolysis28 days25°C5(Half-life: 1001 days)[11]
Hydrolysis28 days25°C7(Half-life: 410 days)[11]
Hydrolysis28 days25°C9(Half-life: 90 days)[11]
OxidationNot specifiedNot specifiedNot specified2.53[3]
PhotodegradationNot specifiedNot specifiedNot specified1.52[3]

Experimental Protocols

Protocol for Preparing a Stable Stock Solution of Raloxifene Bismethyl Ether
  • Materials:

    • Raloxifene Bismethyl Ether solid

    • High-purity, anhydrous solvent (e.g., DMSO, Ethanol)

    • Amber glass vial with a PTFE-lined cap

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Weigh the desired amount of Raloxifene Bismethyl Ether in the amber vial.

    • Purge the vial with inert gas for 1-2 minutes to displace oxygen.

    • Add the appropriate volume of anhydrous solvent to the vial.

    • Seal the vial tightly with the cap.

    • Gently swirl or sonicate the vial until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol for a Typical Cell-Based Assay
  • Preparation:

    • Prepare a fresh dilution of the Raloxifene Bismethyl Ether stock solution in a pre-warmed, degassed cell culture medium.

    • Protect the diluted solution from light by wrapping the container in aluminum foil.

  • Execution:

    • Perform all manipulations in a sterile cell culture hood with minimal light exposure.

    • Add the diluted compound to the cells.

    • Incubate the cells for the desired period.

    • For long-term incubations, consider replacing the medium with a freshly prepared compound solution at regular intervals.

  • Analysis:

    • Analyze the experimental results promptly after the incubation period to minimize the risk of degradation in the assay plate.

Visualizations

DegradationPathways Potential Degradation Pathways of Raloxifene Bismethyl Ether cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Raloxifene_Bismethyl_Ether Raloxifene_Bismethyl_Ether Hydrolysis_Product_1 Hydrolysis_Product_1 Raloxifene_Bismethyl_Ether->Hydrolysis_Product_1 Strong Acid/Base, Heat Hydrolysis_Product_2 Hydrolysis_Product_2 Raloxifene_Bismethyl_Ether->Hydrolysis_Product_2 Strong Acid/Base, Heat Phenoxyl_Radical Phenoxyl_Radical Raloxifene_Bismethyl_Ether->Phenoxyl_Radical Oxidizing Agents N_Oxide N_Oxide Raloxifene_Bismethyl_Ether->N_Oxide Oxidizing Agents Photodegradation_Product Photodegradation_Product Raloxifene_Bismethyl_Ether->Photodegradation_Product UV/Visible Light Quinone_Intermediate Quinone_Intermediate Phenoxyl_Radical->Quinone_Intermediate

Caption: Potential Degradation Pathways for Raloxifene Bismethyl Ether.

ExperimentalWorkflow Workflow for Preventing Degradation in Experiments start Start storage Store Compound in Cool, Dark, Dry Conditions start->storage solution_prep Prepare Solutions with High-Purity, Anhydrous Solvents storage->solution_prep degas Degas Solvents and Use Inert Atmosphere solution_prep->degas light_protection Protect from Light at All Stages degas->light_protection ph_control Maintain Neutral pH light_protection->ph_control temp_control Avoid High Temperatures ph_control->temp_control run_experiment Run Experiment temp_control->run_experiment analyze Analyze Promptly run_experiment->analyze end End analyze->end

Caption: Recommended Experimental Workflow to Minimize Degradation.

References

Strategies to overcome the low bioavailability of Raloxifene compounds in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Raloxifene (B1678788). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its low in vivo bioavailability.

Section 1: Understanding the Core Problem

Q1: Why is the oral bioavailability of Raloxifene so low?

A1: Raloxifene's oral bioavailability is extremely low, approximately 2%, despite having good intestinal absorption (about 60%).[1][2] This discrepancy is primarily due to two factors:

  • Poor Aqueous Solubility: Raloxifene is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[3][4][5] This poor solubility limits its dissolution rate in the gastrointestinal (GI) fluid, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: After absorption, Raloxifene undergoes rapid and extensive metabolism, primarily in the intestines and liver.[1][6][7] The main metabolic pathway is glucuronidation, where enzymes (UGT1A1, UGT1A8, UGT1A10) attach glucuronide conjugates to the molecule.[6][8][9] This process converts Raloxifene into inactive metabolites before it can reach systemic circulation.[2][6] Enterohepatic recycling of these conjugates can further complicate its pharmacokinetic profile.[6]

G cluster_0 cluster_1 Gastrointestinal Tract cluster_2 Portal Circulation cluster_3 Liver cluster_4 Systemic Circulation A Oral Administration of Raloxifene B Poor Aqueous Solubility A->B Issue 1 C Limited Dissolution B->C D Intestinal Absorption (~60%) C->D E Intestinal Glucuronidation (First-Pass Metabolism) D->E Issue 2 F To Liver D->F Absorbed Drug E->F G Hepatic Glucuronidation (First-Pass Metabolism) F->G Issue 2 H Low Bioavailability (~2%) G->H

Caption: Key barriers limiting Raloxifene's oral bioavailability.

Section 2: Formulation-Based Strategies & Troubleshooting

A primary approach to enhancing Raloxifene's bioavailability is to improve its solubility and dissolution through advanced formulation techniques.

Q2: How can solid dispersions improve Raloxifene's bioavailability?

A2: Solid dispersions (SDs) enhance the dissolution rate of poorly soluble drugs by dispersing the drug in a hydrophilic carrier matrix at a molecular level. For Raloxifene, this converts the drug from a crystalline to a more soluble amorphous state.[4][10][11]

  • Common Carriers: Hydrophilic polymers like PVP K30, HPMC, Poloxamer 407, and β-cyclodextrin are often used.[4][10][11][12]

  • Preparation Methods: Techniques include solvent evaporation, spray-drying, and kneading.[4][10][13]

  • Expected Outcome: Studies have shown that solid dispersions can significantly increase the dissolution rate and bioavailability of Raloxifene. For example, a spray-dried solid dispersion with PVP K30 enhanced bioavailability by approximately 2.6-fold in rats.[10] Another study using spray-dried nanoparticles with PVP and Tween 20 showed a 3.3-fold increase in AUC (Area Under the Curve).[13]

Troubleshooting Guide: Solid Dispersions
Issue Encountered Potential Cause Recommended Solution
Low drug loading Poor miscibility between drug and carrier; drug crystallization during preparation.Screen for carriers with better solubilizing capacity for Raloxifene. Optimize the drug-to-carrier ratio; higher carrier ratios often improve stability.[5]
Physical instability (crystallization) during storage The amorphous form is thermodynamically unstable. Moisture absorption can plasticize the polymer and promote crystallization.Include a secondary stabilizing polymer. Store the formulation in controlled, low-humidity conditions. Conduct stability studies at accelerated conditions (e.g., 40°C/75% RH) to predict long-term stability.[3]
Inconsistent dissolution profiles Incomplete conversion to amorphous form; phase separation.Characterize the SD using DSC and XRD to confirm the absence of crystallinity.[10][12] Optimize the preparation process (e.g., faster solvent removal in spray drying) to kinetically trap the drug in its amorphous state.
Q3: What are the key considerations for developing lipid-based nanoformulations like SLNs, NLCs, or SMEDDS?

A3: Lipid-based systems are highly effective for BCS Class II drugs like Raloxifene. They can improve bioavailability by several mechanisms: increasing solubility, utilizing intestinal lymphatic transport to bypass first-pass metabolism, and inhibiting efflux transporters.[3][14]

  • Types of Lipid Formulations:

    • Solid Lipid Nanoparticles (SLNs): Nanoparticles with a solid lipid core. One study showed that Raloxifene-loaded SLNs increased bioavailability nearly five-fold compared to the pure drug in rats.[14][15]

    • Nanostructured Lipid Carriers (NLCs): A modified version of SLNs containing both solid and liquid lipids, which can improve drug loading and reduce drug expulsion during storage.[3][16] Optimized NLCs have been shown to enhance oral bioavailability 3.19-fold compared to a free suspension of the drug.[3][16][17]

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Isotropic mixtures of oil, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation in GI fluids.[18][19] A SMEDDS formulation increased the AUC of Raloxifene by 1.94-fold in rats.[18][20]

Troubleshooting Guide: Lipid-Based Nanoformulations
Issue Encountered Potential Cause Recommended Solution
Low entrapment efficiency (%EE) Poor drug solubility in the selected lipid matrix. Drug partitioning into the external aqueous phase during production.Screen lipids in which Raloxifene has high solubility. For SLNs/NLCs, optimize the homogenization or sonication process to minimize drug leakage.[21]
Particle aggregation or instability Insufficient surfactant concentration leading to a low zeta potential. Ostwald ripening.Increase the concentration of the stabilizer/surfactant (e.g., Pluronic F68, Tween 80).[15][18] Ensure the zeta potential is sufficiently high (typically >
Poor emulsification of SMEDDS Incorrect ratio of oil, surfactant, and co-surfactant. Inappropriate selection of components.Construct pseudo-ternary phase diagrams to identify the optimal component ratios that yield a stable microemulsion region.[18][20] Ensure the HLB (Hydrophile-Lipophile Balance) of the surfactant system is appropriate for the chosen oil.
Drug precipitation upon dilution (for SMEDDS) The formulation cannot maintain drug supersaturation in the GI tract.Incorporate precipitation inhibitors like HPMC into the formulation to create a supersaturatable SMEDDS (S-SMEDDS).[22]

Section 3: Other Bioavailability Enhancement Strategies

Q4: Can co-administration with other agents improve Raloxifene's bioavailability?

A4: Yes, co-administering Raloxifene with "bioenhancers" that inhibit its metabolic pathways is a viable strategy.

  • Mechanism: These agents typically work by inhibiting the UGT enzymes responsible for Raloxifene's glucuronidation or by inhibiting P-glycoprotein efflux pumps in the intestine.[3][23]

  • Examples:

    • Piperine (B192125): A natural alkaloid from black pepper, piperine is a known inhibitor of drug metabolism. Co-administration of Raloxifene with piperine in a pro-nano liposphere formulation resulted in a 2-fold increase in relative oral bioavailability in rats.[24]

    • Apigenin: This flavonoid has been shown to inhibit Raloxifene's glucuronidation, leading to a 97% increase in the AUC when co-administered in a 1:1 ratio in rats.[23][25]

    • Milk Thistle Constituents (Silibinin, Silymarin): These compounds are potent inhibitors of intestinal UGT enzymes and are predicted to increase Raloxifene's systemic exposure by 4- to 5-fold, though this highlights a significant risk for drug-herb interactions.[8][26]

G Raloxifene Raloxifene Intestine Intestinal Enterocyte Raloxifene->Intestine Absorption UGT UGT Enzymes (e.g., UGT1A8, UGT1A10) Intestine->UGT Systemic Systemic Circulation (Increased Bioavailability) Intestine->Systemic Bypasses Metabolism Metabolites Inactive Glucuronide Metabolites UGT->Metabolites Metabolism Bioenhancer Bioenhancer (e.g., Piperine, Apigenin) Bioenhancer->UGT Inhibits

Caption: Inhibition of first-pass metabolism by a bioenhancer.

Section 4: Data Presentation & Experimental Protocols

Data Summary Tables

Table 1: Comparison of Pharmacokinetic Parameters for Different Raloxifene Formulations in Rats

Formulation TypeKey ExcipientsFold Increase in AUC (vs. Control)Fold Increase in Cmax (vs. Control)Reference
Solid Dispersion (Spray-dried) PVP K30~2.6-[10]
Solid Dispersion NP (Spray-dried) PVP, Tween 20~3.3~2.3[13]
Solid Lipid Nanoparticles (SLN) Compritol 888 ATO, Pluronic F68~5.0-[14][15]
Nanostructured Lipid Carriers (NLC) Glyceryl tribehenate, Oleic acid3.19-[3][16][17]
Self-Microemulsifying (SMEDDS) Capryol 90, Tween 80, Labrasol1.941.80[18][20]
Inclusion Complex Hydroxybutenyl-β-cyclodextrin~3.0~2.0[27]
Co-administration with Piperine Pro-nano lipospheres~2.0 (relative)-[24]
Co-administration with Apigenin Apigenin (1:1 ratio)~2.0-[23][25]

Note: Control is typically pure drug powder or an aqueous suspension. Values are approximate and depend on the specific study design.

Key Experimental Protocols
Q5: What is a standard protocol for an in vitro dissolution study of a Raloxifene nanoformulation?

A5: This protocol is adapted from standard methods used for nanoparticles.[15][28]

Objective: To compare the dissolution rate of a Raloxifene nanoformulation against the pure drug.

Materials:

  • USP Dissolution Apparatus 2 (Paddle type).

  • Dissolution Medium: 900 mL of phosphate (B84403) buffer (pH 6.8) or other relevant media (e.g., pH 1.2 simulated gastric fluid). To maintain sink conditions for a poorly soluble drug, 0.1-0.5% Tween 80 or SDS is often added.[12][28]

  • Dialysis bag (for nanoparticles, to prevent them from being removed during sampling) with an appropriate molecular weight cut-off (MWCO).

  • Raloxifene nanoformulation and pure Raloxifene powder.

Protocol:

  • Preparation: Fill each dissolution vessel with 900 mL of the pre-warmed (37 ± 0.5°C) dissolution medium.

  • Sample Introduction:

    • Accurately weigh an amount of the nanoformulation equivalent to a standard dose (e.g., 60 mg) of Raloxifene.

    • For nanoparticles, disperse the sample in a small volume of medium and place it inside a dialysis bag, then place the bag in the dissolution vessel. For other formulations like solid dispersions, add the powder directly to the vessel.

    • Do the same for the pure Raloxifene powder in a separate vessel as a control.

  • Dissolution Test:

    • Start the paddle apparatus at a specified speed (e.g., 50 or 100 RPM).[29]

    • Withdraw aliquots (e.g., 5-10 mL) from the medium outside the dialysis bag at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.

  • Sample Analysis:

    • Filter the samples through a 0.22 or 0.45 µm syringe filter.

    • Analyze the concentration of dissolved Raloxifene using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 285-287 nm) or HPLC.[12][30][31]

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate dissolution profiles.

Q6: What is a typical workflow for an in vivo pharmacokinetic study in rats?

A6: This workflow outlines the key steps for evaluating the oral bioavailability of a new Raloxifene formulation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Sampling cluster_2 Phase 3: Analysis cluster_3 Phase 4: Data Interpretation A Animal Acclimatization (e.g., Wistar rats, 1 week) B Fasting (Overnight, ~12h before dosing) A->B D Oral Administration (Gavage, e.g., 10 mg/kg) B->D C Formulation Preparation (Test vs. Control Suspension) C->D E Serial Blood Sampling (e.g., tail vein, specified time points) D->E F Plasma Separation (Centrifugation) E->F G Sample Preparation (Protein Precipitation/Extraction) F->G H LC-MS/MS or HPLC Analysis (Quantify Raloxifene) G->H I Pharmacokinetic Modeling (Calculate AUC, Cmax, Tmax) H->I J Statistical Comparison (Test vs. Control) I->J

Caption: Workflow for a preclinical pharmacokinetic study of Raloxifene.

Protocol Details:

  • Animals: Wistar or Sprague-Dawley rats are commonly used.[10][32]

  • Dosing: Formulations are typically administered via oral gavage at a dose of around 10 mg/kg.[32] The control group receives a suspension of pure Raloxifene in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC).

  • Blood Sampling: Blood samples (approx. 0.2-0.3 mL) are collected at multiple time points, such as 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.[32]

  • Analysis: Plasma concentrations of Raloxifene are determined using a validated LC-MS/MS or HPLC method.

  • Parameters Calculated: Key pharmacokinetic parameters include Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (total drug exposure). The relative bioavailability is calculated as (AUC_Test / AUC_Control) * 100.

References

Optimizing mobile phase conditions for HPLC separation of Raloxifene impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mobile phase conditions for the High-Performance Liquid Chromatography (HPLC) separation of Raloxifene and its impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for mobile phase composition in Raloxifene impurity analysis?

A common starting point for the separation of Raloxifene and its impurities is a reversed-phase HPLC method using a C18 or C8 column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. A good initial mobile phase composition to explore is a gradient elution using a phosphate (B84403) buffer (e.g., 0.01 M potassium dihydrogen phosphate) with a pH adjusted to the range of 3.0 to 4.0, and acetonitrile (B52724) as the organic modifier.[1][2][3] The UV detection wavelength is generally set around 280 nm.[2]

Q2: Why is the pH of the mobile phase crucial for the separation of Raloxifene and its impurities?

The pH of the mobile phase is a critical parameter because Raloxifene is a basic compound.[4] Controlling the pH affects the ionization state of both the analyte and any residual silanol (B1196071) groups on the HPLC column packing material. Operating at a low pH (around 3.0 to 4.0) ensures that Raloxifene and its basic impurities are protonated, which can lead to more consistent retention times and improved peak shapes.[1][3][5] An inappropriate pH can lead to issues like peak tailing and poor resolution.

Q3: What are some common impurities of Raloxifene that I should be aware of?

Several process-related and degradation impurities of Raloxifene have been identified. Some of the commonly reported impurities include Raloxifene-N-Oxide, as well as other related substances designated as EP impurities A and B.[2] Forced degradation studies have shown that Raloxifene can degrade under oxidative and basic conditions, leading to the formation of specific degradation products.[1] It is important to ensure your HPLC method can separate Raloxifene from these potential impurities to ensure accurate quantification.

Troubleshooting Guides

Issue 1: Peak Tailing of the Raloxifene Peak

Peak tailing for basic compounds like Raloxifene is a common issue in reversed-phase HPLC.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silanol Groups Raloxifene, being a basic compound, can interact with acidic silanol groups on the silica-based column packing, leading to peak tailing.[4] Solution: Lower the mobile phase pH to 3.0-3.5 to suppress the ionization of silanol groups.[3] Using a high-purity, end-capped C18 or C8 column can also minimize these interactions. Consider adding a competitive base, like triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%), although this is less common with modern columns.
Column Overload Injecting too concentrated a sample can lead to peak distortion, including tailing.
Solution: Reduce the sample concentration or the injection volume.
Inappropriate Mobile Phase pH If the mobile phase pH is too close to the pKa of Raloxifene, it can exist in both ionized and non-ionized forms, causing peak tailing.
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For basic compounds, this typically means a lower pH.
Issue 2: Poor Resolution Between Raloxifene and an Impurity

Achieving adequate separation between the main Raloxifene peak and closely eluting impurities is critical for accurate impurity profiling.

Possible Causes and Solutions:

CauseSolution
Suboptimal Mobile Phase Composition The ratio of organic solvent to aqueous buffer may not be optimal for separating the specific impurity.
Solution:Adjust the Gradient Slope: If using a gradient method, a shallower gradient can increase the separation between closely eluting peaks. • Modify the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation. • Fine-tune the pH: Small adjustments to the mobile phase pH (within the stable range of the column) can significantly impact the retention times of ionizable compounds and improve resolution.
Inadequate Column Efficiency An old or poorly packed column will have reduced efficiency, leading to broader peaks and decreased resolution.
Solution:Replace the Column: If the column has been used extensively, it may need to be replaced. • Check for Voids: A void at the head of the column can cause peak broadening. This can sometimes be addressed by reversing and flushing the column (check manufacturer's instructions).
Co-elution of Impurities It's possible that two different impurities are eluting at or very near the same retention time.
Solution:Use a Different Column Chemistry: Switching from a C18 to a C8 or a phenyl column can provide different selectivity and may resolve the co-eluting peaks. • Employ a Different Detection Technique: If available, using a mass spectrometer (LC-MS) can help identify if multiple components are present in a single chromatographic peak.[2]

Experimental Protocols

Example Gradient HPLC Method for Raloxifene Impurity Profiling

This protocol is a representative example based on published methods and should be optimized for your specific instrumentation and impurity profile.[1][3]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.01 M Potassium dihydrogen phosphate, pH adjusted to 4.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
154060
204060
257030
307030

Visualizations

HPLC_Troubleshooting_Workflow start HPLC Analysis Issue (e.g., Peak Tailing, Poor Resolution) check_peak_shape Assess Peak Shape start->check_peak_shape check_resolution Evaluate Resolution start->check_resolution is_tailing Is there Peak Tailing? check_peak_shape->is_tailing is_poor_resolution Is Resolution < 1.5? check_resolution->is_poor_resolution is_tailing->check_resolution No adjust_ph Lower Mobile Phase pH (e.g., to 3.0-3.5) is_tailing->adjust_ph Yes adjust_gradient Modify Gradient Slope (make it shallower) is_poor_resolution->adjust_gradient Yes end Optimized Separation is_poor_resolution->end No use_endcapped_column Use High-Purity End-Capped Column adjust_ph->use_endcapped_column reduce_concentration Reduce Sample Concentration / Injection Volume use_endcapped_column->reduce_concentration reduce_concentration->end change_organic Change Organic Modifier (e.g., ACN to MeOH) adjust_gradient->change_organic change_column Try Different Column Chemistry (e.g., C8, Phenyl) change_organic->change_column change_column->end

Caption: Troubleshooting workflow for common HPLC issues in Raloxifene analysis.

Method_Development_Flowchart start Define Separation Goal: Separate Raloxifene from all known impurities and degradants select_column Select Column: C18 or C8, 150-250 mm length start->select_column initial_mobile_phase Select Initial Mobile Phase: Aqueous Buffer (pH 3-4) + Organic Modifier (ACN or MeOH) select_column->initial_mobile_phase scouting_runs Perform Scouting Runs: Isocratic and broad gradient initial_mobile_phase->scouting_runs evaluate_results Evaluate Initial Separation: Peak shape, resolution, retention scouting_runs->evaluate_results optimize_mobile_phase Optimize Mobile Phase: Fine-tune pH, gradient slope, and organic modifier ratio evaluate_results->optimize_mobile_phase Suboptimal validate_method Validate Method: Specificity, linearity, accuracy, precision, robustness (ICH guidelines) evaluate_results->validate_method Optimal optimize_mobile_phase->evaluate_results final_method Finalized HPLC Method validate_method->final_method

Caption: General workflow for HPLC method development for Raloxifene impurity analysis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Raloxifene and its Major Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activities of the selective estrogen receptor modulator (SERM), Raloxifene (B1678788), and its primary metabolites. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers in pharmacology and drug development.

Introduction

Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women. It exerts its effects by binding to estrogen receptors (ERs) and acting as an agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus). Following oral administration, Raloxifene undergoes extensive first-pass metabolism, primarily in the liver and intestines, leading to the formation of glucuronide conjugates. The major metabolites are raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6,4'-diglucuronide. Unconjugated Raloxifene accounts for less than 1% of the circulating drug.[1] This guide focuses on the comparative biological activities of Raloxifene and its principal glucuronide metabolites.

Quantitative Comparison of In Vitro Activity

The following table summarizes the key in vitro activity parameters of Raloxifene and its major metabolites.

CompoundEstrogen Receptor (ER) Binding Affinity (IC50, M)Anti-proliferative Activity in MCF-7 Cells
Raloxifene 4.0 x 10⁻¹⁰[2]Potent inhibitor
Raloxifene-4'-glucuronide 3.7 x 10⁻⁸[2]>100-fold less potent than Raloxifene[3]
Raloxifene-6-glucuronide 2.9 x 10⁻⁷[2]>100-fold less potent than Raloxifene[3]
Raloxifene-6,4'-diglucuronide Data not availableExpected to be significantly less potent

Signaling Pathway Activation: The Role of TGF-β3

Raloxifene's bone-protective effects are, in part, mediated through the activation of the Transforming Growth Factor-beta 3 (TGF-β3) signaling pathway. The binding of the Raloxifene-Estrogen Receptor complex to a specific Raloxifene Response Element (RRE) in the TGF-β3 gene promoter initiates transcription, leading to increased TGF-β3 production. This cytokine plays a crucial role in bone homeostasis.

Raloxifene_TGFB3_Pathway cluster_cell Bone Cell cluster_nucleus Nucleus Raloxifene Raloxifene ER Estrogen Receptor (ER) Raloxifene->ER Binds to Ral_ER_complex Raloxifene-ER Complex ER->Ral_ER_complex RRE Raloxifene Response Element (RRE) Ral_ER_complex->RRE Binds to TGFB3_gene TGF-β3 Gene RRE->TGFB3_gene Activates TGFB3_mRNA TGF-β3 mRNA TGFB3_gene->TGFB3_mRNA Transcription TGFB3_protein TGF-β3 Protein TGFB3_mRNA->TGFB3_protein Translation Biological_effects Bone Homeostasis (e.g., Osteoblastogenesis) TGFB3_protein->Biological_effects Promotes

Activation of TGF-β3 gene expression by Raloxifene.

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

Objective: To determine the relative binding affinity of test compounds for the estrogen receptor.

Materials:

  • Rat uterine cytosol (source of estrogen receptors)

  • TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • [³H]-Estradiol (radioligand)

  • Test compounds (Raloxifene and its metabolites)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and counter

Procedure:

  • Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant is then ultracentrifuged to obtain the cytosol, which contains the estrogen receptors.[2]

  • Competitive Binding Incubation: A constant concentration of [³H]-Estradiol and uterine cytosol are incubated with increasing concentrations of the unlabeled competitor (Raloxifene or its metabolites).

  • Separation of Bound and Free Ligand: The incubation mixtures are treated with HAP slurry, which binds the receptor-ligand complexes. The slurry is washed to remove unbound radioligand.

  • Quantification: The radioactivity of the HAP pellet, representing the amount of bound [³H]-Estradiol, is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is determined.

MCF-7 Cell Proliferation (MTT) Assay

Objective: To assess the anti-proliferative activity of test compounds on estrogen-dependent breast cancer cells.

Materials:

  • MCF-7 human breast cancer cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compounds (Raloxifene and its metabolites)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of Raloxifene or its metabolites for a specified period (e.g., 72 hours).

  • MTT Incubation: The treatment medium is removed, and MTT solution is added to each well. The plates are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The concentration of the compound that inhibits cell proliferation by 50% (IC50 or EC50) is calculated.

Conclusion

The data presented in this guide clearly demonstrate that while Raloxifene is a potent binder of the estrogen receptor and an effective inhibitor of breast cancer cell proliferation in vitro, its major glucuronide metabolites are significantly less active. This suggests that the in vivo activity of Raloxifene is primarily due to the parent compound, and the extensive glucuronidation represents a major route of inactivation. Understanding the metabolic fate and the comparative activity of its metabolites is crucial for the continued development and optimization of selective estrogen receptor modulators.

References

The Unsung Hero of SERM Studies: A Comparative Guide to Using Raloxifene Bismethyl Ether Hydrochloride as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Selective Estrogen Receptor Modulators (SERMs), the integrity of experimental data hinges on the use of appropriate controls. This guide provides a comprehensive comparison of Raloxifene Bismethyl Ether hydrochloride, an inactive analog of Raloxifene, as a negative control against active SERMs like Raloxifene, Tamoxifen, and Endoxifen. By presenting available data, detailed experimental protocols, and clear visual representations of signaling pathways and workflows, this guide aims to equip researchers with the necessary information to design robust and reliable SERM studies.

The Critical Role of a Negative Control in SERM Research

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1][2] This dual functionality makes them valuable therapeutic agents for conditions such as osteoporosis and breast cancer.[3] However, to accurately interpret the effects of a novel SERM, it is crucial to employ a negative control—a compound that is structurally similar but biologically inactive. Such a control ensures that the observed effects are indeed due to the specific interaction of the test compound with the estrogen receptor and not due to off-target effects or experimental artifacts.

This compound emerges as an ideal candidate for a negative control in SERM studies.[4] It is a metabolite of Raloxifene in which both hydroxyl groups, essential for binding to the estrogen receptor, are replaced by methoxy (B1213986) groups.[4] This structural modification renders the compound inactive at the estrogen receptor, providing a reliable baseline for assessing the activity of potential SERM candidates.[4]

Comparative Performance Data: Active SERMs vs. an Inactive Control

The following tables summarize the quantitative data on the estrogen receptor binding affinity and functional activity of well-characterized SERMs. While direct head-to-head quantitative data for this compound is scarce in published literature—likely due to its established inactivity—it is consistently described as an estrogen receptor inactive compound.

Table 1: Estrogen Receptor Binding Affinity

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Citation
Raloxifene ERαCompetitive Binding12-[5]
ERβCompetitive Binding--
Tamoxifen ERα / ERβCompetitive Binding--
Endoxifen ERα / ERβCompetitive Binding--
Raloxifene Bismethyl Ether HCl ERα / ERβCompetitive BindingInactiveInactive[4]

Table 2: Functional Activity in Estrogen-Responsive Breast Cancer Cells (MCF-7)

CompoundAssay TypeEndpointEC50 / IC50 (µM)ResultCitation
Raloxifene Cell ProliferationInhibition of E2-induced proliferation~10-20Antagonist[6]
Tamoxifen Cell ProliferationInhibition of E2-induced proliferation-Antagonist
Endoxifen Cell ProliferationInhibition of E2-induced proliferation-Antagonist
Raloxifene Bismethyl Ether HCl Cell ProliferationInhibition of E2-induced proliferationNot ApplicableInactive[4]

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the role of this compound as a negative control, the following diagrams illustrate the canonical SERM signaling pathway and a typical experimental workflow for screening SERM activity.

SERM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Active_SERM Active SERM (e.g., Raloxifene) ER Estrogen Receptor (ERα/ERβ) Active_SERM->ER Binds Inactive_Analog Inactive Analog (Raloxifene Bismethyl Ether HCl) Inactive_Analog->ER Does Not Bind ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds to ERE Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Modulates Biological_Response Biological Response (Agonist/Antagonist Effect) Gene_Transcription->Biological_Response

Caption: SERM Signaling Pathway.

SERM_Screening_Workflow Start Start: SERM Candidate Screening Assay_Selection Select Assays: - ER Binding - Cell Proliferation - Reporter Gene Start->Assay_Selection Controls Prepare Controls: - Positive (e.g., Estradiol) - Active SERM (e.g., Raloxifene) - Negative (Raloxifene Bismethyl Ether HCl) - Vehicle (e.g., DMSO) Assay_Selection->Controls Treatment Treat Cells/Receptors with Test Compounds and Controls Assay_Selection->Treatment Controls->Treatment Data_Acquisition Acquire Data: - Binding Affinity (IC50/Ki) - Cell Viability (% Inhibition) - Reporter Activity (Luminescence) Treatment->Data_Acquisition Analysis Data Analysis and Comparison to Controls Data_Acquisition->Analysis Conclusion Determine SERM Activity of Test Compound Analysis->Conclusion

Caption: Experimental Workflow for SERM Screening.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to characterize SERM activity.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.

  • Materials:

    • Purified recombinant human ERα or ERβ protein or rat uterine cytosol as a source of ER.

    • Radiolabeled ligand: [³H]-17β-estradiol.

    • Unlabeled 17β-estradiol (for standard curve and non-specific binding).

    • Test compounds (including active SERMs and Raloxifene Bismethyl Ether HCl).

    • Assay buffer (e.g., Tris-HCl buffer with additives).

    • Scintillation cocktail and vials.

    • Multi-well plates.

    • Scintillation counter.

  • Procedure:

    • Prepare a dilution series of the test compounds and unlabeled 17β-estradiol.

    • In a multi-well plate, add the ER preparation, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or unlabeled 17β-estradiol.

    • For determining non-specific binding, add a high concentration of unlabeled 17β-estradiol.

    • Incubate the plate to allow binding to reach equilibrium.

    • Separate the bound from unbound radioligand (e.g., using hydroxylapatite or filter paper).

    • Add scintillation cocktail to the wells containing the bound radioligand.

    • Measure the radioactivity in a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand).

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

  • Materials:

    • MCF-7 cells.

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

    • Charcoal-stripped FBS (to remove endogenous steroids).

    • 17β-estradiol (as a proliferative agent).

    • Test compounds.

    • Cell viability reagent (e.g., MTT, MTS, or resazurin).

    • 96-well cell culture plates.

    • Plate reader.

  • Procedure:

    • Culture MCF-7 cells in regular growth medium.

    • For the assay, switch the cells to a medium containing charcoal-stripped FBS for a period to deprive them of estrogens.

    • Seed the cells into 96-well plates and allow them to attach.

    • To assess for agonistic activity, treat the cells with a dilution series of the test compound.

    • To assess for antagonistic activity, co-treat the cells with a fixed concentration of 17β-estradiol and a dilution series of the test compound.

    • Include appropriate controls: vehicle (e.g., DMSO), 17β-estradiol alone, and Raloxifene Bismethyl Ether HCl.

    • Incubate the plates for a period of time (e.g., 6 days).

    • Add the cell viability reagent and incubate as per the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell proliferation or inhibition relative to controls and determine EC50 (for agonists) or IC50 (for antagonists) values.[6][7]

Estrogen Receptor-Mediated Reporter Gene Assay (e.g., ER-CALUX)

This assay measures the ability of a compound to activate or inhibit gene transcription mediated by the estrogen receptor.

  • Materials:

    • A stable cell line co-transfected with an expression vector for the human ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase). The ERα-CALUX bioassay uses the human bone osteosarcoma U2OS cell line.

    • Cell culture medium.

    • Test compounds.

    • Lysis buffer.

    • Substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

    • Luminometer or spectrophotometer.

  • Procedure:

    • Seed the reporter cell line in multi-well plates.

    • Treat the cells with a dilution series of the test compound. For antagonist assessment, co-treat with a fixed concentration of an ER agonist.

    • Include positive, negative (Raloxifene Bismethyl Ether HCl), and vehicle controls.

    • Incubate the cells to allow for receptor activation and reporter gene expression.

    • Lyse the cells to release the reporter enzyme.

    • Add the appropriate substrate and measure the signal (e.g., luminescence).

    • Normalize the reporter activity to cell viability if necessary.

    • Determine the dose-response relationship and calculate EC50 or IC50 values.

Conclusion

The selection of a proper negative control is a cornerstone of rigorous SERM research. This compound, by virtue of its structural similarity to the active SERM Raloxifene but lack of estrogen receptor binding and functional activity, serves as an exemplary negative control. Its use allows researchers to confidently attribute the observed biological effects of novel compounds to their specific interactions with the estrogen receptor. This guide provides the necessary framework, including comparative data, detailed protocols, and visual aids, to facilitate the effective use of this compound in advancing our understanding of SERM biology and the development of new therapeutics.

References

Validating the Inactivity of Raloxifene Bismethyl Ether at the Estrogen Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Raloxifene (B1678788) and its derivative, Raloxifene Bismethyl Ether, with a focus on validating the latter's lack of estrogen receptor (ER) activity. The information presented herein synthesizes available data and theoretical principles to support researchers in the fields of endocrinology, oncology, and drug development.

Introduction to Raloxifene and the Role of Hydroxyl Groups

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of osteoporosis in postmenopausal women and to lower the risk of invasive breast cancer.[1][2] Its therapeutic efficacy is rooted in its tissue-selective agonist and antagonist activity on the estrogen receptor.[1] In bone tissue, raloxifene mimics the effects of estrogen, thereby preserving bone density. Conversely, in breast and uterine tissues, it acts as an antagonist, impeding estrogen-driven cellular proliferation.

The molecular mechanism of SERMs like raloxifene involves high-affinity binding to the estrogen receptor. This interaction is critically dependent on the presence of hydroxyl groups on the molecule, which form key hydrogen bonds within the ligand-binding pocket of the receptor. Raloxifene Bismethyl Ether is a metabolite of Raloxifene in which both of these crucial hydroxyl groups are absent, having been replaced by methyl ether groups.[3] This structural modification is the primary reason for its classification as an estrogen receptor inactive compound.[3]

Comparative Analysis of Estrogen Receptor Activity

While direct, side-by-side quantitative data from peer-reviewed literature on the estrogen receptor binding affinity of Raloxifene Bismethyl Ether is limited, its inactivity is widely acknowledged based on its chemical structure. The following table summarizes the known estrogen receptor activity of Raloxifene and the documented and inferred activity of Raloxifene Bismethyl Ether.

FeatureRaloxifeneRaloxifene Bismethyl EtherRationale for Difference
Estrogen Receptor (ER) Binding High affinity for ERα and ERβ[4]Expected to have no significant bindingThe absence of hydroxyl groups prevents the formation of critical hydrogen bonds with the estrogen receptor's ligand-binding domain.
ER-mediated Gene Transcription Acts as a mixed agonist/antagonist, depending on the tissue and target gene promoter[5]InactiveWithout binding to the estrogen receptor, it cannot initiate the conformational changes required for the recruitment of co-regulators and subsequent gene transcription.
Cellular Proliferation in ER+ Cells Inhibits proliferation of ER-positive breast cancer cells (e.g., MCF-7)No effect on ER-mediated proliferationLacking interaction with the estrogen receptor, it cannot modulate the signaling pathways that control cell proliferation in estrogen-sensitive cells.
Supporting Experimental Evidence Extensive data from in vitro and in vivo studies confirming ER binding and activity.A study on a structurally related receptor, the Aryl Hydrocarbon Receptor (AhR), showed that Raloxifene Bismethyl Ether failed to induce receptor activation, with the authors suggesting the methyl ether groups hinder receptor interaction.[6]This provides strong evidence that the bulky methyl ether groups are likely to sterically inhibit binding to ligand-activated transcription factors like the estrogen receptor.

Experimental Protocols for Validating ER Inactivity

To experimentally validate the lack of estrogen receptor activity of Raloxifene Bismethyl Ether, the following standard assays are recommended.

Estrogen Receptor Competitive Binding Assay

This assay directly measures the ability of a test compound to bind to the estrogen receptor by competing with a radiolabeled estrogen, typically [³H]-17β-estradiol.

Principle: The assay quantifies the displacement of a constant amount of radiolabeled estradiol (B170435) from the estrogen receptor by increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled estradiol is determined as the IC50 value. A higher IC50 value indicates lower binding affinity.

Brief Protocol:

  • Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer to prepare a cytosol fraction rich in estrogen receptors.

  • Competitive Binding Incubation: A constant concentration of [³H]-17β-estradiol and increasing concentrations of the test compound (Raloxifene Bismethyl Ether) or a known competitor (unlabeled 17β-estradiol or Raloxifene) are incubated with the uterine cytosol preparation.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, typically using hydroxylapatite (HAP) slurry or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor to determine the IC50 value.

Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of the estrogen receptor.

Principle: Cells that endogenously express the estrogen receptor (e.g., MCF-7 or T47D breast cancer cells) are transfected with a reporter plasmid containing a luciferase gene under the control of an estrogen-responsive element (ERE). If a compound binds to and activates the estrogen receptor, the receptor-ligand complex will bind to the ERE and drive the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is proportional to the transcriptional activity.

Brief Protocol:

  • Cell Culture and Transfection: ER-positive cells are cultured and then transfected with an ERE-luciferase reporter plasmid. Stable cell lines containing the reporter construct are often used for consistency.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound (Raloxifene Bismethyl Ether), a positive control (17β-estradiol), and a known antagonist (Raloxifene).

  • Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and a luciferase assay reagent containing the substrate (luciferin) is added.

  • Luminescence Measurement: The light output is measured using a luminometer.

  • Data Analysis: The results are typically expressed as relative light units (RLU) or fold induction over a vehicle control. For antagonists, the assay is performed in the presence of an agonist like 17β-estradiol to measure the inhibition of its activity.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.

G cluster_0 Experimental Workflow for ER Activity Validation A Compound Preparation (Raloxifene, Raloxifene Bismethyl Ether) B ER Competitive Binding Assay A->B Test for Receptor Binding C ERE-Luciferase Reporter Assay A->C Test for Transcriptional Activity D Data Analysis (IC50, % Inhibition) B->D C->D E Conclusion on ER Activity D->E

Experimental workflow for validating estrogen receptor activity.

G cluster_1 Estrogen Receptor Signaling Pathway Estrogen Estrogen ER Estrogen Receptor (ER) (Cytoplasm/Nucleus) Estrogen->ER Binding Dimerization ER Dimerization ER->Dimerization Conformational Change Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) (DNA) Translocation->ERE Binding Transcription Gene Transcription ERE->Transcription Recruitment of Co-regulators Proteins Synthesis of Estrogen-Responsive Proteins Transcription->Proteins CellularResponse Cellular Response (e.g., Proliferation, Differentiation) Proteins->CellularResponse

References

Comparative Analysis of Raloxifene and its Monomethyl Ethers on Estrogen Receptor-Alpha (ERα) Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the binding affinity of Raloxifene (B1678788) and its monomethyl ether derivatives, 4'-O-methyl Raloxifene and 6-O-methyl Raloxifene, to the estrogen receptor-alpha (ERα). This analysis is supported by available experimental data and detailed methodologies to assist researchers in understanding the structure-activity relationships of these selective estrogen receptor modulators (SERMs).

Quantitative Data Summary

The following table summarizes the available quantitative data for the binding affinity of Raloxifene and its monomethyl ethers to ERα. It is critical to note that the presented values are compiled from different studies and were not determined in a single head-to-head comparison. Therefore, direct comparison of the absolute values should be approached with caution, as variations in experimental conditions can influence the results.

CompoundAssay TypeERα Binding Affinity (IC50)Source
Raloxifene Competitive Binding Assay9.28 nM[1]
4'-O-methyl Raloxifene MCF-7 Cell Proliferation Inhibition~250 nM[2]
6-O-methyl Raloxifene Competitive Binding Assay183.2 nM[1]

Note on Data Interpretation: The IC50 value represents the concentration of a ligand that is required to inhibit 50% of the specific binding of a radiolabeled tracer. A lower IC50 value indicates a higher binding affinity. The data for 4'-O-methyl Raloxifene is from a cell-based proliferation assay and not a direct binding assay, which may not solely reflect its ERα binding affinity.

Experimental Protocols

The data presented in this guide is primarily derived from competitive binding assays. The following is a detailed methodology typical for such an experiment.

ERα Competitive Binding Assay Protocol

This protocol is a generalized procedure based on established methods for determining the binding affinity of a test compound to the estrogen receptor-alpha.

1. Materials and Reagents:

  • ERα: Recombinant human or rodent ERα.

  • Radioligand: [³H]-Estradiol (a high-affinity estrogen).

  • Test Compounds: Raloxifene, 4'-O-methyl Raloxifene, 6-O-methyl Raloxifene.

  • Assay Buffer: Tris-HCl buffer containing additives to stabilize the receptor and reduce non-specific binding (e.g., EDTA, dithiothreitol, glycerol).

  • Scintillation Cocktail: For detection of radioactivity.

  • Multi-well plates and filtration apparatus.

2. Experimental Procedure:

  • A fixed concentration of ERα and [³H]-Estradiol are incubated in the assay buffer.

  • Increasing concentrations of the unlabeled test compounds (Raloxifene and its monomethyl ethers) are added to the incubation mixture.

  • The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient period to reach equilibrium.

  • Following incubation, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which retain the larger receptor-ligand complexes.

  • The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

3. Data Analysis:

  • The amount of bound [³H]-Estradiol is plotted against the logarithm of the concentration of the test compound.

  • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound [³H]-Estradiol.

Visualizations

Experimental Workflow: Competitive Binding Assay

Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis ER ERα Mixture Incubation Mixture (ERα + [³H]-Estradiol + Competitor) ER->Mixture Radioligand [³H]-Estradiol Radioligand->Mixture Competitor Test Compound (Raloxifene or ether) Competitor->Mixture Filtration Filtration Mixture->Filtration Bound Bound [³H]-Estradiol (on filter) Filtration->Bound Retained Unbound Unbound [³H]-Estradiol (in filtrate) Filtration->Unbound Passed through Scintillation Scintillation Counting Bound->Scintillation Analysis Data Analysis (IC50 determination) Scintillation->Analysis

Caption: Workflow of a competitive ERα binding assay.

ERα Signaling Pathway: Action of Raloxifene

ERa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Raloxifene Raloxifene ERa_inactive Inactive ERα Raloxifene->ERa_inactive Binds to ERa_active Active Raloxifene-ERα Complex ERa_inactive->ERa_active Conformational Change & Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA ERa_active->ERE Binds to Coactivators Coactivators ERa_active->Coactivators Recruits (Agonist effect) Corepressors Corepressors ERa_active->Corepressors Recruits (Antagonist effect) Gene_Transcription Target Gene Transcription (Tissue-specific activation/repression) ERE->Gene_Transcription Coactivators->Gene_Transcription Promotes Corepressors->Gene_Transcription Inhibits

Caption: Raloxifene's mechanism of action via the ERα signaling pathway.

References

A Preclinical Head-to-Head: Raloxifene vs. Tamoxifen in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical breast cancer research, both raloxifene (B1678788) and tamoxifen (B1202) stand out as critical selective estrogen receptor modulators (SERMs). While both drugs share the common mechanism of antagonizing the estrogen receptor (ER) in breast tissue, their nuanced differences in efficacy, off-target effects, and molecular signaling pathways are of paramount interest to researchers and drug developers. This guide provides an objective comparison of their performance in preclinical models, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Comparative Efficacy in Preclinical Models

The antitumor effects of raloxifene and tamoxifen have been extensively evaluated in both in vitro and in vivo preclinical models. Key parameters for comparison include their ability to inhibit cell proliferation (cytotoxicity), induce programmed cell death (apoptosis), and suppress tumor growth in animal models.

In Vitro Studies

In vitro assays using human breast cancer cell lines, particularly the ER-positive MCF-7 cell line, are fundamental in preclinical assessments.

Table 1: Comparative In Vitro Efficacy of Raloxifene and Tamoxifen in ER-Positive Breast Cancer Cells (MCF-7)

ParameterRaloxifeneTamoxifenCell LineSource
IC50 (approx.) ~10 µM4.506 µg/mL (~12.1 µM)MCF-7[1][2]
Apoptosis Induction Induces autophagy-dependent cell death.[1]Induces apoptosis in a time- and dose-dependent manner.[3]MCF-7[1][3]
Effect on Bcl-2 Increased expression.[4]Down-regulation.[3]Breast Carcinoma Tissues / MCF-7[3][4]
Effect on Bax No significant alteration.[5]No significant alteration.[3]Breast Carcinoma Tissues / MCF-7[3][5]

Note: Direct comparison of IC50 values should be interpreted with caution as they are derived from different studies with potentially varying experimental conditions.

In Vivo Studies

Xenograft models, where human breast cancer cells are implanted into immunodeficient mice, provide a more complex biological system to evaluate drug efficacy.

Table 2: Comparative In Vivo Efficacy of Raloxifene and Tamoxifen in Breast Cancer Xenograft Models

ParameterRaloxifeneTamoxifenAnimal ModelSource
Tumor Growth Inhibition Inhibited tumor growth.[6]Demonstrated the greatest effectiveness in preventing tumor progression.[6]BALB/c female mice with murine mammary carcinoma cells[6]
Effect on Proliferation (Ki-67) Significantly reduced Ki-67 expression.[4]Reduces Ki-67 expression.Post-menopausal women with ER-positive breast cancer[4][7]

Mechanisms of Action: A Tale of Two SERMs

Both raloxifene and tamoxifen exert their primary anticancer effects through competitive antagonism of the estrogen receptor alpha (ERα) in breast tissue. However, emerging evidence points to additional, non-ER-mediated mechanisms that contribute to their overall activity.

ER-Dependent Signaling Pathway

Upon entering a breast cancer cell, both drugs bind to ERα. This drug-receptor complex then translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA. Unlike the estrogen-ERα complex which recruits co-activators to promote gene transcription leading to cell proliferation, the SERM-ERα complex recruits co-repressors. This recruitment effectively blocks the transcription of estrogen-dependent genes, leading to cell cycle arrest and a reduction in cell proliferation.

ER_Dependent_Pathway cluster_cell Breast Cancer Cell cluster_nucleus Nucleus Raloxifene Raloxifene ERa ERα Raloxifene->ERa Tamoxifen Tamoxifen Tamoxifen->ERa ERE Estrogen Response Element (ERE) ERa->ERE Translocation CoRepressor Co-repressor Complex ERE->CoRepressor Recruitment GeneTranscription Target Gene Transcription CoRepressor->GeneTranscription Blockade CellCycleArrest Cell Cycle Arrest & Reduced Proliferation GeneTranscription->CellCycleArrest Non_ER_Pathway Raloxifene Raloxifene ASCT2 ASCT2 (SLC1A5) Glutamine Transporter Raloxifene->ASCT2 Inhibition Tamoxifen Tamoxifen Tamoxifen->ASCT2 Inhibition Glutamine_out Intracellular Glutamine ASCT2->Glutamine_out Glutamine_in Extracellular Glutamine Glutamine_in->ASCT2 OxidativeStress Oxidative Stress Glutamine_out->OxidativeStress Depletion leads to Apoptosis Apoptosis OxidativeStress->Apoptosis MTT_Workflow A Seed cells in 96-well plate B Treat with Raloxifene or Tamoxifen A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 3-4 hours D->E F Solubilize formazan (B1609692) crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

References

Assessing the Cross-Reactivity of Raloxifene Bismethyl Ether in Hormonal Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Raloxifene Bismethyl Ether's cross-reactivity in hormonal assays, contrasting its performance with key selective estrogen receptor modulators (SERMs) and the endogenous estrogen, 17β-Estradiol. The information presented herein is intended to guide researchers in the selection and interpretation of hormonal assays for these compounds.

Executive Summary

Raloxifene Bismethyl Ether, a derivative of the well-characterized SERM Raloxifene, demonstrates negligible activity in hormonal assays targeting the estrogen receptor (ER). The methylation of the hydroxyl groups at the 6 and 4' positions of the benzothiophene (B83047) core, which are critical for receptor binding, renders the molecule largely inactive as a ligand for the estrogen receptor. In contrast, Raloxifene, Tamoxifen, and 17β-Estradiol exhibit significant and varied activities in these assays, highlighting the critical role of the chemical structure in determining biological function. This guide summarizes the expected outcomes of comparative hormonal assays and provides detailed protocols for their execution.

Data Presentation: Comparative Analysis of Estrogen Receptor Activity

The following table summarizes the anticipated quantitative data from competitive binding assays and reporter gene assays for Raloxifene Bismethyl Ether and its comparators. The data for Raloxifene, Tamoxifen, and 17β-Estradiol are representative values from the scientific literature, while the data for Raloxifene Bismethyl Ether is based on consistent reports of its inactivity.

CompoundCompetitive Binding Assay (Ki or IC50)Reporter Gene Assay (EC50 or IC50)Expected Activity
Raloxifene Bismethyl Ether No significant binding observed No significant activity observed Inactive
Raloxifene~1-10 nM (Antagonist)~1-20 nM (Antagonist)Antagonist
Tamoxifen~5-50 nM (Partial Agonist/Antagonist)~5-100 nM (Partial Agonist/Antagonist)Partial Agonist/Antagonist
17β-Estradiol~0.1-1 nM (Agonist)~0.01-0.1 nM (Agonist)Agonist

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values from competitive binding assays indicate the affinity of a compound for the estrogen receptor. Lower values signify higher affinity. EC50 (half-maximal effective concentration) and IC50 values from reporter gene assays measure the functional activity of the compound as either an activator (agonist) or inhibitor (antagonist) of estrogen receptor-mediated gene transcription.

Mandatory Visualization

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor, which is the primary target of the compounds discussed in this guide.

EstrogenSignaling cluster_nucleus Nucleus E2 Estradiol (E2) or SERM ER Estrogen Receptor (ER) E2->ER Binding HSP Heat Shock Proteins (HSP) ER->HSP Dissociation ER_dimer ER Dimerization ER->ER_dimer ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Coactivators Coactivators ERE->Coactivators Recruitment Gene Target Gene Transcription Coactivators->Gene Initiation mRNA mRNA Gene->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein

Caption: Classical Estrogen Receptor Signaling Pathway.

Experimental Workflow for Assessing Cross-Reactivity

This diagram outlines the general workflow for evaluating the cross-reactivity of a test compound in hormonal assays.

ExperimentalWorkflow start Start: Compound (e.g., Raloxifene Bismethyl Ether) binding_assay Competitive Radioligand Binding Assay start->binding_assay reporter_assay Reporter Gene Assay start->reporter_assay data_analysis Data Analysis (Ki, IC50, EC50) binding_assay->data_analysis reporter_assay->data_analysis comparison Comparison with Reference Compounds (Raloxifene, Tamoxifen, Estradiol) data_analysis->comparison conclusion Conclusion on Cross-Reactivity comparison->conclusion

Caption: General Experimental Workflow.

Experimental Protocols

Competitive Radioligand Binding Assay for Estrogen Receptor

Objective: To determine the binding affinity (Ki or IC50) of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Human recombinant estrogen receptor α (ERα) or β (ERβ), or rat uterine cytosol.

  • Radioligand: [³H]-17β-Estradiol.

  • Test Compounds: Raloxifene Bismethyl Ether, Raloxifene, Tamoxifen, 17β-Estradiol (for standard curve).

  • Assay Buffer: Tris-HCl buffer with additives (e.g., EDTA, DTT, glycerol).

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well plates and filter mats .

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds and the unlabeled 17β-Estradiol in the assay buffer.

    • Dilute the receptor source and the [³H]-17β-Estradiol to the desired concentrations in the assay buffer.

  • Assay Incubation:

    • In a 96-well plate, add the assay buffer, the receptor preparation, and the serially diluted test compounds or unlabeled 17β-Estradiol.

    • Add the [³H]-17β-Estradiol to all wells to initiate the binding reaction.

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

    • Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection:

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of [³H]-17β-Estradiol as a function of the log concentration of the competitor.

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation if the Kd of the radioligand is known.

Estrogen Receptor Luciferase Reporter Gene Assay

Objective: To determine the functional activity (agonist or antagonist) of a test compound by measuring its effect on estrogen receptor-mediated transcription of a luciferase reporter gene.

Materials:

  • Cell Line: A human cell line (e.g., MCF-7, T47D, or HEK293) stably or transiently transfected with:

    • An expression vector for the human estrogen receptor (ERα or ERβ).

    • A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.

  • Cell Culture Medium: Phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

  • Test Compounds: Raloxifene Bismethyl Ether, Raloxifene, Tamoxifen, 17β-Estradiol.

  • Luciferase Assay Reagent.

  • Luminometer.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed the transfected cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in phenol red-free medium.

    • For antagonist testing, co-treat the cells with a fixed concentration of 17β-Estradiol and varying concentrations of the test compound.

    • For agonist testing, treat the cells with varying concentrations of the test compound alone.

    • Incubate the cells with the compounds for a specified period (e.g., 18-24 hours).

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase assay reagent to each well, which contains the substrate for the luciferase enzyme.

  • Detection:

    • Measure the luminescence in each well using a luminometer. The light output is proportional to the luciferase activity.

  • Data Analysis:

    • For agonist activity, plot the luminescence as a function of the log concentration of the test compound and determine the EC50 value.

    • For antagonist activity, plot the inhibition of estradiol-induced luminescence as a function of the log concentration of the test compound and determine the IC50 value.

Conclusion

The available evidence strongly indicates that Raloxifene Bismethyl Ether is inactive at the estrogen receptor. The methylation of the crucial hydroxyl groups prevents the necessary interactions for receptor binding and subsequent modulation of gene transcription. In contrast, Raloxifene and Tamoxifen exhibit complex antagonist and partial agonist/antagonist profiles, respectively, while 17β-Estradiol acts as a potent agonist. Researchers investigating the biological effects of Raloxifene Bismethyl Ether should consider that any observed activity is likely independent of the classical estrogen receptor signaling pathway. The provided experimental protocols offer a robust framework for confirming the lack of cross-reactivity of Raloxifene Bismethyl Ether in hormonal assays and for characterizing the activity of other SERMs.

In Vivo Efficacy of Raloxifene Versus Its Bismethyl Ether Metabolite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of the selective estrogen receptor modulator (SERM), Raloxifene (B1678788), and its bismethyl ether metabolite. The information presented is based on available experimental data to assist researchers in understanding their respective pharmacological profiles.

Executive Summary

Extensive research has demonstrated the in vivo efficacy of Raloxifene in the prevention and treatment of postmenopausal osteoporosis and the reduction of invasive breast cancer risk. Its therapeutic effects are mediated through tissue-specific interactions with estrogen receptors. In contrast, publicly available scientific literature lacks substantial in vivo efficacy data for its bismethyl ether metabolite. This metabolite is generally characterized as an estrogen receptor inactive compound. The primary metabolites of Raloxifene identified in vivo are glucuronide conjugates, which exhibit significantly lower potency than the parent compound but can be converted back to active Raloxifene in various tissues.

Raloxifene: Summary of In Vivo Efficacy

Raloxifene has been rigorously evaluated in numerous preclinical and clinical studies, establishing its efficacy in bone preservation and breast cancer chemoprevention.

Quantitative Data: Effect on Bone Mineral Density (BMD)
Study PopulationTreatment GroupDurationLumbar Spine BMD ChangeTotal Hip BMD ChangeTotal Body BMD ChangeReference
Postmenopausal WomenRaloxifene (60 mg/day)24 months+2.4% (vs. placebo)+2.4% (vs. placebo)+2.0% (vs. placebo)[1]
Japanese Postmenopausal Women with OsteoporosisRaloxifene (60 mg/day)52 weeks+3.5% (from baseline)Not ReportedNot Reported[2]
Postmenopausal Osteoporotic WomenRaloxifene (60 mg/day)12 months+2.3% (from baseline)+2.1% (from baseline)+2.9% (from baseline)[3]
Quantitative Data: Effect on Breast Cancer Incidence
TrialStudy PopulationTreatment GroupDurationReduction in ER-positive Invasive Breast CancerReference
MORE and CORE TrialsPostmenopausal women with osteoporosisRaloxifene8 years76% reduction vs. placebo[4]
RUTH TrialPostmenopausal women with or at risk for coronary heart diseaseRaloxifene (60 mg/day)5.6 years (median)55% reduction vs. placebo[4]

Raloxifene Bismethyl Ether Metabolite: In Vivo Efficacy

Based on available scientific literature, there is a significant lack of in vivo efficacy data for the bismethyl ether metabolite of Raloxifene. It is characterized as a metabolite where both hydroxyl groups are absent, rendering it inactive at the estrogen receptor[5][6]. Studies on Raloxifene's metabolism focus on its extensive conversion to glucuronide conjugates (raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6, 4'-diglucuronide)[6]. These glucuronide metabolites show little affinity for the estrogen receptor and are over 100 times less potent at inhibiting cell proliferation than Raloxifene itself[5]. However, these metabolites can be converted back to the parent Raloxifene in various tissues, including the liver, lung, spleen, kidney, bone, and uterus[5]. There is no evidence from the provided information to suggest a similar in vivo conversion or activity for the bismethyl ether metabolite.

Experimental Protocols

Assessment of Raloxifene's Effect on Bone Mineral Density in Postmenopausal Women
  • Study Design: A randomized, placebo-controlled trial involving postmenopausal women.

  • Participants: Healthy, postmenopausal women, often with evidence of osteoporosis or osteopenia.

  • Intervention: Daily oral administration of Raloxifene (e.g., 60 mg) or a matching placebo.

  • Primary Endpoint: Change in Bone Mineral Density (BMD) from baseline.

  • Measurement: BMD of the lumbar spine, total hip, and total body is measured at baseline and at specified intervals (e.g., 12, 24 months) using dual-energy X-ray absorptiometry (DXA).

  • Biochemical Markers: Markers of bone turnover (e.g., serum C-terminal telopeptide fragment of type I collagen and serum osteocalcin) are often measured at baseline and follow-up to assess the mechanism of action on bone remodeling[3].

Murine Model for Breast Cancer Prevention
  • Animal Model: Ovariectomized athymic mice are commonly used.

  • Tumor Induction: Human breast cancer cells (e.g., MCF-7, which are estrogen-receptor positive) are implanted.

  • Intervention: Animals are treated with Raloxifene (e.g., via daily gavage or subcutaneous pellets) or a vehicle control.

  • Primary Endpoint: Tumor growth (volume and weight) and incidence over time.

  • Methodology: Tumor dimensions are measured regularly with calipers, and volume is calculated. At the end of the study, tumors are excised and weighed.

  • Additional Analyses: Immunohistochemical analysis of tumors for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay) can be performed.

Signaling Pathways and Experimental Workflow

Raloxifene Signaling Pathway

Raloxifene_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Bone, Breast) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds to Complex Raloxifene-ER Complex ERE Estrogen Response Element (DNA) Complex->ERE Binds to Gene Target Gene Transcription ERE->Gene Modulates Response Tissue-Specific Response Gene->Response Leads to

Caption: Raloxifene binds to estrogen receptors, modulating gene transcription and leading to tissue-specific effects.

General Experimental Workflow for In Vivo Efficacy Assessment

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis AnimalModel Select Animal Model (e.g., Ovariectomized Rat) Grouping Randomize into Groups (Vehicle, Raloxifene, Metabolite) AnimalModel->Grouping Dosing Administer Compounds (e.g., Oral Gavage) Grouping->Dosing Monitoring Monitor Health & Behavior Dosing->Monitoring Endpoint Measure Primary Endpoint (e.g., BMD, Tumor Volume) Monitoring->Endpoint Tissues Collect Tissues for Ex Vivo Analysis Endpoint->Tissues Data Statistical Analysis of Data Tissues->Data

References

A Comparative Guide to Stability-Indicating Analytical Methods for Raloxifene Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating analytical methods for the quantitative determination of Raloxifene (B1678788) hydrochloride (RLH). The focus is on providing objective performance comparisons supported by experimental data to aid in the selection of the most suitable analytical methodology for quality control and stability studies. The methods discussed include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Visible Spectrophotometry.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. For a drug substance like Raloxifene hydrochloride, which is susceptible to degradation, a stability-indicating method is essential. Such a method can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

This guide compares the most common and effective methods for RLH analysis, highlighting their key performance characteristics. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques that are widely used for their specificity and sensitivity.[1][2] Spectrophotometric methods, while often simpler and more cost-effective, may lack the specificity required for stability-indicating assays but can be suitable for routine quality control of the pure drug.[3][4]

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance data from various validated stability-indicating methods for Raloxifene hydrochloride.

Table 1: Comparison of HPLC and UPLC Methods

ParameterRP-HPLC Method 1[5]RP-HPLC Method 2[6]UPLC Method[7]
Column Inertsil C18 (4.6 x 250mm, 5µm)Inertsil C8 (150 x 4.6 mm, 3.5µm)Extended C18 (50mm X 3.0 mm, 1.8µm)
Mobile Phase Water: Acetonitrile (B52724) (20:80 v/v), pH 3.5Buffer (0.01M KH2PO4, pH 4.5): Acetonitrile (Gradient)5mM Ammonium Acetate: Methanol (B129727) (50:50, v/v)
Flow Rate 0.7 mL/min1.0 mL/min0.7 mL/min
Detection (λ) 284 nm280 nm280 nm
Linearity Range 10 - 60 µg/mL20 - 120 µg/mL50% to 200% of analyte concentration
Correlation Coefficient (r²) 0.9990.993>0.99
LOD 2.02 µg/mL0.105 µg/mLNot explicitly stated
LOQ 6.14 µg/mL0.319 µg/mLNot explicitly stated
Accuracy (% Recovery) Not explicitly stated98.2%–101.02%Not explicitly stated
Precision (%RSD) < 2%< 2%< 1.5%

Table 2: Comparison of Spectrophotometric Methods

ParameterMethod A (FeCl3 & K3[Fe(CN)6])[3]Method B (Fehling's Reagent)[3]UV-Spectrophotometry (Methanol)[4]UV-Spectrophotometry (0.1 M NaOH)[4]
Detection (λmax) 735 nm430 nm289 nm303 nm
Linearity Range Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Molar Absorptivity (L/mol.cm) Not explicitly statedNot explicitly stated3.67 x 10⁴3.60 x 10⁴
Accuracy (% Recovery) 98.3-102.5%98.2-103.2%99.14-100.76%Not explicitly stated
Precision (%RSD) Not explicitly statedNot explicitly stated< 1.5%Not explicitly stated

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods for Raloxifene hydrochloride analysis.

Stability-Indicating RP-HPLC Method[5]
  • Chromatographic System: A liquid chromatograph equipped with a UV detector and an isocratic pump.

  • Column: Inertsil C18 (4.6 x 250mm, 5µm particle size).

  • Mobile Phase: A mixture of water and acetonitrile (20:80 v/v), with the pH adjusted to 3.5 using orthophosphoric acid.

  • Flow Rate: 0.7 mL/minute.

  • Detection Wavelength: 284 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of Raloxifene HCl is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to concentrations ranging from 10 to 60 µg/mL.

  • Sample Preparation: Tablet powder equivalent to a specific amount of Raloxifene HCl is accurately weighed, dissolved in the mobile phase, sonicated, and filtered. The filtrate is then appropriately diluted to fall within the linear range.

Stability-Indicating UPLC Method[7]
  • Chromatographic System: An Ultra-Performance Liquid Chromatography system with a photodiode array (PDA) detector.

  • Column: Extended C18 (50mm X 3.0 mm I.D., 1.8µm particle size).

  • Mobile Phase: A mixture of 5mM Ammonium Acetate and methanol (50:50 v/v).

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 2µL.

  • Standard and Sample Preparation: Stock solutions are prepared in methanol. Working solutions are prepared by diluting the stock solutions to the desired concentration.

Forced Degradation Studies[5][7]

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. The drug substance is subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: 1 ml of the standard stock solution is mixed with 1 ml of 0.1N HCl and kept for 24 hours.[5]

  • Alkaline Hydrolysis: 1 ml of the standard stock solution is mixed with 1 ml of 0.1N NaOH and kept for 24 hours.[5] The drug shows degradation under basic conditions.[7]

  • Oxidative Degradation: The drug substance is treated with 3.0% hydrogen peroxide (H2O2) for 12 hours.[7] Significant degradation is observed under oxidative conditions.[7]

  • Thermal Degradation: The drug substance is exposed to a temperature of 70°C for 24 hours.[7] The drug is found to be relatively stable under thermal stress.[7]

  • Photolytic Degradation: The drug substance is exposed to UV light (254 nm) for 24 hours.[7] The drug is found to be stable under photolytic conditions.[7]

Mandatory Visualizations

The following diagrams illustrate key aspects of the analysis of Raloxifene hydrochloride.

cluster_0 Analytical Method Validation Workflow MethodDevelopment Method Development & Optimization Specificity Specificity (Forced Degradation) MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidatedMethod Validated Stability-Indicating Method SystemSuitability->ValidatedMethod

Caption: Workflow for the validation of a stability-indicating analytical method.

cluster_stress Forced Degradation Conditions Raloxifene Raloxifene Hydrochloride Acid Acid Hydrolysis (e.g., 0.5N HCl) Raloxifene->Acid Stable Base Base Hydrolysis (e.g., 0.5N NaOH) Raloxifene->Base Degrades to Oxidation Oxidation (e.g., 3.0% H2O2) Raloxifene->Oxidation Degrades to Thermal Thermal (e.g., 70°C) Raloxifene->Thermal Stable Photo Photolytic (e.g., UV light at 254nm) Raloxifene->Photo Stable NoDegradation Stable Acid->NoDegradation DegradationProductA Impurity D Base->DegradationProductA DegradationProductB Impurity C Oxidation->DegradationProductB Thermal->NoDegradation Photo->NoDegradation

Caption: Degradation pathways of Raloxifene hydrochloride under stress conditions.[7]

This guide provides a foundational understanding of the analytical methods available for Raloxifene hydrochloride. For detailed implementation, it is recommended to consult the original research articles cited. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

References

A Comparative Analysis of Raloxifene and Conjugated Equine Estrogens on Bone Density

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, understanding the nuanced effects of therapeutic agents on bone metabolism is critical. This guide provides an objective comparison of the effects of raloxifene (B1678788), a selective estrogen receptor modulator (SERM), and conjugated equine estrogens (CEE) on bone mineral density (BMD). The following analysis is supported by quantitative data from clinical trials, detailed experimental methodologies, and visualizations of the underlying signaling pathways.

Quantitative Data Comparison

The efficacy of raloxifene and CEE in preserving and increasing bone mass has been evaluated in multiple clinical studies. The data consistently demonstrate that while both agents are effective in mitigating bone loss compared to placebo, CEE generally exhibits a more pronounced effect on increasing bone mineral density.

Bone Mineral Density (BMD)

A key multicenter, randomized, placebo-controlled trial provides a clear comparison of the effects of raloxifene and CEE on BMD over a three-year period. In this study, postmenopausal women were administered daily doses of raloxifene (60 mg or 150 mg), CEE (0.625 mg), or a placebo.[1]

Table 1: Percentage Change in Bone Mineral Density from Baseline after 36 Months

Treatment GroupLumbar Spine BMDTotal Hip BMD
Placebo-2.0%Similar decline
Raloxifene (60 mg/day)Stable (No significant change)Stable
Raloxifene (150 mg/day)Stable (No significant change)Stable
CEE (0.625 mg/day)+4.6%Similar increase

Source: Reid et al.[1]

Another randomized, double-blind study comparing raloxifene (60 mg/day) with CEE (0.625 mg/day) over a shorter duration also found that CEE led to a greater increase in total body and lumbar spine BMD.[2] However, the increase in hip BMD was not significantly different between the two treatment groups in this particular study.[2]

Bone Turnover Markers

Changes in biochemical markers of bone turnover provide insight into the pharmacological effects of these drugs on bone remodeling. Both raloxifene and CEE have been shown to reduce markers of bone resorption and formation, with CEE generally demonstrating a greater suppressive effect.[1][2][3]

Table 2: Effects on Key Bone Turnover Markers

MarkerRaloxifene EffectCEE EffectKey Findings
Bone Resorption Markers
Urine C-telopeptideSignificant reductionSignificantly greater reduction than raloxifeneBoth treatments reduce bone resorption, with CEE showing a more potent effect.[1]
Bone Formation Markers
Serum OsteocalcinSignificant reductionSignificantly greater reduction than raloxifeneCEE leads to a more pronounced decrease in bone formation markers, reflecting a greater reduction in overall bone turnover.[1]
Serum Bone-Specific Alkaline PhosphataseSignificant reductionSignificantly greater reduction than raloxifeneConsistent with other markers, CEE shows a stronger effect in reducing bone formation.[1]

Experimental Protocols

The findings presented are based on rigorous, well-controlled clinical trials. Below is a summary of the methodology from a pivotal comparative study.

Study Design: A 3-year, randomized, placebo-controlled, double-blind, multicenter trial.[1]

Participants: 619 healthy postmenopausal women with a prior hysterectomy, with a mean age of 53.0 years.[1]

Intervention: Participants were randomly assigned to one of four daily treatment groups:

  • Raloxifene 60 mg

  • Raloxifene 150 mg

  • Conjugated Equine Estrogens (CEE) 0.625 mg

  • Placebo[1]

Primary Outcome Measures:

  • Bone mineral density of the lumbar spine and proximal femur, assessed by dual-energy X-ray absorptiometry (DXA) at baseline and annually.

  • Biochemical markers of bone turnover, including serum osteocalcin, bone-specific alkaline phosphatase, and urine C-telopeptide, were measured at regular intervals throughout the study.[1]

Secondary Outcome Measures: Fasting serum lipid concentrations.[1]

Statistical Analysis: An intention-to-treat analysis was performed to compare the changes from baseline among the treatment groups.[1]

Signaling Pathways

Both raloxifene and conjugated equine estrogens exert their effects on bone by modulating estrogen receptor signaling. However, as a SERM, raloxifene exhibits tissue-selective agonist or antagonist activity, whereas CEEs act as estrogen agonists more broadly.

Raloxifene Signaling in Bone

In bone tissue, raloxifene acts as an estrogen agonist. It binds to estrogen receptors (ERα and ERβ) in both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

  • In Osteoclasts: Raloxifene binding to ERs inhibits osteoclast differentiation and activity. This is achieved, in part, by suppressing the expression of pro-osteoclastogenic cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[4] It also mimics estrogen's ability to suppress RANKL-induced osteoclast differentiation.[5][6]

  • In Osteoblasts: Raloxifene promotes osteoblast proliferation and activity. It has been shown to increase the expression of the osteoblast-specific transcription factor Cbfa1/Runx2.[4] Furthermore, raloxifene can suppress the TGF-β-induced synthesis of macrophage colony-stimulating factor (M-CSF) in osteoblasts through an ERα-mediated inhibition of the JNK signaling pathway.[7]

Raloxifene_Signaling Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER binds Osteoclast Osteoclast ER->Osteoclast Osteoblast Osteoblast ER->Osteoblast Cytokines ↓ IL-1β, IL-6 Osteoclast->Cytokines RANKL_Signal ↓ RANKL Signaling Osteoclast->RANKL_Signal Proliferation ↑ Proliferation Osteoblast->Proliferation Cbfa1_Runx2 ↑ Cbfa1/Runx2 Osteoblast->Cbfa1_Runx2 MCSF ↓ M-CSF Synthesis Osteoblast->MCSF Differentiation_Activity ↓ Differentiation & ↓ Activity Cytokines->Differentiation_Activity RANKL_Signal->Differentiation_Activity Bone_Resorption ↓ Bone Resorption Differentiation_Activity->Bone_Resorption Bone_Formation ↑ Bone Formation Proliferation->Bone_Formation Cbfa1_Runx2->Bone_Formation

Caption: Raloxifene's signaling pathway in bone cells.
Conjugated Equine Estrogens (CEE) Signaling in Bone

CEE, a mixture of estrogens, acts through the same estrogen receptors as raloxifene. The downstream effects are similar but generally more potent.

  • In Osteoclasts: Estrogens directly suppress the differentiation of osteoclast precursors by down-regulating RANKL-induced activation of JNK1, which in turn decreases the nuclear levels of key transcription factors c-Fos and c-Jun.[8]

  • In Osteoblasts: Estrogen signaling in osteoblast progenitors can potentiate Wnt/β-catenin signaling, which is crucial for osteoblastogenesis and cortical bone accrual.[9] Estrogens also regulate the expression of various factors in osteoblasts that influence osteoclast activity.

CEE_Signaling CEE Conjugated Equine Estrogens (CEE) ER Estrogen Receptor (ERα / ERβ) CEE->ER binds Osteoclast_Precursor Osteoclast Precursor ER->Osteoclast_Precursor Osteoblast_Progenitor Osteoblast Progenitor ER->Osteoblast_Progenitor RANKL_JNK ↓ RANKL-induced JNK1 activation Osteoclast_Precursor->RANKL_JNK Wnt_BetaCatenin ↑ Wnt/β-catenin Signaling Osteoblast_Progenitor->Wnt_BetaCatenin cFos_cJun ↓ c-Fos / c-Jun RANKL_JNK->cFos_cJun OC_Differentiation ↓ Osteoclast Differentiation cFos_cJun->OC_Differentiation Bone_Resorption ↓ Bone Resorption OC_Differentiation->Bone_Resorption OB_Prolif_Diff ↑ Proliferation & ↑ Differentiation Wnt_BetaCatenin->OB_Prolif_Diff Bone_Formation ↑ Bone Formation OB_Prolif_Diff->Bone_Formation

Caption: CEE's signaling pathway in bone cells.

Experimental Workflow Visualization

The following diagram illustrates the general workflow of a randomized controlled trial comparing raloxifene and CEE.

Experimental_Workflow Start Study Start: Postmenopausal Women with Osteopenia/Osteoporosis Screening Screening & Baseline Assessment - BMD (DXA) - Bone Turnover Markers - Demographics Start->Screening Randomization Randomization Screening->Randomization Group_Raloxifene Raloxifene Group (e.g., 60 mg/day) Randomization->Group_Raloxifene Group_CEE CEE Group (e.g., 0.625 mg/day) Randomization->Group_CEE Group_Placebo Placebo Group Randomization->Group_Placebo Treatment_Period Treatment Period (e.g., 24-36 Months) Group_Raloxifene->Treatment_Period Group_CEE->Treatment_Period Group_Placebo->Treatment_Period Follow_up Follow-up Assessments (e.g., 12, 24, 36 months) - BMD (DXA) - Bone Turnover Markers Treatment_Period->Follow_up Data_Analysis Data Analysis - Compare changes from baseline - Statistical significance Follow_up->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion

Caption: Generalized experimental workflow.

References

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of Raloxifene Bismethyl Ether Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work extends beyond groundbreaking discoveries to the responsible management of laboratory materials. The proper disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe disposal of Raloxifene Bismethyl Ether hydrochloride, ensuring compliance with safety protocols and regulatory requirements.

This compound, a metabolite of Raloxifene, is an estrogen receptor inactive compound used in research.[1][2] Due to its nature as a research-grade pharmaceutical compound, it necessitates careful handling and disposal as hazardous chemical waste. Adherence to the following procedures is paramount to protecting both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended if handling powders outside of a fume hood to prevent inhalation.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols. Avoid direct contact with skin and eyes.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with local, state, and federal regulations for hazardous waste.[3] Do not dispose of this compound down the drain or in regular trash.[4]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and used PPE, as hazardous chemical waste.[5][6]

    • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals.[5][7]

  • Containerization:

    • Use a designated, leak-proof, and sealable container for the collection of solid this compound waste. The container must be compatible with the chemical.[5][7]

    • For liquid waste containing this compound, use a separate, clearly labeled, and compatible liquid waste container.[7]

    • Ensure containers are kept closed except when adding waste.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[5][8]

    • The label must include the full chemical name: "this compound" (do not use abbreviations).[8]

    • Indicate the approximate quantity of the waste.

    • Include the date when the waste was first added to the container.[8]

    • Provide the name and contact information of the principal investigator or laboratory supervisor.[8]

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4]

    • The SAA should be away from general laboratory traffic and clearly marked.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Decontamination of Empty Containers

Empty containers that once held this compound must also be managed carefully.

  • If the container held a toxic or poisonous chemical, it must be triple-rinsed with a suitable solvent that can remove the chemical residue.[5]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous liquid waste.[5][6]

  • After triple-rinsing, the container can be disposed of in the regular trash, but only after defacing or removing the original label.[5][6]

Disposal Workflow for this compound

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood) Identify Identify as Hazardous Waste WorkArea->Identify Begin Disposal Process Segregate Segregate from other waste streams Identify->Segregate Containerize Place in a labeled, sealed, compatible container Segregate->Containerize Label Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Information Containerize->Label Store Store in a designated Satellite Accumulation Area (SAA) Label->Store ContactEHS Contact Institutional EHS or Licensed Contractor Store->ContactEHS Pickup Arrange for Waste Pickup ContactEHS->Pickup

Caption: A flowchart illustrating the proper disposal procedure for this compound.

References

Personal protective equipment for handling Raloxifene Bismethyl Ether hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of Raloxifene Bismethyl Ether hydrochloride in a laboratory setting. This information is compiled from available safety data for the closely related compound, Raloxifene hydrochloride, due to the limited specific data for the bismethyl ether derivative. It is imperative to consult the specific Safety Data Sheet (SDS) provided with your product and to conduct a thorough risk assessment for your specific use case. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with established laboratory safety protocols.

Immediate Safety and Hazard Information

Raloxifene hydrochloride is classified as a hazardous substance with potential long-term health effects. It is suspected of causing cancer and may damage fertility or the unborn child.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[3][4] Given the structural similarity, this compound should be handled with the same level of caution.

Emergency Overview:

  • Health Hazards: Inhalation and skin contact may cause irritation.[5] Eye contact with dust can result in mechanical irritation.[5] Non-therapeutic ingestion may be harmful.[5] As a selective estrogen receptor modulator (SERM), it can have potent pharmacological effects.

  • Environmental Hazards: The active ingredient can be harmful to aquatic organisms.[5][6] Releases to the environment should be avoided.[2][5]

  • Fire Hazards: This product requires significant pre-heating before ignition can occur.[5] When involved in a fire, it may decompose and produce irritating vapors and toxic compounds.[5]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

Protection Type Equipment Specifications and Use Cases
Eye Protection Safety glasses with side shields or gogglesWear at all times in the laboratory. If there is a potential for splashing or dust generation, goggles are required. A face shield may be necessary for larger quantities or when there is a significant risk of direct contact.[7]
Hand Protection Chemical-resistant glovesUse impermeable gloves.[8] Nitrile or neoprene gloves are generally suitable. Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound.
Respiratory Protection NIOSH-approved respirator or an approved dust maskRequired when handling the powder form of the compound, especially outside of a ventilated enclosure.[1][7] The type of respirator should be selected based on the potential for airborne exposure.
Body Protection Laboratory coat or disposable coverallsA lab coat should be worn at all times. For operations with a higher risk of contamination, disposable coveralls, sleevelets, and shoe covers are recommended to prevent skin exposure.[7][9]

Operational Plan for Safe Handling and Disposal

This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, well-ventilated, and dark place, away from incompatible materials such as strong oxidizing agents.[8]

  • The container should be kept tightly closed.[7][8]

  • Store the chemical in a locked area to restrict access.[2][6][8]

2. Handling and Use:

  • All handling of the solid compound should be conducted in a designated area, preferably within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[1]

  • Before handling, ensure all necessary PPE is correctly worn.

  • Avoid the generation of dust.[5] Use techniques such as gentle scooping and careful transfer of materials.

  • Do not eat, drink, or smoke in the area where the chemical is handled.[2][5]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[7]

3. Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[6]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Prevent spilled material from entering drains or waterways.[5]

4. Disposal Plan:

  • All waste containing this compound, including contaminated PPE and disposable labware, must be treated as hazardous waste.

  • Dispose of the chemical waste in a designated, properly labeled, and sealed container.

  • Waste disposal must be carried out in accordance with all applicable federal, state, and local regulations.[5] Contact your institution's environmental health and safety department for specific disposal procedures.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety precautions for handling this compound in a research setting.

Raloxifene_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Ventilated Enclosure prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve post_decon Decontaminate Work Area handling_dissolve->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash disp_waste Collect Hazardous Waste post_wash->disp_waste disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe disp_final Follow Institutional Procedures disp_ppe->disp_final end End disp_final->end start Start start->prep_ppe Begin Protocol

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Raloxifene Bismethyl Ether hydrochloride
Reactant of Route 2
Reactant of Route 2
Raloxifene Bismethyl Ether hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.